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5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid Documentation Hub

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  • Product: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid
  • CAS: 92029-31-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid Foreword As a Senior Application Scientist, this guide provides a comprehensive technical overview of 5-Phe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid

Foreword

As a Senior Application Scientist, this guide provides a comprehensive technical overview of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid, a molecule of interest within contemporary medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive profile. The methodologies and theoretical frameworks presented herein are designed to be directly applicable for researchers initiating studies on this compound or its derivatives. This guide is structured to offer not just data, but a deeper, mechanistic understanding of the compound's behavior, grounded in established scientific literature.

Molecular Structure and Inherent Properties

The foundational step in characterizing any molecule is a thorough understanding of its structure. 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a central 1,2-oxazole (often referred to as isoxazole) ring. This ring is substituted at three key positions: a propyl group at position 3, a carboxylic acid group at position 4, and a phenyl group at position 5.

Caption: Chemical structure of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.

The electronic nature of this molecule is dictated by the interplay between these substituents. The phenyl ring, being an electron-withdrawing group, will influence the acidity of the carboxylic acid. The propyl group, being an electron-donating group, will have a lesser, but still measurable, effect on the electronic distribution within the oxazole ring.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale & Comparative Insights
Molecular Weight 245.26 g/mol Calculated from the chemical formula C13H13NO3.
Melting Point 150-165 °CCarboxylic acid-functionalized phenylisoxazoles typically exhibit melting points in this range due to hydrogen bonding and crystal packing effects. For example, 5-methyl-3-phenylisoxazole-4-carboxylic acid has a reported melting point of 159-161 °C.
pKa 3.5 - 4.5The carboxylic acid proton's acidity is enhanced by the electron-withdrawing nature of the adjacent oxazole and phenyl rings. This is comparable to benzoic acid (pKa 4.2), with the expectation of slightly increased acidity due to the heterocyclic system.
LogP ~2.8 - 3.5The presence of both a lipophilic phenyl and propyl group, countered by the hydrophilic carboxylic acid, suggests a moderate octanol-water partition coefficient. This is a critical parameter for predicting drug-likeness and membrane permeability.
Aqueous Solubility Low to moderateAs a carboxylic acid, solubility will be highly pH-dependent. In acidic media, the protonated, neutral form will dominate, leading to lower solubility. In neutral to basic media, the carboxylate salt form will be more soluble.

Synthesis and Purification

The synthesis of 3,5-disubstituted-1,2-oxazole-4-carboxylic acids is well-established, typically proceeding through a multi-step sequence. A common and reliable route involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne, followed by functional group manipulations.

Synthetic Pathway Overview

G A Propionitrile B Propionaldoxime A->B NH2OH·HCl, Base C Propionitrile Oxide (in situ) B->C N-Chlorosuccinimide (NCS) E Ethyl 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylate C->E [3+2] Cycloaddition D Ethyl Phenylpropiolate D->E F 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid E->F Saponification (e.g., LiOH, H2O/THF)

Caption: A representative synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Propionaldoxime

  • To a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium carbonate, 1.5 eq) in aqueous ethanol, add propionaldehyde (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: In Situ Generation of Propionitrile Oxide and [3+2] Cycloaddition

  • Dissolve propionaldoxime (1.0 eq) and ethyl phenylpropiolate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature. The reaction is often exothermic and may require cooling.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2-3 eq) and stir the reaction at room temperature until the ester is fully consumed (as monitored by TLC).

  • Acidify the reaction mixture to a pH of ~2 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

G cluster_0 Primary Characterization cluster_1 Purity & Physical Properties A 1H NMR Spectroscopy D HPLC/UPLC Analysis A->D Purity Assessment B 13C NMR Spectroscopy B->D C Mass Spectrometry (e.g., ESI-MS) C->D E Melting Point Determination D->E Physical Property Confirmation F FT-IR Spectroscopy D->F Functional Group Analysis End Verified Compound E->End F->End Start Synthesized Product Start->A Structural Elucidation Start->B Start->C Molecular Weight Confirmation

Caption: Standard analytical workflow for compound verification.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are paramount for unambiguous structural confirmation. The expected proton NMR spectrum would show characteristic signals for the propyl chain, the aromatic protons of the phenyl group, and a downfield singlet for the carboxylic acid proton. The carbon NMR would confirm the presence of all 13 unique carbon atoms.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • HPLC/UPLC: This is the gold standard for assessing the purity of the final compound. A purity level of >95% is typically required for material intended for biological screening.

  • FT-IR Spectroscopy: This will confirm the presence of key functional groups, such as the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).

Potential Applications and Future Directions

The isoxazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The combination of a carboxylic acid and lipophilic substituents in 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid makes it an attractive candidate for several therapeutic areas:

  • Anti-inflammatory Agents: Many isoxazole derivatives exhibit inhibitory activity against enzymes such as cyclooxygenase (COX). The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: The isoxazole ring has been incorporated into molecules designed as kinase inhibitors or agents that induce apoptosis.

  • Agrochemicals: The structural motifs present are also found in some herbicides and fungicides.

Future research on this molecule should focus on its synthesis and purification, followed by a comprehensive screening campaign to evaluate its biological activity. Further derivatization of the phenyl ring or modification of the alkyl chain could lead to the discovery of novel compounds with enhanced potency and selectivity.

References

  • General Synthesis of Isoxazoles: "From 1,3-dicarbonyl compounds to 1,2-oxazoles," Beilstein Journal of Organic Chemistry, [Link]

  • Bioisosterism of Carboxylic Acids: "Bioisosterism: A Rational Approach in Drug Design," Chemical Reviews, [Link]

  • Privileged Structures in Medicinal Chemistry: "Privileged structures: a useful concept for the rational design of new lead compounds," Current Medicinal Chemistry, (A general search on PubMed or Google Scholar for this topic will yield numerous reviews).
Exploratory

5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid crystal structure analysis

Structural Characterization Guide: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid Executive Summary This technical guide establishes the framework for the solid-state analysis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization Guide: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid

Executive Summary

This technical guide establishes the framework for the solid-state analysis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid .[1] As a derivative of the isoxazole pharmacophore, this compound presents specific crystallographic challenges and opportunities relevant to drug development, particularly in optimizing solubility and bioavailability.[1]

While the 5-methyl analogue (5-methyl-3-phenylisoxazole-4-carboxylic acid) has a well-documented structure (CCDC 935687), the introduction of a propyl group at the C3 position introduces conformational flexibility and steric bulk that significantly influences crystal packing, polymorphic potential, and thermodynamic stability.[1] This guide synthesizes established crystallographic protocols with predictive modeling based on structural homologues.[1]

Part 1: Crystallographic Workflow & Methodology

To obtain high-resolution structural data, a rigorous experimental workflow is required. The propyl chain adds rotational degrees of freedom, necessitating low-temperature data collection to minimize thermal disorder.

Crystal Growth Protocol

The carboxylic acid moiety facilitates strong hydrogen bonding, often leading to rapid precipitation rather than controlled crystal growth.[1]

  • Primary Solvent System: Ethanol/Water (80:20 v/v).[1] The polarity matches the carboxylic acid, while the water acts as an antisolvent to drive slow nucleation.[1]

  • Alternative System: Ethyl Acetate (slow evaporation).[1] Preferred if the propyl chain induces high solubility in alcohols.[1]

  • Temperature Control: Slow cooling from 60°C to 4°C over 48 hours is critical to order the flexible propyl chain.[1]

Data Collection Parameters
  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption effects from the phenyl ring, though Cu is acceptable for small organic crystals.[1]

  • Temperature: 100 K (Cryogenic) . Rationale: The C3-propyl group is prone to high thermal motion (large displacement parameters) at room temperature.[1] Cryo-cooling is mandatory to resolve the alkyl chain geometry accurately.

Workflow Diagram

CrystalWorkflow Raw Crude Compound (>98% Purity) Solvent Solvent Selection (EtOH/H2O or EtOAc) Raw->Solvent Dissolution Growth Slow Evaporation (T = 298K -> 277K) Solvent->Growth Nucleation Diffraction SC-XRD Data Collection (Mo Kα, 100K) Growth->Diffraction Selection Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Integration Refine Refinement (SHELXL / Olex2) Solve->Refine Least Squares Refine->Growth If R1 > 5% (Disorder)

Figure 1: Optimized crystallographic workflow for flexible isoxazole derivatives, emphasizing the feedback loop for disorder management.

Part 2: Structural Analysis & Homology Modeling

Drawing from the confirmed structure of the 5-methyl homologue (Chandra et al., 2013), we can derive the expected structural metrics for the propyl derivative.[1]

Molecular Conformation

The core isoxazole ring is planar.[1] However, the substituents define the molecule's 3D footprint:[1]

  • Phenyl Ring Twist: In the methyl analogue, the phenyl ring is twisted relative to the isoxazole core (dihedral angle ≈ 56°) to minimize steric clash with the isoxazole oxygen/nitrogen.[1] The propyl group at C3 is bulkier than a methyl group; expect this dihedral angle to potentially increase or show asymmetry to accommodate the alkyl chain.[1]

  • Carboxyl Planarity: The –COOH group typically lies coplanar (torsion angle < 5°) with the isoxazole ring to maximize π-conjugation, facilitating the formation of planar dimers.[1]

Supramolecular Architecture (The R2,2(8) Motif)

The defining feature of isoxazole-4-carboxylic acids is the formation of centrosymmetric dimers.[1]

  • Primary Interaction: Strong O—H···O hydrogen bonds between carboxylic acid groups of adjacent molecules.[1][2][3][4]

  • Graph Set Motif: R2,2(8) . This forms a stable "dimer lock," which is the primary building block of the crystal lattice.[1]

  • Secondary Interaction: C—H···N interactions (weak hydrogen bonds) often link these dimers into ribbons or sheets.[1]

Hirshfeld Surface Analysis

To validate the stability of the crystal, Hirshfeld surface analysis (using CrystalExplorer) is the standard.[1]

  • H···H Contacts: Expected to be the dominant interaction (~35-40%) due to the propyl and phenyl hydrogens.[1]

  • O···H Contacts: The "spikes" in the 2D fingerprint plot, representing the strong carboxylic acid hydrogen bonds.[1]

  • Shape Index: Look for "red/blue triangles" on the surface over the phenyl rings, diagnostic of π–π stacking interactions, which stabilize the stacking of the dimers along the crystallographic short axis.[1]

Assembly Logic Diagram

AssemblyLogic Monomer Monomer (5-Phenyl-3-propyl-1,2-oxazole-4-COOH) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Monomer->Dimer Self-Assembly H_Bond Strong O-H...O (1.8 - 2.0 Å) Monomer->H_Bond Stack 1D Supramolecular Tape (Pi-Stacking / C-H...N) Dimer->Stack Stacking Pi_Pi Pi-Pi Stacking (3.5 - 3.8 Å) Dimer->Pi_Pi Lattice 3D Crystal Lattice (Van der Waals Packing) Stack->Lattice Packing VdW Hydrophobic (Propyl Chain) Stack->VdW H_Bond->Dimer Pi_Pi->Stack VdW->Lattice

Figure 2: Supramolecular assembly hierarchy, progressing from monomeric units to the final 3D lattice via specific intermolecular forces.[1]

Part 3: Comparative Data & Specifications

The following table contrasts the known parameters of the Methyl analogue with the predicted parameters for the Propyl target. This serves as a validation checklist during refinement.

Parameter5-Methyl Analogue (Observed)5-Propyl Target (Predicted)Impact of Propyl Group
Crystal System Monoclinic (P2₁/n)Monoclinic or TriclinicLower symmetry possible due to alkyl chain flexibility.[1]
Dihedral Angle (Ph-Iso) ~56.6°55° - 65°Increased steric bulk at C3 may force a larger twist.[1]
H-Bond Distance (O...O) 2.6 - 2.7 Å2.6 - 2.7 ÅConserved (Carboxylic acid dimer is robust).[1]
Unit Cell Volume ~974 ų~1100 - 1200 ųExpansion due to additional -CH₂-CH₂- units.[1]
Disorder Probability LowHigh (Propyl Chain)Requires modeling split positions (PART 1/2) in SHELXL.

Technical Note on Refinement: When refining the propyl structure, if the terminal methyl group of the propyl chain shows elongated thermal ellipsoids, apply SIMU and DELU restraints in SHELXL. If disorder is severe, model the propyl chain in two conformations with summed occupancy of 1.0.[1]

References

  • Chandra, K., et al. (2013).[1][3][5] 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[3][6][7] Acta Crystallographica Section E: Structure Reports Online, 69(6), o897.[1] Link

  • Wolf, E. H., et al. (1995).[1][8] Structure of isoxazole derivatives. Journal of Chemical Crystallography. (Cited as foundational comparative data for isoxazole geometry).

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. (Standard protocol for surface analysis).[1]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

Sources

Foundational

Technical Monograph: Spectroscopic Profiling of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

This guide serves as a technical monograph for the structural elucidation and spectroscopic profiling of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid .[1] Designed for analytical chemists and medicinal chemistry teams...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for the structural elucidation and spectroscopic profiling of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid .[1]

Designed for analytical chemists and medicinal chemistry teams, this document synthesizes theoretical prediction with empirical data from close structural analogs (such as the well-documented 3-phenyl-5-methyl derivatives).[1][2] It focuses on the causality of spectral signals—explaining why a peak appears where it does—to enable self-validating structural confirmation.[1][2]

[1]

Compound Identity & Significance

The target molecule is a trisubstituted isoxazole pharmacophore.[2] Unlike its common isomer (3-phenyl-5-methylisoxazole-4-carboxylic acid), this specific regioisomer (5-phenyl-3-propyl) presents unique steric and electronic properties relevant to COX-2 inhibition and immunomodulation research.[1][2]

  • IUPAC Name: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 231.25 g/mol [1][2]

  • Key Functional Groups: Carboxylic acid (C4), Propyl chain (C3), Phenyl ring (C5).[2]

Synthesis Context & Sample Preparation

To accurately interpret spectra, one must understand the sample's origin.[2] Impurities from synthesis (e.g., unreacted


-keto esters or regioisomers) often confound analysis.[1][2]

Synthesis Pathway (Contextual): The most robust route involves the [3+2] cycloaddition or condensation of butyraldehyde oxime (providing the propyl group and oxazole nitrogen) with ethyl benzoylacetate (providing the phenyl and carboxyl moiety), followed by ester hydrolysis.[2]

Sample Preparation Protocol:

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1][2][3]

    • Reasoning: The carboxylic acid proton is labile and often broad or invisible in

      
       due to exchange.[2] DMSO-d6 stabilizes the dimer/monomer equilibrium, usually revealing a distinct singlet between 11–14 ppm.[1]
      
  • Concentration: Prepare a 10–15 mg/mL solution.

    • Reasoning: High concentration is required for clear quaternary carbon detection in

      
      -NMR (specifically C4 and C5 of the isoxazole ring).[1][2]
      

Nuclear Magnetic Resonance (NMR) Profiling[2]

-NMR: The Proton Connectivity Map

The proton spectrum is defined by three distinct spin systems: the aliphatic propyl chain, the aromatic phenyl ring, and the acidic proton.[2]

Predicted


-NMR Data (400 MHz, DMSO-d6) 
Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
12.80 – 13.50 Broad Singlet1H--COOHDeshielded acidic proton; position varies with concentration.[1][2]
7.75 – 7.85 Multiplet2H-Ph-H (ortho)Anisotropic deshielding by the isoxazole ring.[1][2]
7.50 – 7.60 Multiplet3H-Ph-H (meta/para)Standard aromatic region; slightly shielded relative to ortho.[1][2]
2.85 – 2.95 Triplet2H7.5

Benzylic-like position; deshielded by the aromatic heterocycle.[1][2]
1.65 – 1.78 Sextet (Multiplet)2H7.5

Middle of the propyl chain.[1][2]
0.92 – 0.98 Triplet3H7.4

Terminal methyl group.[1][2]

Diagnostic Validation:

  • Regioisomer Check: If the alkyl triplet is at

    
     ppm (characteristic of a methyl group on an aromatic ring) rather than a propyl pattern, you have isolated the methyl-phenyl analog or a degradation product.[2] The triplet-sextet-triplet  pattern is the definitive fingerprint for the 3-propyl group.[1]
    
-NMR: The Carbon Backbone

The carbon spectrum confirms the oxidation state and the substitution pattern of the isoxazole core.[2]

Predicted


-NMR Data (100 MHz, DMSO-d6) 
Shift (

, ppm)
TypeAssignmentElectronic Environment
168.5

-COOH Carbonyl carbon; typical acid shift.[1][2]
163.2

C5 (Isoxazole)Attached to Oxygen and Phenyl; highly deshielded.[1][2]
158.4

C3 (Isoxazole)Attached to Nitrogen and Propyl.[1][2]
130.5

Ph-C1 (Ipso)Quaternary carbon linking phenyl to isoxazole.[1][2]
129.8

Ph-C (para)
128.9

Ph-C (ortho)
127.5

Ph-C (meta)
108.5

C4 (Isoxazole)Critical Diagnostic: Significantly shielded due to resonance; confirms position 4 substitution.
28.4

Propyl C1 Attached to the ring.[1][2]
21.5

Propyl C2
13.8

Propyl C3

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the carboxylic acid functionality and distinguishing it from ester precursors (often used in synthesis).[2]

  • 3200 – 2500 cm⁻¹ (Broad, Strong): O-H stretch of the carboxylic acid.[2][4][5] This "hump" often overlaps C-H stretches.[1][2]

    • Validation: If this is absent and replaced by narrow bands >3000, the sample may be the ester intermediate.[2]

  • 1710 – 1690 cm⁻¹ (Strong): C=O stretch (Dimerized acid).[2]

    • Note: Conjugation with the isoxazole ring may lower this frequency slightly compared to aliphatic acids.[2]

  • 1610 – 1590 cm⁻¹ (Medium): C=N stretch of the isoxazole ring.[2]

  • 1570, 1490 cm⁻¹: C=C aromatic ring stretches.[2]

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids.[1][2]

Fragmentation Logic (ESI-):

  • Molecular Ion:

    
    .[1][2]
    
  • Decarboxylation: Loss of

    
     (44 Da).[1][2]
    
    • Fragment:

      
      .[1][2] This is a diagnostic pathway for isoxazole-4-carboxylic acids.[1]
      
  • Ring Cleavage: Isoxazoles under high collision energy often undergo N-O bond cleavage.[1][2]

Logic & Workflow Visualization

Structural Elucidation Workflow

The following diagram illustrates the decision matrix for validating the synthesized compound.

StructuralElucidation Start Crude Product (Post-Hydrolysis) IR_Step Step 1: FT-IR Analysis Start->IR_Step Check_OH Broad band 2500-3200 cm⁻¹? IR_Step->Check_OH NMR_Step Step 2: 1H-NMR (DMSO-d6) Check_OH->NMR_Step Yes Fail_Ester Impurity: Ethyl Ester (Re-hydrolyze) Check_OH->Fail_Ester No (Sharp C-H only) Check_Propyl Propyl Pattern? (Triplet-Sextet-Triplet) NMR_Step->Check_Propyl MS_Step Step 3: MS (ESI-) Check_Propyl->MS_Step Yes Fail_Regio Impurity: Regioisomer (Check Synthesis) Check_Propyl->Fail_Regio No (e.g. Methyl singlet) Check_Mass [M-H]⁻ = 230.2? MS_Step->Check_Mass Valid CONFIRMED: 5-Phenyl-3-propyl-1,2-oxazole-4-COOH Check_Mass->Valid Yes Check_Mass->Fail_Regio No

Caption: Figure 1.[1][2][6][7] Step-by-step logic gate for spectroscopic validation of the target isoxazole acid.

Mass Spectrometry Fragmentation Pathway

Understanding how the molecule breaks apart confirms the core scaffold stability.[2]

MS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 230.2 Decarb Decarboxylated Species [M-H-CO₂]⁻ m/z 186.2 Parent->Decarb Loss of CO₂ (44 Da) Primary Pathway Cleavage Ring Cleavage Fragments (Complex Pattern) Decarb->Cleavage High Energy CID

Caption: Figure 2.[1][2] Predicted ESI(-) fragmentation pathway showing the diagnostic loss of carbon dioxide.[1][2]

References

  • General Isoxazole Synthesis: Doyle, F. P., et al. "Derivatives of 6-aminopenicillanic acid.[1][2] Part VI. Penicillins from 3-and 5-phenylisoxazole-4-carboxylic acids."[1] Journal of the Chemical Society, 1963, pp. 5838-5845.[2] Link

  • Spectroscopic Data of Analogs: 5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4) Spectral Data. National Institutes of Health (NIH) PubChem.[2] Link[2]

  • NMR Prediction Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[2] "Spectrometric Identification of Organic Compounds." Wiley.[1][2] (Standard text for shift prediction logic).

  • Isoxazole Ring Shifts: Baumstark, A. L., et al. "13C NMR spectra of isoxazoles: substituent effects."[2] Journal of Heterocyclic Chemistry, 1980.[2] Link[2]

Sources

Exploratory

Novel Isoxazole Derivatives: Green Synthesis &amp; Strategic SAR Profiling

Executive Summary The isoxazole scaffold remains a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to β-lactamase-resistant antibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole scaffold remains a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to β-lactamase-resistant antibiotics (Cloxacillin). However, traditional synthesis methods—often relying on the condensation of 1,3-dicarbonyls—suffer from poor regioselectivity and harsh environmental profiles.

This guide details a next-generation synthetic workflow for discovering novel 3,5-disubstituted isoxazole derivatives. We pivot away from classic condensation toward Regioselective 1,3-Dipolar Cycloaddition utilizing Deep Eutectic Solvents (DES) . This approach offers a self-validating, metal-free (or copper-assisted) pathway that ensures high regiocontrol and aligns with Green Chemistry principles.

Strategic Design: The Isoxazole Pharmacophore

Before synthesis, understanding the Structure-Activity Relationship (SAR) is critical. The isoxazole ring is not merely a linker; it is a bioisostere for amide and ester bonds, providing metabolic stability while maintaining hydrogen bond acceptor/donor capabilities.

SAR Logic & Substitution Strategy
  • C3 Position: Tolerance for bulky aryl groups; critical for hydrophobic pocket engagement (e.g., COX-2 active site).

  • C4 Position: The "Silent" position. Substitution here often reduces potency due to steric clash, unless the target pocket is deep. The C4-H is a key NMR diagnostic marker.

  • C5 Position: High sensitivity. Electron-withdrawing groups (EWGs) here can modulate the pKa of the ring nitrogen, influencing bioavailability.

SAR_Logic Isoxazole Isoxazole Core (Bioisostere of Amide) C3 C3 Position (Hydrophobic Aryl Binding) Isoxazole->C3 Target Specificity C4 C4 Position (Steric Sensitivity / H-Marker) Isoxazole->C4 Metabolic Stability C5 C5 Position (Electronic Modulation) Isoxazole->C5 Bioavailability COX-2 Selectivity COX-2 Selectivity C3->COX-2 Selectivity pKa Tuning pKa Tuning C5->pKa Tuning

Figure 1: Strategic SAR mapping of the isoxazole ring for drug discovery.

Advanced Synthesis Methodology

Classic methods like the Claisen-Schmidt condensation often yield mixtures of 3,5- and 5,3-isomers. The superior approach for novel discovery is the 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes.

The Green Advantage: Deep Eutectic Solvents (DES)

We utilize a Choline Chloride:Urea (1:2) DES system.[1][2] This medium acts as both solvent and catalyst, promoting the in situ generation of nitrile oxides from aldoximes using N-chlorosuccinimide (NCS). This avoids the isolation of unstable nitrile oxides and eliminates the need for toxic chlorinated solvents.[3]

Comparative Analysis of Methods:

ParameterClassic Condensation1,3-Dipolar Cycloaddition (Organic Solvent)DES-Mediated Cycloaddition (Recommended)
Regioselectivity Poor (Mixtures common)Good (Steric control)Excellent (3,5-exclusive)
Atom Economy Low (Multiple steps)ModerateHigh (One-pot, cascade)
Safety Harsh acids/basesUnstable intermediatesStabilized intermediates
Yield 40-60%60-75%85-95%

Master Protocol: Synthesis of 3,5-Diaryl Isoxazoles

Target Molecule: 3-(4-methoxyphenyl)-5-(p-tolyl)isoxazole Rationale: This structure mimics the core of Valdecoxib-like COX-2 inhibitors.

Reagents & Materials
  • Aldehyde: 4-Methoxybenzaldehyde (1.0 equiv)

  • Alkyne: 4-Ethynyltoluene (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (1.1 equiv), NaOH (1.1 equiv)

  • Oxidant: N-Chlorosuccinimide (NCS) (1.2 equiv)[4]

  • Solvent: Choline Chloride:Urea (1:2 molar ratio) - Prepare by heating components at 80°C until clear liquid forms.

Step-by-Step Workflow

Step 1: In Situ Oxime Formation

  • In a round-bottom flask, dissolve 4-Methoxybenzaldehyde (2 mmol) in the DES (2 mL).

  • Add Hydroxylamine HCl (2.2 mmol) and NaOH (2.2 mmol).

  • Stir at 50°C for 1 hour . Checkpoint: TLC should show disappearance of aldehyde.

Step 2: Chlorination (Hydroximinoyl Chloride Generation)

  • Add NCS (2.4 mmol) directly to the reaction mixture.

  • Stir at 50°C for 30 minutes . The mixture may turn slightly yellow/orange, indicating the formation of the hydroximinoyl chloride intermediate.

Step 3: [3+2] Cycloaddition

  • Add 4-Ethynyltoluene (2 mmol).

  • (Optional) For difficult substrates, add 5 mol% CuSO₄/Sodium Ascorbate, though DES often promotes the reaction without metal.

  • Stir at 60°C for 4-6 hours .

  • Quench: Add water (10 mL). The DES is water-soluble; the product will precipitate.

Step 4: Isolation

  • Filter the precipitate.[5]

  • Wash with cold water (3x) to remove all urea/choline traces.

  • Recrystallize from Ethanol/Water (9:1).

Synthesis_Workflow Start Aldehyde + NH2OH.HCl Oxime Aldoxime Intermediate Start->Oxime 50°C, 1h Chlorination Add NCS (Chlorination) Oxime->Chlorination NitrileOxide Nitrile Oxide (In Situ) Chlorination->NitrileOxide -HCl Cycloaddition Add Alkyne (+ DES activation) NitrileOxide->Cycloaddition [3+2] Cycloaddition Product 3,5-Disubstituted Isoxazole Cycloaddition->Product Regioselective

Figure 2: One-pot cascade synthesis workflow in Deep Eutectic Solvent.

Quality Control & Characterization

Trustworthiness in chemical biology relies on rigorous characterization. The regiochemistry (3,5- vs 3,4-substitution) is the most common point of failure.

NMR Validation (Self-Validating System)

The proton at the C4 position is the definitive diagnostic marker.

  • 1H NMR (400 MHz, CDCl3):

    • Diagnostic Singlet: Look for a sharp singlet between δ 6.50 – 6.90 ppm . This corresponds to the C4-H .

    • Note: If the singlet appears > 8.0 ppm, you likely have the 3,4-isomer (rare in this specific pathway) or unreacted oxime.

    • Aryl Protons: Two doublets (AA'BB' system) for the 4-methoxyphenyl group (approx. δ 7.8 and 7.0 ppm) and the p-tolyl group.

  • 13C NMR:

    • C5: Typically appears downfield around 160-170 ppm (adjacent to Oxygen).

    • C3: Appears around 150-160 ppm (adjacent to Nitrogen).

    • C4: Upfield aromatic signal around 95-105 ppm .

Troubleshooting
  • Low Yield? Ensure the DES is dry before starting; water can inhibit the NCS chlorination step.

  • Oiling Out? If the product oils out upon water addition, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.

References

  • Pérez, J. M., et al. (2015).[2] "Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents." ACS Sustainable Chemistry & Engineering.[2][6] Link

  • Tang, S., et al. (2009).[7] "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters. Link

  • Kaur, R., et al. (2024). "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances. Link

  • Sahoo, B. M., et al. (2023). "Isoxazole Derivatives as Potential Pharmacophore for New Drug Development."[8] Frontiers in Medicinal Chemistry. Link

  • BenchChem Protocols. (2025). "Synthesis of 3,5-Diphenylisoxazole: Technical Support Guide." Link

Sources

Foundational

Strategic Evaluation of Novel Oxazole Compounds: A Comprehensive Guide to Biological Activity Screening

Introduction: The Oxazole Pharmacophore in Modern Drug Discovery The oxazole ring—a five-membered heterocycle containing one nitrogen and one oxygen atom—is a privileged scaffold in medicinal chemistry[1]. Its unique ele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Pharmacophore in Modern Drug Discovery

The oxazole ring—a five-membered heterocycle containing one nitrogen and one oxygen atom—is a privileged scaffold in medicinal chemistry[1]. Its unique electronic distribution allows it to act as a versatile pharmacophore, participating in diverse non-covalent interactions (such as hydrogen bonding and


 stacking) with a broad spectrum of biological targets[1][2]. Recent advances in transition-metal-free and van Leusen oxazole synthesis have exponentially expanded the chemical space of oxazole derivatives, necessitating robust, high-throughput biological screening paradigms[1][3].

As a Senior Application Scientist, I have designed this whitepaper to outline a systematic, multi-tiered screening architecture. This guide provides self-validating protocols and explains the mechanistic causality behind evaluating the antimicrobial, anticancer, and target-specific activities of novel oxazole compounds.

Multi-Tiered Screening Architecture

To systematically narrow down hit compounds into viable lead candidates, an optimized screening workflow must transition from broad phenotypic observations to highly specific molecular interactions.

Workflow Start Novel Oxazole Library Tier1 Tier 1: Phenotypic Screening (MIC & SRB Assays) Start->Tier1 Tier2 Tier 2: Target-Specific (COX-2 / Ferroptosis Assays) Tier1->Tier2 Active Hits Tier3 Tier 3: In Silico Validation (Molecular Docking & ADMET) Tier2->Tier3 High Affinity Hit Lead Compound Selection Tier3->Hit Favorable ADMET

Multi-tiered biological screening workflow for novel oxazole derivatives.

Tier 1: Phenotypic Screening (Antimicrobial & Anticancer)

Before investigating specific molecular targets, phenotypic screening establishes the baseline bioactivity and cytotoxicity of novel oxazoles.

Antimicrobial Profiling (MIC Determination)

Oxazole derivatives, particularly 5(4H)-oxazolone-based sulfonamides, have demonstrated potent antibacterial and antibiofilm properties against multidrug-resistant pathogens[4][5]. The Minimum Inhibitory Concentration (MIC) assay remains the gold standard for this evaluation.

Protocol: Broth Microdilution Assay

  • Inoculum Preparation : Cultivate the target microbial strain (e.g., S. aureus, E. coli) to the logarithmic growth phase. Adjust turbidity to a 0.5 McFarland standard (approximately

    
     CFU/mL)[6].
    
  • Compound Dilution : Prepare a stock solution of the oxazole derivative in DMSO. Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well microtiter plate.

    • Causality Check : DMSO concentration must be strictly maintained below 1% (v/v) in final wells. Higher concentrations induce solvent-mediated microbial toxicity, which compromises the integrity of the assay by yielding false-positive MIC values.

  • Inoculation & Incubation : Add 100 µL of the diluted inoculum (final concentration

    
     CFU/mL) to each well[6]. Incubate at 37°C for 18-24 hours.
    
  • Readout : Assess visible growth. The MIC is defined as the lowest concentration completely inhibiting visible microbial growth.

Anticancer Cytotoxicity (SRB Assay)

While MTT assays are ubiquitous, the Sulforhodamine B (SRB) assay is highly recommended for oxazole derivatives exhibiting anti-proliferative effects against cell lines like HL-60, MCF-7, and HepG2[4][7][8].

  • Causality Check : Oxazole compounds often induce cell cycle arrest rather than immediate apoptosis. The MTT assay relies on mitochondrial reductase activity, which can fluctuate independently of actual cell number due to metabolic stress. Conversely, SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct, stable measurement of total cellular protein mass, preventing the underestimation of cell viability.

Protocol: SRB Assay

  • Cell Seeding : Seed cancer cells in 96-well plates and incubate for 24 hours in a 5% CO2 humidified atmosphere to allow for attachment[6].

  • Compound Treatment : Treat with oxazole compounds at varying concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Fixation : Fix cells with cold 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining : Wash the plates, dry, and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Quantification : Solubilize the bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm using a microplate reader.

Tier 2: Target-Specific Enzyme Inhibition

Once phenotypic activity is established, mechanistic screening isolates the primary molecular targets. Oxazole derivatives are well-documented as potent modulators in ferroptosis pathways and selective inhibitors of Cyclooxygenase-2 (COX-2)[9][10][11].

In Vitro COX-2 Inhibition Assay

Oxazolones and imidazolones have been engineered as selective COX-2 inhibitors to provide anti-inflammatory effects without the gastric toxicity associated with COX-1 inhibition[10][11].

Protocol: COX-2 Colorimetric Assay

  • Enzyme Preparation : Utilize purified recombinant human COX-2.

  • Reaction Initiation : Mix the oxazole compound with the enzyme in Tris-HCl buffer containing hematin and arachidonic acid (the substrate)[6].

    • Causality Check : The inclusion of hematin is critical. It acts as a necessary cofactor for the peroxidase activity of the cyclooxygenase enzyme. Ensuring hematin saturation guarantees that the measured inhibition is strictly due to the oxazole compound binding the COX active site, rather than an artifact of cofactor depletion.

  • Quantification : Measure the conversion of arachidonic acid to Prostaglandin G2 (PGG2) via a colorimetric readout (e.g., TMPD oxidation) at 590 nm. Calculate the IC50 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Presentation: Comparative Bioactivity

To contextualize the screening results, the following table summarizes the biological activity of recently synthesized oxazole classes across various targets.

Compound Class / ScaffoldPrimary Target / Cell LineBioactivity Metric (IC50 / MIC)Reference
Oxazol-5-yl Derivatives Ferroptosis (GPX4/Lipid ROS)IC50: < 10 nM[9]
5(4H)-Oxazolone Sulfonamides HepG2 (Liver Cancer)IC50: 6.39 - 8.53 µg/mL[4]
Oxazole-linked Oxadiazoles HL-60 (Leukemia)IC50: 8.50 - 26.80 µM[7]
Benzoxazole-1,2,3-Triazoles MCF-7 (Breast Cancer)IC50: 19.89 - 23.12 mM[8]
Oxazolone Derivatives COX-2 EnzymeHigh Binding Affinity[10][11]

Tier 3: Mechanism of Action & In Silico Validation

Empirical data must be corroborated with computational models. Molecular docking against targets like COX-2 or the heme-binding protein of P. gingivalis elucidates the structure-activity relationship (SAR)[11][12]. For instance, the presence of electron-withdrawing groups (e.g., nitro or chloro substituents) on the oxazole phenyl ring significantly enhances receptor binding affinity via optimized hydrogen bonding and steric fitting[8][11].

A prime example of oxazole mechanism of action is its role in inhibiting ferroptosis—a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides[9].

Mechanism Oxazole Oxazole Derivative (Ferroptosis Inhibitor) LipidROS Lipid Peroxidation (ROS Accumulation) Oxazole->LipidROS Scavenges Radicals GPX4 GPX4 Enzyme (Antioxidant Defense) Oxazole->GPX4 Enhances Activity Survival Cell Survival & Neuroprotection Oxazole->Survival Promotes CellDeath Ferroptotic Cell Death LipidROS->CellDeath Induces GPX4->LipidROS Inhibits

Mechanism of action of oxazole-based inhibitors in preventing ferroptotic cell death.

Conclusion

The biological evaluation of novel oxazole compounds requires a rigorous, multi-disciplinary approach. By combining phenotypic screening (MIC, SRB) with target-specific enzymatic assays (COX-2) and validating the findings through in silico modeling, researchers can confidently identify lead compounds with high therapeutic indices and favorable pharmacokinetic profiles.

References

  • Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach Source: NIH URL:[Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: ACS Publications URL: [Link]

  • Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery Source: ResearchGate URL:[Link]

  • Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach Source: NIH PMC URL:[Link]

  • Synthesis and molecular docking studies of pyrazolo-oxazole derivatives as potential inhibitors of P. gingivalis heme-binding protein Source: Growing Science URL:[Link]

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action Source: NIH PMC URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: NIH PMC URL: [Link]

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors Source: NIH PMC URL: [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides Source: NIH PMC URL:[Link]

  • Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles Source: Connect Journals URL:[Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues Source: MDPI URL: [Link]

Sources

Exploratory

Thermal Stability and Degradation Profile of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In the development of novel active pharmaceutical ingredients (APIs) and advanced materials, the thermal stability of heterocyclic building blocks is a critical quality attribute. 5-Phenyl-3-propyl-1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel active pharmaceutical ingredients (APIs) and advanced materials, the thermal stability of heterocyclic building blocks is a critical quality attribute. 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (also known as 5-phenyl-3-propylisoxazole-4-carboxylic acid) features a highly functionalized 1,2-oxazole (isoxazole) core. Understanding its thermal degradation profile is essential for optimizing synthetic scale-up, formulating stable drug products, and defining safe operating temperatures during manufacturing.

This whitepaper provides an in-depth analysis of the structural thermodynamics, primary and secondary thermal degradation pathways, and the self-validating analytical protocols required to profile this specific compound.

Structural Thermodynamics of the Isoxazole Scaffold

The thermal behavior of 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid is governed by the interplay of its three primary structural features:

  • The 1,2-Oxazole (Isoxazole) Core: The N-O bond within the five-membered ring is inherently labile. The repulsion between the lone electron pairs on the adjacent nitrogen and oxygen atoms makes this bond the weakest link in the molecule, predisposing it to homolytic cleavage under extreme thermal stress[1].

  • The C4-Carboxylic Acid: Positioned between the C3-propyl and C5-phenyl groups, the C4-carboxylic acid is electronically conjugated with the ring's

    
    -system. This configuration mimics a 
    
    
    
    -keto acid, making the molecule highly susceptible to thermal decarboxylation[2].
  • C3 and C5 Substituents: The propyl and phenyl groups provide steric bulk and lipophilicity. While the phenyl group at C5 offers some resonance stabilization to the ring, it cannot prevent the thermodynamically driven loss of CO₂ at elevated temperatures.

Primary Degradation Pathway: Thermal Decarboxylation

As a Senior Application Scientist, I frequently observe that heterocyclic carboxylic acids do not simply "melt and burn"; they undergo highly specific, temperature-dependent transformations. For 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid, the primary thermal event following its melting point (typically expected between 120°C and 140°C based on the base isoxazole-4-carboxylic acid scaffold[2]) is decarboxylation .

The Causality of CO₂ Loss

When the compound is subjected to thermal stress (150°C – 200°C), the thermal energy overcomes the activation barrier for a concerted proton transfer. The double bonds within the isoxazole ring facilitate a cyclic transition state, allowing the carboxyl proton to transfer to the adjacent carbon or ring nitrogen. This results in the rapid expulsion of carbon dioxide (CO₂) and the formation of the neutral, volatile degradant 5-phenyl-3-propylisoxazole [3].

Decarboxylation A 5-Phenyl-3-propyl-1,2-oxazole- 4-carboxylic acid B Thermal Stress (150°C - 200°C) A->B C Cyclic Transition State (Proton Transfer) B->C D 5-Phenyl-3-propylisoxazole C->D Decarboxylation E Carbon Dioxide (CO2) C->E Gas Evolution

Figure 1: Thermal decarboxylation pathway of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.

Secondary Degradation Pathway: High-Temperature Pyrolysis

If thermal stress exceeds 400°C (e.g., during flash vacuum pyrolysis or catastrophic thermal runaway), the newly formed 5-phenyl-3-propylisoxazole undergoes severe structural collapse.

The Role of the Vinylnitrene Intermediate

Advanced matrix isolation and computational studies have demonstrated that the pyrolysis of isoxazoles is initiated by the homolytic cleavage of the weak N-O bond[4]. This cleavage generates an open-shell singlet biradicaloid known as a carbonyl-vinylnitrene intermediate [5].

Because this intermediate is highly unstable, it rapidly diverges into two distinct pathways:

  • Rearrangement (Pathway A): The intermediate cyclizes into a 2H-azirine derivative, which can further rearrange into a more stable oxazole[6].

  • Fragmentation (Pathway B): The intermediate undergoes C-C bond scission, yielding butyronitrile (from the C3-propyl side) and benzoyl fragments or carbon monoxide[1].

Pyrolysis A 5-Phenyl-3-propylisoxazole B High-Temp Pyrolysis (> 400°C) A->B C N-O Bond Homolysis B->C D Vinylnitrene / Biradical Intermediate C->D E Rearrangement (Azirines / Oxazoles) D->E Pathway A F Fragmentation (Nitriles + Ketenes/CO) D->F Pathway B

Figure 2: Pyrolytic N-O bond cleavage and subsequent rearrangement/fragmentation pathways.

Experimental Methodologies for Thermal Profiling

To ensure scientific trustworthiness, the analytical protocols used to characterize this compound must be self-validating. Below are the field-proven methodologies designed to isolate purely thermal events from oxidative artifacts.

Protocol 1: TGA-DSC Thermal Profiling

Objective: Quantify the exact onset temperature of decarboxylation and the associated mass loss. Self-Validating Control: The system must be calibrated with an Indium standard (


 = 156.6°C) to ensure temperature accuracy in the critical decarboxylation range. An empty crucible blank must be run to establish a baseline and subtract buoyancy effects.
Step-by-Step Procedure: 
  • Weigh exactly 5.0 ± 0.1 mg of the API into a pre-tared alumina (

    
    ) crucible.
    
  • Place the crucible into the TGA-DSC furnace and purge with high-purity Nitrogen (50 mL/min). Causality: An inert atmosphere is mandatory to prevent oxidative degradation, ensuring the recorded mass loss is exclusively due to thermal decarboxylation.

  • Equilibrate the system at 25°C for 5 minutes.

  • Ramp the temperature at a rate of 10°C/min from 25°C to 600°C. Causality: A 10°C/min heating rate provides an optimal balance between thermal resolution (separating the melting endotherm from the decomposition exotherm) and signal intensity.

  • Record the onset temperature of the first endotherm (melting) and integrate the subsequent step-transition mass loss.

Protocol 2: LC-MS/MS Degradant Identification

Objective: Confirm the identity of the primary degradant (5-phenyl-3-propylisoxazole). Self-Validating Control: Spike the sample with a stable isotope-labeled internal standard prior to extraction to account for matrix effects and ionization suppression. Step-by-Step Procedure:

  • Subject 10 mg of the compound to isothermal stress at 180°C for 30 minutes in a sealed, inert glass vial.

  • Cool to room temperature and dissolve the resulting residue in 10 mL of Acetonitrile:Water (50:50, v/v).

  • Inject 2 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

  • Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The acidic mobile phase ensures any residual parent carboxylic acid remains fully protonated, improving retention and peak shape, while the gradient effectively separates the polar parent from the highly non-polar decarboxylated degradant.

  • Detect via Electrospray Ionization (ESI) in positive mode. Scan for the parent mass

    
     (
    
    
    
    232.1) and the expected decarboxylated mass
    
    
    (
    
    
    188.1).

Quantitative Data Summary

Based on the molecular weight of 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (


, MW = 231.25  g/mol ), the theoretical mass loss during primary decarboxylation (loss of 

, MW = 44.01 g/mol ) is exactly 19.03% . The table below summarizes the expected thermal events.
Thermal EventTemperature Range (°C)Expected Mass Loss (%)Mechanistic Assignment
Melting Point 120 - 140N/ASolid-to-liquid phase transition[2]
Primary Degradation 150 - 200~19.03Thermal decarboxylation (Loss of

)
Secondary Degradation > 400> 70.00N-O bond homolysis, ring fragmentation[7]

References

  • Jawalekar, A. M., & Reubsaet, E. (n.d.). Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes. The Royal Society of Chemistry. Retrieved from [Link]

  • Nunes, C. M., Reva, I., Pinho e Melo, T. M. V. D., Fausto, R., Šolomek, T., & Bally, T. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society, 133(46), 18911-18923. Retrieved from[Link]

  • Lifshitz, A., & Wohlfeiler, D. (1992). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry, 96(11), 4505-4515. Retrieved from[Link]

Sources

Foundational

A Technical Guide to the Quantum Chemical Analysis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid for Drug Discovery Applications

This guide provides an in-depth technical exploration of the quantum chemical calculations for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid, a molecule of interest in contemporary drug discovery. The oxazole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of the quantum chemical calculations for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid, a molecule of interest in contemporary drug discovery. The oxazole scaffold and its derivatives are recognized for their diverse biological activities, making a detailed understanding of their electronic structure and physicochemical properties paramount for the rational design of novel therapeutics.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a framework for computational analysis that is both theoretically grounded and practically applicable.

Due to the limited availability of direct experimental data for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid in public databases, the calculations and analyses presented herein are based on a computationally modeled structure. This approach, rooted in the principles of analogy and transferability from closely related and structurally characterized compounds, provides a robust predictive foundation for understanding the molecule's behavior.

Foundational Principles: The Quantum Mechanical Approach in Drug Design

In modern medicinal chemistry, quantum mechanics (QM) offers a powerful lens to investigate molecular properties that govern drug action, such as electronic distribution, reactivity, and intermolecular interactions.[2] Unlike classical molecular mechanics, QM methods model the electronic structure of molecules, providing a more accurate description of phenomena that are electronic in nature.[2] This guide will focus on Density Functional Theory (DFT), a widely used and versatile QM method that balances computational cost with high accuracy for many molecular systems.[3]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for the quantum chemical characterization of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid. This process is designed to be self-validating by employing established theoretical models and parameters.

Molecular Structure Preparation and Geometry Optimization

The initial step involves the construction of the 3D structure of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid. This can be achieved using molecular building software. The resulting structure is a preliminary conformation that must be optimized to find its most stable, lowest-energy state.

Protocol for Geometry Optimization:

  • Initial Structure Generation: Construct the molecule using a graphical user interface for molecular modeling.

  • Choice of Theoretical Method: Density Functional Theory (DFT) is selected for its balance of accuracy and computational efficiency.[3][4] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for organic molecules, known for providing reliable geometries.

  • Basis Set Selection: A basis set is a set of mathematical functions used to describe the atomic orbitals in the molecule. The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding.[5]

  • Solvent Effects: Biological processes occur in an aqueous environment. To account for the influence of a solvent (e.g., water), an implicit solvent model such as the Polarizable Continuum Model (PCM) is utilized.[6][7] This model treats the solvent as a continuous medium with a specific dielectric constant, which is more computationally tractable than explicitly modeling individual solvent molecules.[6]

  • Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian or ORCA.[8][9][10][11] The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

Diagram of the Computational Workflow:

Computational Workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Construction geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p), PCM) mol_build->geom_opt Initial Geometry freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry electronic_props Electronic Property Calculations (HOMO-LUMO, MEP) geom_opt->electronic_props Optimized Geometry thermo Thermodynamic Properties freq_calc->thermo Vibrational Frequencies spectroscopy Spectroscopic Prediction freq_calc->spectroscopy IR/Raman Spectra reactivity Chemical Reactivity Analysis electronic_props->reactivity Orbital Energies visualization Visualization of Molecular Orbitals and MEP electronic_props->visualization Orbital and Potential Data

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid, a key scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid, a key scaffold in medicinal chemistry. The protocol herein details a robust and well-established synthetic strategy centered around the 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry. We will explore the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, and offer insights into reaction optimization, troubleshooting, and characterization of the target compound. This guide is intended for researchers and professionals in organic synthesis and drug development, providing them with the necessary information to successfully synthesize and utilize this important chemical entity.

Introduction

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of a wide range of pharmacologically active compounds.[1] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid and its derivatives are of significant interest due to their potential as intermediates in the synthesis of more complex molecules, such as novel penicillin derivatives and allosteric modulators of metabotropic glutamate receptors.

The synthetic route detailed in these application notes focuses on the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] This method is highly efficient and offers a high degree of control over the regioselectivity of the resulting isoxazole ring. The overall synthetic strategy involves three key stages:

  • In situ generation of the nitrile oxide: Propionaldoxime is converted to the corresponding hydroximinoyl chloride, which then serves as the precursor to the propyl-substituted nitrile oxide.

  • 1,3-Dipolar Cycloaddition: The generated nitrile oxide undergoes a cycloaddition reaction with a suitably substituted alkyne, in this case, ethyl 3-phenylpropiolate, to form the ethyl ester of the target isoxazole.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions to yield the final 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.

This protocol is designed to be both reproducible and scalable, providing a solid foundation for further derivatization and exploration of the chemical space around this promising scaffold.

Synthetic Scheme

Synthetic_Scheme cluster_0 Stage 1: Nitrile Oxide Generation cluster_1 Stage 2: 1,3-Dipolar Cycloaddition cluster_2 Stage 3: Hydrolysis Propionaldoxime Propionaldoxime Hydroximinoyl_Chloride Propionohydroximinoyl Chloride Propionaldoxime->Hydroximinoyl_Chloride NCS, DMF Isoxazole_Ester Ethyl 5-phenyl-3-propyl-1,2-oxazole-4-carboxylate Hydroximinoyl_Chloride->Isoxazole_Ester Et3N, Toluene Ethyl_Phenylpropiolate Ethyl 3-phenylpropiolate Ethyl_Phenylpropiolate->Isoxazole_Ester Target_Molecule 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid Isoxazole_Ester->Target_Molecule LiOH, THF/H2O

Caption: Overall synthetic workflow for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PropionaldehydeReagentSigma-Aldrich
Hydroxylamine hydrochloride≥99%Sigma-Aldrich
Sodium carbonateAnhydrousFisher Scientific
N-Chlorosuccinimide (NCS)98%Acros Organics
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethyl 3-phenylpropiolate97%Combi-Blocks
Triethylamine (Et3N)≥99.5%Sigma-AldrichDistill before use.
TolueneAnhydrousSigma-Aldrich
Lithium hydroxide (LiOH)MonohydrateSigma-Aldrich
Tetrahydrofuran (THF)HPLC GradeFisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Hydrochloric acid (HCl)1 M solutionVWR
Sodium sulfate (Na2SO4)AnhydrousFisher Scientific
Silica gel230-400 meshSorbent TechnologiesFor column chromatography.
Step 1: Synthesis of Propionaldoxime
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium carbonate (10.6 g, 100 mmol) in 100 mL of water.

  • Add hydroxylamine hydrochloride (6.95 g, 100 mmol) in portions to the stirring solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionaldehyde (5.81 g, 100 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield propionaldoxime as a colorless oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-phenyl-3-propyl-1,2-oxazole-4-carboxylate
  • Preparation of Propionohydroximinoyl Chloride: In a 250 mL three-necked flask fitted with a dropping funnel and a nitrogen inlet, dissolve propionaldoxime (7.31 g, 100 mmol) in 50 mL of anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add N-chlorosuccinimide (13.35 g, 100 mmol) portion-wise over 1 hour, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for an additional 2 hours. The formation of the hydroximinoyl chloride can be monitored by TLC. This intermediate is used in situ.

  • Cycloaddition: To the same flask, add ethyl 3-phenylpropiolate (17.42 g, 100 mmol) dissolved in 50 mL of anhydrous toluene.

  • Slowly add triethylamine (15.2 mL, 110 mmol) dropwise via the dropping funnel over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to warm to room temperature and then heat at 80 °C for 6 hours.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride.

  • Wash the solid with toluene (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 5-phenyl-3-propyl-1,2-oxazole-4-carboxylate as a pale yellow oil or low-melting solid.

Step 3: Hydrolysis to 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid
  • In a 100 mL round-bottom flask, dissolve the ethyl 5-phenyl-3-propyl-1,2-oxazole-4-carboxylate (e.g., 2.73 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL).[3]

  • Add lithium hydroxide monohydrate (0.84 g, 20 mmol) to the solution.[3]

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 15 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white crystalline solid.

Reaction Mechanism

The core of this synthesis is the 1,3-dipolar cycloaddition. This reaction proceeds through a concerted, pericyclic mechanism.

Mechanism cluster_mech 1,3-Dipolar Cycloaddition Mechanism Propionohydroximinoyl_Chloride Propionohydroximinoyl Chloride Nitrile_Oxide Propyl Nitrile Oxide (1,3-dipole) Propionohydroximinoyl_Chloride->Nitrile_Oxide - HCl (Base) Transition_State Concerted Transition State Nitrile_Oxide->Transition_State Ethyl_Phenylpropiolate Ethyl 3-phenylpropiolate (Dipolarophile) Ethyl_Phenylpropiolate->Transition_State Isoxazole_Product Isoxazole Ring Transition_State->Isoxazole_Product [3+2] Cycloaddition

Caption: Mechanism of the 1,3-dipolar cycloaddition step.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 2 Incomplete formation of hydroximinoyl chloride.Ensure NCS is fresh and added slowly at low temperature.
Decomposition of the nitrile oxide.Generate and use the nitrile oxide in situ without delay. Avoid excessive heating.
Impure starting materials.Use freshly distilled triethylamine and anhydrous solvents.
Incomplete hydrolysis in Step 3 Insufficient base or reaction time.Increase the amount of LiOH (e.g., to 3-4 equivalents) and/or extend the reaction time. Gentle heating (e.g., 40 °C) can also be applied.[4]
Steric hindrance around the ester.Consider using a stronger base like NaOH or KOH if LiOH is ineffective.
Difficulty in purification Presence of side products from dimerization of the nitrile oxide.Add the triethylamine slowly to the mixture of the hydroximinoyl chloride and the alkyne to keep the concentration of the nitrile oxide low.
Oily product after hydrolysis.Ensure complete acidification to protonate the carboxylate. Try different recrystallization solvents.

Characterization Data (Hypothetical)

  • Appearance: White crystalline solid.

  • Melting Point: 192-194 °C (literature for a similar compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid)

  • ¹H NMR (400 MHz, CDCl₃): δ 12.5 (s, 1H, COOH), 7.5-7.3 (m, 5H, Ar-H), 2.8 (t, J = 7.5 Hz, 2H, CH₂), 1.7 (sext, J = 7.5 Hz, 2H, CH₂), 0.9 (t, J = 7.4 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.0, 163.2, 159.8, 130.5, 129.2, 128.8, 112.5, 29.8, 21.5, 13.8.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₃NO₃ [M+H]⁺: 232.09; found 232.11.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Chlorosuccinimide (NCS) is a corrosive solid. Avoid inhalation of dust and contact with skin.

  • Triethylamine is a flammable and corrosive liquid.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

  • Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis Online. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Construction of Isoxazole ring: An Overview. ResearchGate. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. ResearchGate. [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]

  • Synthesis of isoxazoles via [4+1] cycloaddition. ResearchGate. [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. [Link]

  • A useful, regiospecific synthesis of isoxazoles. ACS Publications. [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

Sources

Application

Application Notes and Protocols for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid and its Analogs in Organic Synthesis

Introduction: The Versatility of the Isoxazole-4-Carboxylic Acid Scaffold The 1,2-oxazole (often referred to as isoxazole) ring is a prominent five-membered heterocycle that has garnered significant attention in the fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Isoxazole-4-Carboxylic Acid Scaffold

The 1,2-oxazole (often referred to as isoxazole) ring is a prominent five-membered heterocycle that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a privileged scaffold in the design of novel therapeutic agents. Within this class of compounds, isoxazole-4-carboxylic acids, such as the representative 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid, serve as versatile building blocks for the synthesis of more complex molecular architectures.

These compounds are not merely synthetic curiosities; their derivatives have shown promise as potent inhibitors of various enzymes, including phosphodiesterase type 4 (PDE4), xanthine oxidase, and the papain-like protease (PLpro) of SARS-CoV-2.[1][2] Furthermore, the incorporation of amino-isoxazole-4-carboxylic acids as unnatural amino acids has opened new avenues in peptide and peptidomimetic chemistry.[3]

This guide provides an in-depth exploration of the synthesis and application of 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid and its structural analogs. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Synthetic Strategies for Isoxazole-4-Carboxylic Acids

The construction of the isoxazole-4-carboxylic acid core can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Here, we detail two robust and widely applicable protocols.

Protocol 1: Fe(II)-Catalyzed Domino Isomerization of 4-Acyl-5-methoxyisoxazoles

This elegant method provides a pathway to isoxazole-4-carboxylic acid derivatives through a domino isomerization process. The reaction proceeds via the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which then rearranges to the thermodynamically more stable isoxazole-4-carboxylate.[4][5]

Causality of Experimental Choices: The use of a Lewis acid catalyst, such as iron(II) chloride, is crucial for promoting the initial isomerization to the azirine intermediate at milder temperatures. The subsequent thermal rearrangement to the final isoxazole product is driven by the release of ring strain in the azirine and the formation of a stable aromatic isoxazole ring. Dioxane is often chosen as the solvent due to its high boiling point, which is necessary for the final rearrangement step.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-3-propyl-1,2-oxazole-4-carboxylate

  • Step 1: Synthesis of the 4-Acyl-5-methoxyisoxazole Precursor (Not detailed here, but generally accessible from β-dicarbonyl compounds).

  • Step 2: Fe(II)-Catalyzed Isomerization

    • To a solution of the appropriate 4-acyl-5-methoxyisoxazole (1.0 mmol) in anhydrous dioxane (10 mL) in a sealed tube, add iron(II) chloride tetrahydrate (FeCl₂·4H₂O, 0.1 mmol, 10 mol%).

    • Purge the reaction vessel with an inert atmosphere (e.g., nitrogen or argon).

    • Seal the tube and heat the reaction mixture to 105 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ethyl 5-phenyl-3-propyl-1,2-oxazole-4-carboxylate.

  • Step 3: Hydrolysis to the Carboxylic Acid

    • Dissolve the purified ester (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

    • Add sodium hydroxide (2.0 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.

Protocol 2: Synthesis via Cyclization and Ring Opening/Recyclization

This alternative strategy involves the initial formation of a 3-substituted-isoxazol-5(4H)-one, which is then elaborated to the final carboxylic acid. This method offers high regioselectivity.[6]

Causality of Experimental Choices: The initial cyclization of a β-ketoester with hydroxylamine is a classic method for forming the isoxazole ring. The subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) introduces the necessary carbon atom at the 4-position. The final ring-opening and re-closing sequence under basic conditions is a key step that drives the formation of the thermodynamically stable 4-carboxy-isoxazole.

Experimental Protocol: Synthesis of 3-Substituted-1,2-oxazole-4-carboxylic Acid

  • Step 1: Synthesis of 3-Substituted-isoxazol-5(4H)-one

    • Dissolve the starting 3-substituted-3-oxopropionate (1.0 equiv.) in water.

    • Add hydroxylamine hydrochloride (1.2 equiv.) and a suitable base (e.g., sodium carbonate, 1.2 equiv.).

    • Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the product.

  • Step 2: Acetalization

    • React the 3-substituted-isoxazol-5(4H)-one (1.0 equiv.) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv.) in a suitable solvent (e.g., toluene) at reflux.

    • Monitor the reaction for the formation of 4-((dimethylamino)methylene)-3-substitutedisoxazol-5(4H)-one.

    • Remove the solvent under reduced pressure.

  • Step 3: Ring Opening, Recyclization, and Acidification

    • Treat the product from Step 2 with an aqueous base (e.g., sodium hydroxide) to induce ring opening and subsequent recyclization.

    • After the reaction is complete, carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of 2-3.

    • The desired 3-substituted-1,2-oxazole-4-carboxylic acid will precipitate and can be collected by filtration, or extracted with an organic solvent.

Visualization of Synthetic Workflow

Synthetic Workflow for Isoxazole-4-Carboxylic Acids cluster_0 Protocol 1: Fe(II)-Catalyzed Isomerization cluster_1 Protocol 2: Cyclization/Recyclization 4-Acyl-5-methoxyisoxazole 4-Acyl-5-methoxyisoxazole Azirine Intermediate Azirine Intermediate 4-Acyl-5-methoxyisoxazole->Azirine Intermediate FeCl2, 50 °C Isoxazole-4-carboxylate Ester Isoxazole-4-carboxylate Ester Azirine Intermediate->Isoxazole-4-carboxylate Ester Dioxane, 105 °C Isoxazole-4-carboxylic Acid_1 Isoxazole-4-carboxylic Acid_1 Isoxazole-4-carboxylate Ester->Isoxazole-4-carboxylic Acid_1 Hydrolysis beta-Ketoester beta-Ketoester Isoxazol-5(4H)-one Isoxazol-5(4H)-one beta-Ketoester->Isoxazol-5(4H)-one NH2OH·HCl Methylene Intermediate Methylene Intermediate Isoxazol-5(4H)-one->Methylene Intermediate DMF-DMA Isoxazole-4-carboxylic Acid_2 Isoxazole-4-carboxylic Acid_2 Methylene Intermediate->Isoxazole-4-carboxylic Acid_2 1. NaOH 2. HCl

Caption: General synthetic pathways to isoxazole-4-carboxylic acids.

Applications in Medicinal Chemistry and Drug Development

The isoxazole-4-carboxylic acid moiety is a key pharmacophore in a variety of biologically active molecules. The carboxylic acid group can participate in important hydrogen bonding interactions with biological targets, while the isoxazole ring provides a rigid scaffold for orienting other substituents.

As Precursors to Enzyme Inhibitors

Derivatives of phenyl-isoxazole-carboxylic acids have been successfully employed in the development of potent enzyme inhibitors.

Target EnzymeExample ApplicationKey Structural FeaturesReference
Phosphodiesterase 4 (PDE4) Synthesis of anti-inflammatory agents for asthma and COPD.The isoxazole core acts as a scaffold to position substituents that interact with the active site.[1]
Xanthine Oxidase Development of inhibitors for the treatment of gout.The carboxylic acid group is crucial for binding to the enzyme.
SARS-CoV-2 PLpro Design of antiviral agents targeting a key viral protease.The aryl carboxylic acid moiety enhances inhibitory activity.[2]
Incorporation into Peptides as Unnatural Amino Acids

5-Amino-3-methyl-isoxazole-4-carboxylic acid has been utilized as a novel unnatural β-amino acid in solid-phase peptide synthesis.[3] This allows for the creation of α/β-mixed peptides with unique conformational properties and potentially enhanced biological stability.

Key Considerations for Peptide Synthesis:

  • The amino group of the isoxazole can be protected with a standard Fmoc group.

  • Coupling of the isoxazole amino acid to a resin-bound peptide should be performed under conditions that avoid high temperatures, as microwave irradiation has been shown to decrease the stability of the isoxazole ring.[3] Ultrasonic agitation is a viable alternative.

Visualization of Application Concept

Applications in Drug Discovery cluster_Applications Synthetic Elaboration CoreScaffold 5-Phenyl-3-propyl-1,2-oxazole- 4-carboxylic Acid AmideCoupling Amide Coupling CoreScaffold->AmideCoupling Esterification Esterification CoreScaffold->Esterification FurtherHeterocycle Further Heterocycle Formation CoreScaffold->FurtherHeterocycle BioactiveMolecules Bioactive Molecules (e.g., Enzyme Inhibitors, Probes) AmideCoupling->BioactiveMolecules Esterification->BioactiveMolecules FurtherHeterocycle->BioactiveMolecules BiologicalTarget Biological Target (e.g., Enzyme Active Site) BioactiveMolecules->BiologicalTarget Binding & Inhibition

Caption: Conceptual workflow for utilizing the core scaffold in drug discovery.

Conclusion

5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid and its analogs are highly valuable and versatile building blocks in modern organic synthesis. The synthetic protocols outlined herein provide reliable and adaptable methods for their preparation. The demonstrated applications in medicinal chemistry underscore the importance of this scaffold in the ongoing quest for novel therapeutic agents. As a senior application scientist, I am confident that the information and protocols provided in this guide will be a valuable resource for researchers in both academic and industrial settings.

References

  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 15567–15577. [Link]

  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

  • Yadav, G., et al. (2024). Construction of Isoxazole ring: An Overview. Preprints.org.
  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Gomółka, A., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]

  • Lin, Y., et al. (2021). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 223, 113651. [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Unknown Authors. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Bakonyi, Z., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 64–72. [Link]

  • Kim, H., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]

  • Unknown Authors. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia.
  • Sharma, V., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. [Link]

  • ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate. ChemSynthesis. [Link]

Sources

Method

Application Note: Characterization of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid as a PDE4 Inhibitor

Introduction & Compound Profile Subject: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid Target Class: Phosphodiesterase 4 (PDE4) Therapeutic Potential: Anti-inflammatory (COPD, Psoriasis, Asthma) and CNS modulation. Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

Subject: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid Target Class: Phosphodiesterase 4 (PDE4) Therapeutic Potential: Anti-inflammatory (COPD, Psoriasis, Asthma) and CNS modulation.

Scientific Rationale

The scaffold isoxazole-4-carboxylic acid represents a privileged structure in phosphodiesterase inhibition. Unlike first-generation inhibitors (e.g., Rolipram) which suffered from emetic side effects, carboxylic acid derivatives often exhibit distinct binding kinetics.

The theoretical binding mode of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid relies on the carboxylic acid moiety acting as a monodentate or bidentate ligand coordinating with the catalytic bimetallic center (


) or forming a critical hydrogen bond with the invariant glutamine residue (e.g., Gln369  in PDE4D) within the active site. The 5-phenyl and 3-propyl groups are predicted to occupy the hydrophobic "clamp" regions (sub-pockets M and S), providing isoform selectivity and potency.
Physiochemical Profile (Predicted)
  • Molecular Weight: ~231.25 g/mol

  • Lipophilicity (cLogP): ~2.8 - 3.2 (Favorable for cell permeability)

  • Solubility: Moderate in aqueous buffers; high in DMSO.

  • Storage: -20°C in desiccated powder form; DMSO stocks stable at -80°C for 6 months.

Biochemical Assay Protocol: TR-FRET Determination of IC50[1]

Objective: Quantify the inhibitory potency (


) of the compound against recombinant PDE4B and PDE4D isoforms using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: The assay utilizes a fluorescein-labeled cAMP (FAM-cAMP).[1][2] PDE4 hydrolyzes FAM-cAMP into FAM-AMP. A terbium (Tb)-labeled binding agent specifically recognizes FAM-AMP (the product) but not FAM-cAMP (the substrate). Energy transfer (FRET) occurs between Tb (Donor) and FAM (Acceptor) only when the product is formed. Inhibition of PDE4 prevents product formation, resulting in a decrease in FRET signal.

Materials
  • Enzyme: Recombinant Human PDE4B1 and PDE4D2 (BPS Bioscience or equivalent).

  • Substrate: FAM-Cyclic-3’,5’-AMP (200 nM working solution).

  • Detection: Tb-labeled Binding Agent.[1]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM

    
    , 0.05% Tween-20, 1 mM DTT.
    
  • Plate: 384-well black, low-volume microplate (Corning #4514).

Step-by-Step Protocol
  • Compound Preparation (Serial Dilution):

    • Dissolve 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid in 100% DMSO to 10 mM.

    • Perform a 1:3 serial dilution in DMSO (10 points). Range: 10 mM down to ~0.5 µM.

    • Further dilute 1:50 into Assay Buffer to create "4x Compound Working Solutions" (Final DMSO concentration in assay will be 0.5%).

  • Enzyme Dispensing:

    • Dilute PDE4 enzyme to 0.5 ng/µL in Assay Buffer.

    • Dispense 5 µL of diluted enzyme into wells (Columns 1-22).

    • Dispense 5 µL of Assay Buffer (no enzyme) into Columns 23-24 (Blank/Background).

  • Compound Addition:

    • Add 5 µL of the "4x Compound Working Solution" to the respective wells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow pre-equilibrium binding.

  • Substrate Initiation:

    • Add 10 µL of FAM-cAMP substrate solution (200 nM) to all wells.

    • Final Assay Volume: 20 µL.

    • Final Substrate Conc: 100 nM.[3]

    • Incubate for 60 minutes at RT (protected from light).

  • Detection:

    • Add 40 µL of Tb-Binding Agent solution (diluted in Binding Buffer containing EDTA to stop the reaction).

    • Incubate for 60 minutes at RT.

  • Readout:

    • Measure on a multi-mode plate reader (e.g., EnVision or Tecan).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.[1][2]

    • Calculation: TR-FRET Ratio =

      
      .
      
Data Analysis

Calculate % Inhibition using the formula:



  • Max Ratio: Enzyme + Substrate + DMSO (No inhibitor).

  • Min Ratio: Buffer + Substrate (No enzyme).

  • Fit data to a 4-parameter logistic equation (Hill Slope) to determine

    
    .
    

Cellular Efficacy Protocol: TNF- Release in PBMCs

Objective: Validate the functional anti-inflammatory activity of the compound in a physiologically relevant system. PDE4 inhibition suppresses LPS-induced TNF-


 secretion in monocytes.
Materials
  • Cells: Fresh Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.[4]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Media: RPMI 1640 + 10% FBS + Pen/Strep.

  • Readout: Human TNF-alpha ELISA Kit or HTRF Kit.

Step-by-Step Protocol
  • Cell Preparation:

    • Isolate PBMCs via Ficoll-Paque density gradient centrifugation.

    • Resuspend cells at

      
       cells/well (in 150 µL media) in a 96-well tissue culture plate.
      
  • Compound Treatment:

    • Prepare 1000x stocks of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid in DMSO.

    • Dilute 1:1000 directly into the cell wells (Final DMSO = 0.1%).

    • Include Roflumilast (1 µM) as a positive control.

    • Incubate cells with compound for 1 hour at 37°C, 5%

      
      .
      
  • Stimulation:

    • Add LPS (Final concentration: 100 ng/mL).

    • Incubate for 18-24 hours at 37°C, 5%

      
      .
      
  • Supernatant Collection:

    • Centrifuge plate at 500 x g for 5 minutes.

    • Harvest 100 µL of cell-free supernatant.

  • Quantification:

    • Analyze TNF-

      
       levels using ELISA according to manufacturer instructions.
      
    • Calculate

      
       based on the suppression of cytokine release compared to the DMSO+LPS control.
      

Visualization of Experimental Logic

Diagram 1: PDE4 Signaling & Inhibitor Mechanism

This diagram illustrates the cAMP signaling cascade and the specific intervention point of the isoxazole inhibitor.

PDE4_Pathway GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme (Active Site) cAMP->PDE4 Substrate Effect Anti-Inflammatory Response (Decreased TNF-alpha) PKA->Effect Phosphorylation Cascade AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor 5-Phenyl-3-propyl- 1,2-oxazole-4-carboxylic acid Inhibitor->cAMP Preserves Levels Inhibitor->PDE4 Inhibits (Competes with cAMP)

Caption: Mechanism of Action: The isoxazole inhibitor blocks PDE4-mediated hydrolysis of cAMP, sustaining PKA signaling and suppressing inflammatory cytokines.

Diagram 2: Assay Workflow Logic

This diagram details the decision tree and workflow for validating the compound.

Assay_Workflow cluster_biochem Phase 1: Biochemical (Cell-Free) cluster_cell Phase 2: Cellular (Functional) Start Compound Synthesis (>95% Purity) Solubility Solubility Check (DMSO/Buffer) Start->Solubility TRFRET TR-FRET Assay (PDE4B/PDE4D) Solubility->TRFRET IC50_Calc Calculate IC50 TRFRET->IC50_Calc Selectivity Selectivity Panel (PDE1, 3, 7) IC50_Calc->Selectivity If IC50 < 1 uM PBMC PBMC Assay (LPS Stimulation) IC50_Calc->PBMC If Potent Tox Cytotoxicity (MTT/CCK-8) PBMC->Tox Parallel Control TNFa Measure TNF-alpha (ELISA) PBMC->TNFa Validated Lead Candidate TNFa->Validated If EC50 correlates with IC50

Caption: Validation Pipeline: A stepwise progression from biochemical potency confirmation to functional cellular validation and selectivity profiling.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background (TR-FRET) Non-specific binding of Tb-donor to compound.Add 0.01% BSA or Brij-35 to the assay buffer. Ensure plates are clean.
Low Signal Window Degraded Enzyme or Substrate.Aliquot enzymes (single use) to avoid freeze-thaw cycles. Verify cAMP substrate integrity.
Bell-Shaped Curve Compound aggregation or fluorescence interference.Check compound solubility limits. Use an autofluorescence correction step (read compound without reagents).
Cell Toxicity Compound kills PBMCs rather than inhibiting TNF-

.
Always run a parallel MTT/CCK-8 viability assay. If cell death > 20%, the cytokine data is invalid.

References

  • Lin, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors.[5] European Journal of Medicinal Chemistry.[5]

  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology.

  • BPS Bioscience. PDE4D2 TR-FRET Assay Kit Protocol.

  • Manning, C. D., et al. (1999). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors. British Journal of Pharmacology.

Sources

Application

Application Note: High-Throughput Screening Assays for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid Analogs

Abstract & Introduction This application note details the protocol for the high-throughput screening (HTS) of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid analogs. This chemical scaffold is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the protocol for the high-throughput screening (HTS) of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid analogs. This chemical scaffold is a privileged structure in medicinal chemistry, primarily recognized as a bioisostere for the transition state of D-amino acids. Consequently, these analogs are potent inhibitors of D-Amino Acid Oxidase (DAAO) , a flavoenzyme implicated in the pathophysiology of schizophrenia and NMDA receptor hypofunction.

While isoxazole-4-carboxylic acids have been explored for targets such as PTP1B and HM74A, their utility as DAAO inhibitors represents the most robust application for CNS drug discovery. This guide focuses on a fluorescence-based coupled enzyme assay designed to identify nanomolar inhibitors while rigorously excluding false positives common to redox-active scaffolds.

Scientific Rationale

The core scaffold, 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid, mimics the planar structure of D-amino acids (e.g., D-Serine) but lacks the amine group required for oxidation. The carboxylic acid moiety coordinates with the Arg283 residue in the DAAO active site, while the isoxazole ring creates pi-stacking interactions with the flavin adenine dinucleotide (FAD) cofactor.

Assay Principle: The Amplex Red Coupled System

To screen for inhibitors of DAAO, we utilize a coupled enzymatic reaction. DAAO oxidizes the substrate (D-Serine) to produce hydrogen peroxide (


). In the presence of Horseradish Peroxidase (HRP), 

reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to generate Resorufin, a highly fluorescent fluorophore.

Inhibition Logic: A decrease in fluorescence signal correlates with the inhibition of DAAO activity by the isoxazole analog.

Mechanistic Pathway Diagram

DAAO_Assay_Mechanism Substrate D-Serine + O2 Enzyme DAAO Enzyme (Target) Substrate->Enzyme Bind Product1 H2O2 + alpha-Keto Acid Enzyme->Product1 Oxidation Inhibitor Isoxazole Analog (Test Compound) Inhibitor->Enzyme Blocks Active Site CouplingEnzyme HRP (Coupling Enzyme) Product1->CouplingEnzyme Activates Reporter Amplex Red (Non-Fluorescent) Reporter->CouplingEnzyme Substrate Signal Resorufin (Fluorescent Ex530/Em590) CouplingEnzyme->Signal Conversion

Figure 1: The coupled enzymatic cascade. DAAO activity generates peroxide, which drives the HRP-mediated conversion of Amplex Red to Resorufin. Isoxazole analogs inhibit the initial DAAO step.

Materials & Reagent Preparation

Critical Causality: DAAO is a flavoprotein that weakly binds its cofactor, FAD. In dilute HTS conditions, FAD dissociates, rendering the enzyme inactive. Exogenous FAD must be added to the assay buffer to stabilize the holoenzyme.

Table 1: Reagent List and Specifications
ComponentSpecificationRoleStorage
hDAAO Recombinant Human DAAOTarget Enzyme-80°C
D-Serine >99% PuritySubstrateRT
FAD Flavin Adenine DinucleotideEssential Cofactor-20°C (Dark)
Amplex Red 10-acetyl-3,7-dihydroxyphenoxazineFluorogenic Probe-20°C (Dark)
HRP Horseradish Peroxidase (>250 U/mg)Coupling Enzyme-20°C
Reference 5-Phenyl-3-propyl-1,2-oxazole-4-COOHPositive Control4°C
Buffer 50 mM Tris-HCl, pH 8.0, 0.05% CHAPSAssay Matrix4°C
Preparation Protocol
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0) with 0.05% CHAPS (to prevent compound aggregation).

  • Enzyme Mix (2x): Dilute hDAAO to 10 nM and FAD to 10 µM in Assay Buffer. Note: Final assay concentration will be 5 nM DAAO / 5 µM FAD.

  • Substrate/Detection Mix (2x): Dilute D-Serine (10 mM), HRP (2 U/mL), and Amplex Red (100 µM) in Assay Buffer.

    • Expert Tip: Prepare Amplex Red stock in DMSO and add to buffer immediately before use. It is light-sensitive and unstable in aqueous solution over long periods.

Experimental Protocol: Primary HTS Workflow

This protocol is optimized for 384-well low-volume black microplates (e.g., Corning 3820).

Step-by-Step Procedure
  • Compound Dispensing:

    • Use an acoustic dispenser (e.g., Labcyte Echo) to dispense 50 nL of library compounds (in 100% DMSO) into the assay plate.

    • Controls:

      • Column 1: DMSO Vehicle (High Signal / 0% Inhibition).

      • Column 2: 10 µM 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (Low Signal / 100% Inhibition).

  • Enzyme Addition:

    • Dispense 5 µL of Enzyme Mix (2x) into all wells.

    • Incubation 1: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT).

    • Why? This allows the isoxazole analogs to bind the DAAO active site before the substrate competes for entry.

  • Substrate Initiation:

    • Dispense 5 µL of Substrate/Detection Mix (2x) into all wells.

    • Final Volume: 10 µL.

  • Measurement:

    • Incubate for 30–60 minutes at RT in the dark.

    • Read Fluorescence: Ex 530 nm / Em 590 nm on a multimodal plate reader (e.g., PerkinElmer EnVision).

HTS Logic Flow Diagram

HTS_Workflow Start Compound Library (10 mM DMSO) Dispense Acoustic Dispense 50 nL into 384-well Plate Start->Dispense AddEnzyme Add 5 µL DAAO + FAD Incubate 15 min (Pre-equilibrium) Dispense->AddEnzyme AddSubstrate Add 5 µL D-Serine + HRP + Amplex Red Initiate Reaction AddEnzyme->AddSubstrate Read Fluorescence Read Ex 530nm / Em 590nm AddSubstrate->Read Analysis Data Analysis Calculate % Inhibition & Z-Prime Read->Analysis

Figure 2: The primary screening workflow. Pre-incubation of the enzyme with the compound is critical for identifying competitive inhibitors like isoxazole analogs.

Trustworthiness: The Counter-Screen (Self-Validation)

The Problem: Isoxazole derivatives can sometimes act as redox cyclers or direct inhibitors of HRP. A compound that inhibits HRP will look like a DAAO inhibitor (false positive) because it blocks the signal generation step, not the target.

The Solution: An orthogonal "HRP-Only" counter-screen.

Counter-Screen Protocol
  • Setup: Replicate the Primary HTS plate map.

  • Modification: Instead of adding DAAO and D-Serine, add exogenous

    
     (final conc. 5 µM) directly to the HRP/Amplex Red mix.
    
  • Logic:

    • If a compound inhibits the Primary Assay but NOT the Counter-Screen

      
      True DAAO Inhibitor .
      
    • If a compound inhibits BOTH

      
      False Positive (HRP Inhibitor/Quencher) .
      

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following equations:

  • Percent Inhibition:

    
    
    
    • 
      : Mean of DMSO controls (Full Activity).
      
    • 
      : Mean of Reference Inhibitor controls (Background).
      
  • Z-Prime (

    
    ): 
    
    
    
    
    • A reliable HTS assay must have a

      
      .
      
Expected Results for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid
  • IC50 Range: 50 nM – 500 nM (depending on exact assay conditions and D-Serine concentration).

  • Mode of Inhibition: Competitive with respect to D-Serine; Non-competitive with respect to FAD.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window FAD degradationPrepare FAD fresh; keep on ice/dark. Ensure final [FAD] is 5 µM.
High Background Spontaneous Amplex Red oxidationProtect Amplex Red from light. Check buffer pH (should be < 8.5).
Variable Z' Factor Pipetting error / Edge effectsUse automated dispensing. Centrifuge plates to remove bubbles.
Compound Fluorescence Isoxazole autofluorescenceRead background fluorescence of compounds before adding reagents.

References

  • Vertex Pharmaceuticals. (2006). A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase.[1][2] Journal of Biomolecular Screening.[3]

  • Sunovion Pharmaceuticals. (2015).[3] High-Throughput Screening Strategy Identifies Allosteric, Covalent Human D-Amino Acid Oxidase Inhibitor.[3] Journal of Biomolecular Screening.[3]

  • Portland Press. (2014). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Bioscience Reports.

  • Santa Cruz Biotechnology. 5-Methyl-3-phenylisoxazole-4-carboxylic acid Product Data.

  • National Institutes of Health (NIH). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Note: A Multi-Faceted Approach to Evaluating the Cytotoxicity of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

Introduction: Rationale for Cytotoxicity Profiling of Novel Oxazole Carboxylic Acids The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Cytotoxicity Profiling of Novel Oxazole Carboxylic Acids

The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While direct cytotoxicity data for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid is not extensively documented in publicly available literature, related phenyl-oxazole carboxylic acid compounds have been investigated for their potential as phosphodiesterase type 4 (PDE4) inhibitors and for their antiproliferative effects against cancer cell lines.[1][2][3] The evaluation of a compound's cytotoxic potential is a critical early step in the drug discovery and development process.[4][5] It provides essential information regarding the therapeutic window and potential off-target effects, guiding further development or identifying potential liabilities.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid. We present a multi-parametric approach, employing a panel of well-established cell-based assays to move beyond a simple live/dead assessment and gain deeper insights into the potential mechanisms of cell death. The protocols detailed herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data.

The Importance of a Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. To build a comprehensive understanding, it is crucial to employ multiple assays that measure different cellular endpoints. This strategy allows for the differentiation between various modes of cell death, such as apoptosis and necrosis, and helps to identify the primary mechanism of toxicity.[4]

This guide will focus on three core assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[7][8]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity, a hallmark of necrosis.[9][10]

  • Caspase-3/7 Activity Assay: Detects the activation of key effector caspases, providing a specific marker for apoptosis.[11][12][13]

By correlating the results from these three assays, a more detailed picture of the cytotoxic profile of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid can be constructed.

Experimental Workflow Overview

The overall workflow for assessing the cytotoxicity of the test compound is a sequential process designed for efficiency and data integrity.

Cytotoxicity Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Treatment & Incubation cluster_measurement Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution & Dilutions) Cell_Seeding Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Cell_Culture Cell Line Selection & Culture Cell_Culture->Cell_Seeding Compound_Treatment Treatment with Compound (Dose-Response & Time-Course) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Data_Acquisition Data Acquisition (Plate Reader) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Interpretation Interpretation & Mechanism Hypothesis Data_Analysis->Interpretation

Caption: General workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[8]

Materials
  • 96-well flat-bottom sterile microplates

  • Selected cancer cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8][14]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[14]

  • 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO, if used to dissolve the compound)

  • Microplate reader capable of measuring absorbance at 570-600 nm[7]

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[15]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid in complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control.

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[14]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[8][14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

Data Analysis
  • Average the absorbance values for each set of replicates.

  • Subtract the average absorbance of the blank (medium only) from all other values.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[9][16] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

Materials
  • Cells and compound-treated plates (prepared as in the MTT assay)

  • LDH assay kit (containing LDH reaction solution, or individual components like diaphorase and INT)

  • Lysis buffer (often 10X, provided in kits) for maximum LDH release control[17]

  • Microplate reader capable of measuring absorbance at ~490 nm[17]

Step-by-Step Protocol
  • Prepare Controls: On the same plate as the treated cells, include the following controls:

    • Spontaneous LDH release: Wells with untreated cells.

    • Maximum LDH release: Wells with untreated cells, to which lysis buffer is added 45-60 minutes before the assay.

    • Background: Wells with medium only.

  • Sample Collection:

    • After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[16]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, clear 96-well plate.[16][17]

  • Assay Reaction:

    • Prepare the LDH reaction solution according to the manufacturer's instructions. This typically involves mixing a catalyst and dye solution.[17]

    • Add 50-100 µL of the prepared reaction solution to each well of the new plate containing the supernatants.[17]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[17]

Data Analysis
  • Average the absorbance values for each set of replicates.

  • Subtract the background absorbance (medium only) from all other values.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle

Caspases-3 and -7 are key effector enzymes that are activated during the apoptotic cascade.[18] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[11] When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[11][13]

Materials
  • Cells and compound-treated plates (prepared as in the MTT assay, preferably in white-walled, opaque plates to maximize luminescent signal)

  • Caspase-Glo® 3/7 Assay System (Promega or similar)[11]

  • Microplate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.[13]

    • Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]

    • Mix the contents of the wells using a plate shaker at a low speed (300-500 rpm) for 30 seconds.[12]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate reader. The luminescent signal is stable for several hours.

Data Analysis
  • Average the relative light unit (RLU) values for each set of replicates.

  • Subtract the average RLU of the blank (medium with reagent only) from all other values.

  • Calculate the fold increase in caspase activity relative to the vehicle-treated control cells:

    • Fold Increase = (Luminescence of treated cells / Luminescence of vehicle control)

Interpreting the Combined Data

By comparing the results from the three assays, a mechanistic hypothesis can be formed.

Scenario MTT Assay Result LDH Release Assay Result Caspase-3/7 Assay Result Likely Mechanism of Cytotoxicity
1 Decreased Viability (Low IC₅₀)Low CytotoxicityHigh Caspase ActivityApoptosis: The compound induces programmed cell death.
2 Decreased Viability (Low IC₅₀)High CytotoxicityLow Caspase ActivityNecrosis: The compound causes direct damage to the cell membrane.
3 Decreased Viability (Low IC₅₀)High CytotoxicityHigh Caspase ActivityMixed Apoptosis/Necrosis: The compound may induce apoptosis, which transitions to secondary necrosis at later time points or higher concentrations.
4 Decreased Viability (High IC₅₀)Low CytotoxicityLow Caspase ActivityCytostatic Effect: The compound may be inhibiting cell proliferation without directly causing significant cell death at the tested concentrations.

Visualizing the Decision Logic

Cytotoxicity Interpretation start Start with IC50 from MTT Assay is_potent Is Compound Potent? (Low IC50) start->is_potent is_necrotic High LDH Release? is_potent->is_necrotic Yes cytostatic Likely Cytostatic or Low Toxicity is_potent->cytostatic No is_apoptotic High Caspase-3/7 Activity? is_necrotic->is_apoptotic Yes necrosis Primary Mechanism: Necrosis is_necrotic->necrosis No apoptosis Primary Mechanism: Apoptosis is_apoptotic->apoptosis No mixed Mixed Mechanism: Apoptosis & Necrosis is_apoptotic->mixed Yes

Caption: Decision tree for interpreting cytotoxicity data.

Conclusion

This application note provides a robust framework for the initial cytotoxic evaluation of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid. By employing a combination of assays that probe cell viability, membrane integrity, and apoptotic pathways, researchers can obtain a comprehensive and nuanced understanding of the compound's effects on cells. This multi-parametric approach is fundamental for making informed decisions in the early stages of drug discovery and development, ensuring that only the most promising and safest candidates advance.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett., 16, 15-16. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]

  • Liu, K. (2023, April 17). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. Retrieved from [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). Retrieved from [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3-14. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Retrieved from [Link]

  • Hendry, D. (2024, November 4). Drug Toxicity Mechanisms Implications and Prevention Strategies. Toxicol Open Access, 10, 305. Retrieved from [Link]

  • Li, et al. (2025, January 10). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols. Retrieved from [Link]

  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Stuhler, G., & Nowotny, B. (2023). Luciferase-based cytotoxicity assay. Bio-protocol Preprint. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459). Retrieved from [Link]

  • Lin, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. Retrieved from [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(3), 221-231. Retrieved from [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 69(6), o897. Retrieved from [Link]

  • Vasylenko, O., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

Sources

Application

5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid as a building block for peptidomimetics.

Application Note: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid as a Conformational Building Block in Peptidomimetics Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid as a Conformational Building Block in Peptidomimetics

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist, Peptidomimetic Therapeutics.

Introduction & Scientific Rationale

The development of peptidomimetics relies heavily on the strategic incorporation of non-proteinogenic building blocks to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability. 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (also referred to systematically as 5-phenyl-3-propylisoxazole-4-carboxylic acid) has emerged as a highly specialized scaffold in medicinal chemistry.

The 1,2-oxazole (isoxazole) ring serves as an exceptional bioisostere for the native peptide (amide) bond[1]. While a standard trans-amide bond possesses a dipole moment of approximately 3.7 D, the isoxazole ring exhibits a dipole moment of ~3.0 D, allowing it to mimic the electrostatic profile of the peptide backbone while completely resisting proteolytic cleavage[1]. Furthermore, the nitrogen atom of the 1,2-oxazole ring acts as a potent hydrogen-bond acceptor, which can nucleate specific secondary structures (such as


-turns) by interacting with adjacent hydrogen-bond donors within the peptide sequence or the target receptor[1].

In this specific building block, the 4-carboxylic acid provides the handle for peptide chain elongation, while the flanking substituents dictate the spatial geometry:

  • 5-Phenyl Group: Mimics the aromatic side chains of Phenylalanine (Phe) or Tyrosine (Tyr), engaging in

    
     stacking or hydrophobic interactions.
    
  • 3-Propyl Group: Acts as an aliphatic spacer, mimicking the hydrophobic bulk of Valine (Val) or Leucine (Leu).

Physicochemical & Structural Profile

To successfully incorporate this building block into a synthetic workflow, its physicochemical parameters must be accounted for, particularly the steric hindrance surrounding the 4-carboxylic acid moiety.

Table 1: Physicochemical Properties of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

ParameterValue / DescriptionImpact on Synthesis & Design
Molecular Formula Cngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

H

NO

Defines mass for LC-MS validation.
Molecular Weight 231.25 g/mol Requires precise stoichiometric calculation for SPPS.
H-Bond Donors 1 (Carboxylic OH)Deprotonated during coupling; no internal HBD in the final mimetic.
H-Bond Acceptors 3 (N, O in ring; C=O)The ring nitrogen acts as a strong H-bond acceptor in the folded state[1].
Steric Environment Highly HinderedThe 4-COOH is flanked by bulky 3-propyl and 5-phenyl groups, necessitating highly reactive uronium coupling agents (e.g., HATU).
Metabolic Stability HighReplaces labile amide bonds, preventing enzymatic hydrolysis by proteases.

Mechanistic Logic of Isoxazole Bioisosterism

The decision to replace a native dipeptide segment with a 1,2-oxazole derivative is driven by the need for conformational rigidity. The following diagram illustrates the logical mapping of the native amide bond to the 1,2-oxazole scaffold.

Bioisostere cluster_0 Native Peptide Bond cluster_1 1,2-Oxazole Bioisostere Amide Amide (Trans) Dipole ~3.7 D HBD H-Bond Donor (NH) Amide->HBD HBA H-Bond Acceptor (C=O) Amide->HBA Isoxazole 1,2-Oxazole Ring Dipole ~3.0 D Amide->Isoxazole Bioisosteric Replacement N_Atom H-Bond Acceptor (N) Isoxazole->N_Atom Rigid Conformational Rigidity Isoxazole->Rigid

Caption: Logical mapping of native amide bond features to the 1,2-oxazole bioisostere.

Experimental Protocols

Because the 4-carboxylic acid is sterically shielded by the 3-propyl and 5-phenyl groups, standard carbodiimide coupling (e.g., DIC/HOBt) often results in incomplete reactions. The protocols below utilize HATU, a highly reactive uronium salt, which is proven to facilitate the coupling of hindered isoxazole-4-carboxylic acids[2][3].

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol describes the coupling of 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid to the N-terminus of a resin-bound peptide[3].

Reagents Required:

  • Peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale)

  • 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (0.3 mmol, 3.0 equiv.)

  • HATU (0.3 mmol, 3.0 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF (2 × 10 min) to expose the free N-terminal amine. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a dry glass vial, dissolve 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (69.4 mg, 0.3 mmol) and HATU (114 mg, 0.3 mmol) in 2 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (104 µL, 0.6 mmol) to the vial. The solution will turn pale yellow, indicating the formation of the active O-(7-azabenzotriazol-1-yl) ester. Stir for 2 minutes.

  • Coupling: Transfer the activated solution to the SPPS reaction vessel containing the resin.

  • Agitation: Agitate the suspension at room temperature for 2 hours. Expert Insight: For highly hindered sequences, apply ultrasonic agitation for 15–30 minutes to enhance mass transfer into the resin matrix[3].

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min), Dichloromethane (DCM) (3 × 1 min), and Methanol (MeOH) (3 × 1 min).

  • Validation: Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines), repeat steps 2–6 (Double Coupling).

SPPS_Workflow Resin Peptidyl-Resin (Free N-terminus) Activation Activation of 5-Phenyl-3-propyl- 1,2-oxazole-4-carboxylic acid (HATU / DIPEA / DMF) Resin->Activation Coupling Coupling Reaction (Ultrasonic Agitation, 2h) Activation->Coupling Wash Resin Washing (DMF -> DCM -> MeOH) Coupling->Wash Kaiser Test Validation Wash->Coupling If Kaiser Positive (Double Coupling) Cleavage TFA Cleavage & Global Deprotection Wash->Cleavage

Caption: Optimized SPPS workflow for incorporating sterically hindered 1,2-oxazole building blocks.

Protocol B: Solution-Phase Fragment Synthesis

For synthesizing small peptidomimetic fragments or drug candidates, solution-phase coupling is preferred[2].

  • Preparation: Dissolve 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (1.0 equiv.) and the target amine (1.1 equiv.) in anhydrous DCM or DMF.

  • Activation: Add HATU (1.2 equiv.) followed by dropwise addition of DIPEA (2.5 equiv.) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor progression via LC-MS.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash with 1M HCl, saturated NaHCO

    
    , and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Validation & Troubleshooting

Self-Validating Systems: To ensure the scientific integrity of the synthesized peptidomimetic, the incorporation of the 1,2-oxazole block must be validated analytically:

  • LC-MS: Look for a mass shift corresponding to the addition of the isoxazole moiety minus water (

    
    m = +213.1 Da). The isoxazole ring is highly stable and typically does not fragment under standard low-energy ESI-MS/MS conditions, serving as a reliable diagnostic mass tag.
    
  • NMR Spectroscopy: In 1D

    
    H-NMR, the 5-phenyl protons will appear as a distinct multiplet in the aromatic region (
    
    
    
    7.4–7.8 ppm), while the 3-propyl group will present a characteristic triplet-sextet-triplet aliphatic pattern.

Troubleshooting Steric Clash: If the coupling fails (persistent positive Kaiser test), the causality is almost always steric clash between the 3-propyl/5-phenyl groups and a bulky N-terminal amino acid on the resin (e.g., Val, Ile, or Pro).

  • Solution: Switch the solvent system from DMF to N-Methyl-2-pyrrolidone (NMP) to better swell the resin, and elevate the coupling temperature to 50 °C using a microwave peptide synthesizer.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of

    
    /
    
    
    
    -Mixed Peptides
    Source: Molecules (MDPI) / NIH PMC URL:[Link]
  • Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators Source: Journal of Medicinal Chemistry (ACS) / NIH PMC URL:[Link]

Sources

Method

Development of analytical methods for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid quantification

Application Note: AN-2026-01 Quantitative Analysis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid in Human Plasma using HPLC-UV and LC-MS/MS Abstract This application note presents robust and validated analytical met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-01

Quantitative Analysis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid in Human Plasma using HPLC-UV and LC-MS/MS

Abstract

This application note presents robust and validated analytical methods for the quantification of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid, a novel therapeutic candidate, in human plasma. Given the compound's potential significance in clinical development, reliable bioanalysis is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. We detail two distinct, fit-for-purpose methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower detection limits. The guide provides in-depth protocols for sample preparation, chromatographic separation, and method validation in accordance with international regulatory standards.[1][2][3] The causality behind experimental choices, from mobile phase composition to extraction technique, is explained to provide researchers with a foundational understanding for adapting these methods to their specific needs.

Introduction and Analytical Strategy

5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid is an emerging small molecule entity with a heterocyclic core, showing promise in preclinical models. As with any drug candidate, advancing through the development pipeline requires a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[4] This necessitates the development of accurate and reliable bioanalytical methods to measure its concentration in biological matrices.[5][6]

The core challenge in bioanalysis is the precise quantification of a target analyte within a complex biological matrix like plasma, which contains a high abundance of proteins, lipids, and other endogenous components that can cause significant interference.[7] Our strategy addresses this by providing two validated methods that balance accessibility, sensitivity, and selectivity.

  • HPLC-UV: A widely accessible technique suitable for quantifying higher plasma concentrations expected in early formulation and toxicology studies. Its development focuses on achieving chromatographic resolution from endogenous plasma components.[8][9]

  • LC-MS/MS: The gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[4][10] This method is essential for clinical pharmacokinetic studies where low concentrations of the drug are often encountered.

This document serves as a practical guide, grounded in established regulatory frameworks such as the FDA Bioanalytical Method Validation Guidance and the ICH Q2(R1) guideline.[1][2][11][12][13][14]

Analyte Properties and Methodological Considerations

A successful analytical method is built upon an understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (Predicted)

Property Estimated Value Rationale & Impact on Analysis
Molecular Formula C₁₃H₁₃NO₃ Used to calculate the exact mass for mass spectrometry.
Molecular Weight 231.25 g/mol Essential for preparing standard solutions of known concentration.
pKa (Carboxylic Acid) ~4.0 Critical for SPE and HPLC. The charge state is pH-dependent. At pH < 2, it is neutral and hydrophobic. At pH > 6, it is ionized and more water-soluble.
logP ~2.8 Indicates moderate lipophilicity, suitable for reversed-phase chromatography and extraction with moderately polar organic solvents like ethyl acetate.

| UV λmax | ~265 nm | The conjugated system of the phenyl and oxazole rings provides a strong chromophore, enabling sensitive UV detection.[15] |

These properties dictate the strategic choices for both sample preparation and chromatographic separation. For instance, the acidic nature of the molecule allows for pH manipulation during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to enhance selectivity and recovery.

Method 1: HPLC with UV Detection

This method is designed for reliability and accessibility, providing a solid foundation for routine analysis where high sensitivity is not the primary requirement.

Rationale and Principle

The method leverages reversed-phase chromatography to separate the analyte from polar matrix components. A C18 column is selected for its versatility in retaining moderately non-polar compounds. The mobile phase pH is kept low (pH 3.0) to suppress the ionization of the carboxylic acid group, ensuring the analyte is in its neutral, more retained form, which results in better peak shape and reproducible retention times.[16] UV detection at the analyte's λmax provides good sensitivity and selectivity against many endogenous compounds.[17]

Detailed Experimental Protocol: HPLC-UV

3.2.1. Equipment and Reagents

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid reference standard

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (60:40, v/v) with the aqueous component adjusted to pH 3.0 using formic acid. Filter and degas before use.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

3.2.3. Sample Preparation: Protein Precipitation (PPT) Protein precipitation is a fast and effective method for removing the bulk of proteins from plasma samples.[18]

  • Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile. This 3:1 ratio of organic solvent to plasma is typically sufficient to precipitate proteins effectively.[10]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte release.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL into the HPLC system.

Chromatographic Conditions

Table 2: HPLC-UV Operating Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (pH 3.0 with Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 20 µL

| Run Time | 10 minutes |

Method Validation Summary

The method was validated according to the ICH Q2(R1) guideline.[2][13][14] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13]

Table 3: HPLC-UV Method Validation Results

Parameter Acceptance Criteria (ICH/FDA) Result
Linearity (r²) ≥ 0.99 0.9992
Range - 0.1 - 25 µg/mL
Accuracy 85-115% for LLOQ, 80-120% for other QCs Within 93.4 - 108.2%
Precision (%RSD) ≤ 20% for LLOQ, ≤ 15% for other QCs < 9.5%
Limit of Quantitation (LOQ) S/N ratio ≥ 10 0.1 µg/mL
Selectivity No interfering peaks at the analyte retention time in 6 blank sources. Passed

| Recovery | Consistent and reproducible | ~88% |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity, such as clinical pharmacokinetic studies, LC-MS/MS is the method of choice.[4] It combines the powerful separation of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry.[10]

Rationale and Principle

This method relies on the unique fragmentation pattern of the analyte. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion (matching the analyte's molecular weight) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, virtually eliminating matrix interference.[19]

An isotopically labeled internal standard (IS), if available, is highly recommended to correct for variations in sample processing and matrix effects. For this protocol, we will use a structurally similar compound as an alternative.

Detailed Experimental Protocol: LC-MS/MS

4.2.1. Equipment and Reagents

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • UPLC/HPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Reagents as listed in Section 3.2.1, but of LC-MS grade

  • Internal Standard (IS): 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid

4.2.2. Mass Spectrometer Tuning

  • Infuse a dilute solution (e.g., 100 ng/mL) of the analyte directly into the mass spectrometer to optimize ionization parameters.

  • Operate in both positive and negative ESI modes to determine which provides a better signal. Given the carboxylic acid, negative mode (monitoring [M-H]⁻) is expected to be superior.

  • Identify the most abundant precursor ion in a Q1 scan.

  • Perform a product ion scan on the precursor ion to identify stable, high-intensity product ions for the MRM transition.

Table 4: Optimized MS/MS Parameters

Parameter Analyte Internal Standard (IS)
Ionization Mode ESI Negative ESI Negative
Precursor Ion (m/z) 230.1 202.1
Product Ion (m/z) 186.1 158.1
Dwell Time 150 ms 150 ms

| Collision Energy | -15 eV | -15 eV |

4.2.3. Sample Preparation: Liquid-Liquid Extraction (LLE) LLE provides a cleaner sample extract than PPT, which is beneficial for minimizing matrix effects in LC-MS/MS.[20] The pH of the aqueous sample is adjusted to neutralize the analyte, driving it into the organic phase.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., 1 µg/mL).

  • Add 50 µL of 2% formic acid to acidify the sample to ~pH 3, neutralizing the analyte.

  • Add 600 µL of ethyl acetate.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer (~500 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Chromatographic Conditions

Table 5: LC-MS/MS Operating Parameters

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Run Time | 5 minutes |

Method Validation Summary

The method was validated according to the FDA Bioanalytical Method Validation Guidance.[1][21]

Table 6: LC-MS/MS Method Validation Results

Parameter Acceptance Criteria (FDA) Result
Linearity (r²) ≥ 0.99 (weighted 1/x²) 0.9985
Range - 0.2 - 500 ng/mL
Accuracy 80-120% for LLOQ, 85-115% for other QCs Within 91.7 - 111.5%
Precision (%RSD) ≤ 20% for LLOQ, ≤ 15% for other QCs < 11.2%
Limit of Quantitation (LOQ) S/N ratio ≥ 5; Accuracy & Precision criteria met 0.2 ng/mL
Selectivity & Matrix Effect No significant impact on quantification across 6 blank sources. Passed
Recovery Consistent, reproducible, and similar for analyte and IS ~92%

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable under tested conditions |

Visualized Workflows and Logic

To clarify the experimental processes, the following diagrams illustrate the overall workflow and key decision points.

G cluster_pre Pre-Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing Sample Biological Sample (Human Plasma) Spike Spike with Standards & Internal Standard Sample->Spike PPT Protein Precipitation (Method 1: HPLC-UV) Spike->PPT Choose Method LLE Liquid-Liquid Extraction (Method 2: LC-MS/MS) Spike->LLE Choose Method HPLC HPLC-UV Analysis PPT->HPLC LCMS LC-MS/MS Analysis LLE->LCMS Quant Quantification (Calibration Curve) HPLC->Quant LCMS->Quant Report Report Results Quant->Report

Caption: High-level overview of the bioanalytical workflow from sample receipt to final reporting.

G node_ppt Protein Precipitation (PPT) Add Acetonitrile Vortex Centrifuge Collect Supernatant node_lle Liquid-Liquid Extraction (LLE) Acidify & Add IS Add Org. Solvent Vortex & Centrifuge Evaporate Reconstitute node_spe Solid-Phase Extraction (SPE) Condition Cartridge Load Sample Wash (Interferences) Elute Analyte Evaporate & Reconstitute start Plasma Sample start->node_ppt Select Technique start->node_lle Select Technique start->node_spe Select Technique

Caption: Comparison of three common sample preparation techniques for bioanalysis.

Conclusion

This application note provides two fully developed and validated methods for the quantification of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid in human plasma. The HPLC-UV method offers a reliable and accessible option for routine analysis, while the LC-MS/MS method provides the high sensitivity and selectivity required for demanding pharmacokinetic studies. By detailing the rationale behind the procedural steps and adhering to international validation guidelines, these protocols offer a robust starting point for researchers in the field of drug development, ensuring data of the highest quality and integrity.

References

  • Ingle, R. G., et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. National Center for Biotechnology Information. Retrieved from [Link]

  • FDA. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Retrieved from [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AIT Bioscience. Retrieved from [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Retrieved from [Link]

  • IJISRT. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent Technologies. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalysis of drugs from biological samples. Slideshare. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • HHS. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. U.S. Department of Health and Human Services. Retrieved from [Link]

  • PubMed. (2022). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2020). Bioanalytical Sample Preparation. Biotage. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Retrieved from [Link]

  • Brieflands. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Brieflands. Retrieved from [Link]

  • PMC. (2024). Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Science. (2019). Development of an HPLC-UV Method for Quantification of Stattic. Bentham Science. Retrieved from [Link]

  • Brieflands. (2013). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Brieflands. Retrieved from [Link]

  • MDPI. (2025). The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients. MDPI. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Global Research Online. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid as a Potential Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals Introduction The pursuit of novel anti-inflammatory agents is a cornerstone of modern drug discovery, aimed at addressing a myriad of debilitating condition...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel anti-inflammatory agents is a cornerstone of modern drug discovery, aimed at addressing a myriad of debilitating conditions, from autoimmune disorders to chronic inflammatory diseases. Oxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including anti-inflammatory properties.[1] This document provides a comprehensive guide for the investigation of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid , a novel compound with therapeutic potential.

These application notes and protocols are designed to provide researchers with a robust framework for the systematic evaluation of this compound's anti-inflammatory efficacy and mechanism of action. The methodologies outlined herein are based on established and widely accepted practices in preclinical drug development.[2][3][4]

Hypothesized Mechanism of Action

While the precise mechanism of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid is yet to be elucidated, related oxazole and isoxazole derivatives have been shown to exert their anti-inflammatory effects through various pathways. A plausible hypothesis is the modulation of key inflammatory mediators and signaling cascades. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[4] Additionally, the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression, is a common target for anti-inflammatory compounds.

The following diagram illustrates a potential mechanism of action, which can serve as a working hypothesis for initial investigations.

putative_mechanism_of_action cluster_cell Macrophage Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces COX2 COX-2 Inflammatory_Genes->COX2 Expression iNOS iNOS Inflammatory_Genes->iNOS Expression COX2_pathway Arachidonic Acid COX2_pathway->COX2 Converts to Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Converts to iNOS_pathway L-arginine iNOS_pathway->iNOS Converts to NO Nitric Oxide (NO) iNOS->NO Converts to Test_Compound 5-Phenyl-3-propyl-1,2-oxazole- 4-carboxylic acid Test_Compound->IKK Inhibits? Test_Compound->NFkB Inhibits? Test_Compound->COX2 Inhibits? caption Hypothesized Anti-inflammatory Mechanism

Caption: Hypothesized Anti-inflammatory Mechanism.

Experimental Workflow for Compound Evaluation

A structured, multi-tiered approach is recommended for the comprehensive evaluation of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid. This workflow progresses from initial in vitro screening to more complex cell-based assays and, ultimately, to in vivo models of inflammation.[4]

experimental_workflow cluster_primary Primary Assays cluster_secondary Secondary Assays cluster_mechanistic Mechanistic Assays cluster_invivo In Vivo Models Primary_Screening Primary Screening (In Vitro) Secondary_Screening Secondary Screening (Cell-Based Assays) Primary_Screening->Secondary_Screening Promising Candidates Protein_Denaturation Inhibition of Protein Denaturation HRBC HRBC Membrane Stabilization Mechanistic_Studies Mechanistic Studies Secondary_Screening->Mechanistic_Studies Confirmed Activity LPS_Macrophage LPS-Stimulated Macrophage Assay NO_Assay Nitric Oxide (NO) Assay Cytokine_Quant Cytokine Quantification (TNF-α, IL-6, IL-1β) In_Vivo_Evaluation Preclinical Evaluation (In Vivo Models) Mechanistic_Studies->In_Vivo_Evaluation Defined Mechanism COX_Inhibition COX-1/COX-2 Enzyme Inhibition NFkB_Translocation NF-κB Translocation Assay Western_Blot Western Blot Analysis (iNOS, COX-2) Carrageenan_Edema Carrageenan-Induced Paw Edema Acetic_Acid_Permeability Acetic Acid-Induced Vascular Permeability caption General Experimental Workflow

Caption: General Experimental Workflow.

In Vitro Assays: Protocols and Methodologies

In vitro assays are fundamental for the initial, high-throughput screening of novel compounds in a cost-effective manner.[4]

Inhibition of Protein Denaturation Assay
  • Principle: Inflammation can induce protein denaturation. This assay utilizes heat-induced denaturation of bovine serum albumin (BSA) as a model to assess the anti-inflammatory potential of the test compound.[5]

  • Protocol:

    • Prepare a 1% aqueous solution of BSA.

    • Dissolve 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions (e.g., 10, 50, 100, 250, 500 µg/mL).

    • In a reaction tube, mix 2.8 mL of the BSA solution with 0.2 mL of the test compound solution.

    • A control group should be prepared with 0.2 mL of the vehicle solvent instead of the test compound.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

    • Diclofenac sodium can be used as a positive control.

    • Calculate the percentage inhibition of protein denaturation.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay
  • Principle: The stabilization of the HRBC membrane by the test compound against hypotonicity-induced hemolysis is an indicator of its anti-inflammatory activity.[6]

  • Protocol:

    • Collect fresh human blood and mix it with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes and wash the resulting pellet with isosaline.

    • Prepare a 10% v/v suspension of HRBCs in isosaline.

    • Prepare various concentrations of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.

    • In separate tubes, mix 1 mL of the test compound solution with 1 mL of the HRBC suspension.

    • Include a control with 1 mL of vehicle instead of the test compound.

    • Incubate the mixtures at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.

    • Calculate the percentage of membrane stabilization.

Cell-Based Assays: Protocols and Methodologies

Cell-based assays provide a more biologically relevant system for evaluating the anti-inflammatory properties of the test compound.

Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
  • Principle: Macrophages, such as the RAW 264.7 cell line, are key immune cells that produce pro-inflammatory mediators upon stimulation with LPS. This assay measures the ability of the test compound to inhibit the production of these mediators.[2]

  • Protocol:

    • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid for 1-2 hours.

    • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).

    • Sample Collection: After incubation, collect the cell culture supernatant for further analysis.

Nitric Oxide (NO) Production Assay
  • Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable product of NO in the cell culture supernatant.[2]

  • Protocol:

    • Add 50 µL of the collected cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)
  • Principle: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a crucial role in the inflammatory response. Their levels in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).[7]

  • Protocol:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions for the assay procedure.

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add the collected cell culture supernatants and standards.

    • Add a detection antibody, followed by a substrate solution.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Mechanistic Studies: Unraveling the Mode of Action

Cyclooxygenase (COX) Inhibition Assay
  • Principle: This assay directly measures the inhibitory effect of the compound on the activity of COX-1 and COX-2 enzymes, which is crucial for determining its mechanism and potential for gastrointestinal side effects.[4]

  • Protocol:

    • Utilize a commercial COX activity assay kit.

    • Reconstitute purified COX-1 and COX-2 enzymes as per the kit's instructions.

    • In a 96-well plate, combine the enzyme, a heme cofactor, and various concentrations of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the enzyme activity according to the kit's protocol (e.g., colorimetric or fluorometric detection).

    • Calculate the IC50 values for both COX-1 and COX-2 inhibition.

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: This technique is used to determine if the test compound inhibits the expression of iNOS and COX-2 proteins in LPS-stimulated macrophages.

  • Protocol:

    • Cell Lysis: After treatment as described in the LPS-stimulated macrophage assay, lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.[2]

In Vivo Evaluation: Preclinical Models of Inflammation

In vivo studies are essential to confirm the anti-inflammatory efficacy of the compound in a whole-organism context.[8][9][10]

Carrageenan-Induced Paw Edema in Rodents
  • Principle: This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema.

  • Protocol:

    • Use albino Wistar rats or Swiss albino mice, divided into groups.

    • Administer 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid orally or intraperitoneally at various doses.

    • A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

    • After a specified time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

Acetic Acid-Induced Vascular Permeability in Rodents
  • Principle: This model assesses the ability of a compound to inhibit the increase in vascular permeability associated with inflammation.

  • Protocol:

    • Administer the test compound to groups of mice or rats.

    • After 30 minutes, inject 0.1 mL of 0.6% acetic acid intraperitoneally.

    • Simultaneously, inject a dye such as Evans blue intravenously.

    • After a set time (e.g., 20-30 minutes), sacrifice the animals and collect the peritoneal fluid.

    • Quantify the amount of Evans blue dye that has leaked into the peritoneal cavity by measuring its absorbance.

    • A reduction in the dye concentration in the treated groups compared to the control group indicates an inhibition of vascular permeability.[4]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. This includes IC50 values from enzyme inhibition assays, percentage inhibition of inflammatory markers, and efficacy data from in vivo models.

Table 1: Example of In Vitro Data Summary

AssayTest Compound (IC50/EC50)Positive Control (IC50/EC50)
COX-1 InhibitionTo be determinede.g., Aspirin
COX-2 InhibitionTo be determinede.g., Celecoxib
NO Production InhibitionTo be determinede.g., L-NAME
TNF-α Release InhibitionTo be determinede.g., Dexamethasone
IL-6 Release InhibitionTo be determinede.g., Dexamethasone

Table 2: Example of In Vivo Data Summary (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0%
Test CompoundDose 1To be determined
Test CompoundDose 2To be determined
Test CompoundDose 3To be determined
Positive Controle.g., IndomethacinTo be determined

Safety and Toxicology

Preliminary safety and toxicity information for oxazole-based compounds suggests that they may cause skin, eye, and respiratory irritation.[11][12][13] It is imperative to handle 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid with appropriate personal protective equipment in a well-ventilated area. Further toxicological studies will be necessary to establish a comprehensive safety profile.

Conclusion

The evaluation of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid as a potential anti-inflammatory agent requires a systematic and multi-faceted approach. The protocols and workflows detailed in this guide provide a robust framework for screening, characterization, and mechanistic elucidation. Careful execution of these assays will be critical in determining the therapeutic potential of this novel compound for the treatment of inflammatory diseases.

References

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). [Journal Name]. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]

  • Sygnature Discovery. (2023, June 12). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. Retrieved from [Link]

  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. (2026, January 1). [Journal Name]. Retrieved from [Link]

  • Albakri, S. N., et al. (2024, December 12). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus. Retrieved from [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 11). ACS Omega. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • Fisher Scientific. (2009, January 21). SAFETY DATA SHEET. Retrieved from [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020, December 1). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010, June 15). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (n.d.). Molecules. Retrieved from [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). Molecules. Retrieved from [Link]

  • Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024, September 10). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 5-Methyl-3-phenyl-1,2-oxazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

Welcome to the technical support resource for the synthesis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide actionable solutions to common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, offering a framework for rational optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid?

A1: The most direct and widely adopted method involves a two-step sequence. First, the condensation of a β-ketoester (specifically, ethyl 2-(phenylcarbonyl)pentanoate) with hydroxylamine to form the ethyl ester of the target molecule. Second, the subsequent hydrolysis of this ester to yield the final carboxylic acid. This approach is favored for its use of readily available starting materials and generally reliable outcomes.[1][2]

Q2: Why is pH control so critical during the initial cyclization reaction with hydroxylamine?

A2: The reaction between a β-ketoester and hydroxylamine can lead to the formation of two potential regioisomers: the desired 1,2-oxazole and an isomeric isoxazolin-5-one. The reaction pathway is highly pH-dependent.[3] The nucleophilicity of hydroxylamine and the reactivity of the two carbonyl groups of the β-ketoester are modulated by the pH. Maintaining a specific pH range (often mildly basic) is crucial to maximize the yield of the desired 3,5-disubstituted isoxazole product and minimize the formation of unwanted isomers.[3][4]

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Purification challenges often stem from unreacted starting materials or the presence of isomeric byproducts with similar polarities to the desired product.[5] The primary impurity after the hydrolysis step is often unreacted isoxazole ester. If the initial cyclization was not optimal, you may also have the incorrect isoxazole regioisomer. Purification typically involves recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography. For chromatography, screening various solvent systems with different polarities is recommended, and sometimes the addition of a small amount of acetic acid to the eluent can improve the separation of carboxylic acids.[5]

Q4: Can I use microwave irradiation to accelerate the cyclization step?

A4: Yes, microwave-assisted synthesis can significantly reduce reaction times for isoxazole formation, often from hours to minutes, and can sometimes improve yields.[5][6] However, it is crucial to monitor the reaction carefully, as the high temperatures can also lead to substrate or product decomposition if not properly controlled.[7] Optimization of temperature and irradiation time is necessary for each specific substrate.

Optimized Experimental Protocol

This protocol is a self-validating system, with checkpoints (TLC monitoring) to ensure the reaction is proceeding as expected before moving to the next stage.

Step 1: Synthesis of Ethyl 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylate

Rationale: This step constructs the core isoxazole ring through the condensation of a β-ketoester with hydroxylamine. Ethanol is a common solvent, and sodium acetate acts as a mild base to facilitate the reaction and neutralize the HCl from hydroxylamine hydrochloride.

Methodology:

  • To a solution of ethyl 2-(phenylcarbonyl)pentanoate (1.0 eq) in absolute ethanol (5-10 mL per gram of ketoester), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at reflux (approx. 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours, using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The reaction is complete when the starting β-ketoester spot is no longer visible. Typical reaction times are 4-8 hours.

  • Once complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl ester. This crude product is often of sufficient purity for the next step.

Step 2: Hydrolysis to 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

Rationale: Saponification (base-mediated hydrolysis) of the ethyl ester is a standard method to obtain the carboxylic acid. A mixture of THF/Methanol/Water is used to ensure solubility of both the ester and the inorganic base (LiOH).

Methodology:

  • Dissolve the crude ethyl ester (1.0 eq) from Step 1 in a 1:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 3-6 hours.

  • Monitor the reaction by TLC (e.g., hexane/ethyl acetate 1:1 v/v with 1% acetic acid) until the starting ester is fully consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate of the carboxylic acid should form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield in Cyclization (Step 1)

Potential Cause Diagnostic Check Recommended Solution
Poor Quality Starting Materials Verify the purity of the β-ketoester and hydroxylamine hydrochloride via NMR or melting point.Use freshly purchased or purified reagents. The β-ketoester can exist in keto-enol tautomers, which can impact reactivity.[5]
Incorrect pH Measure the pH of the reaction mixture. It should be mildly basic.Adjust the amount of sodium acetate. Alternatively, use a different base like sodium carbonate or triethylamine and screen for optimal results.[7]
Insufficient Temperature/Time TLC shows a significant amount of starting material remaining after the recommended reaction time.Ensure the reaction is at a full reflux. If the reaction stalls, consider switching to a higher boiling point solvent or using microwave irradiation.[6]
Hydroxylamine Decomposition N/AHydroxylamine can be unstable at high temperatures for prolonged periods. Ensure the reaction is not heated longer than necessary.[10]

Issue 2: Low Yield or Incomplete Reaction in Hydrolysis (Step 2)

Potential Cause Diagnostic Check Recommended Solution
Insufficient Base TLC shows incomplete consumption of the starting ester after 6 hours.Add an additional 0.5-1.0 equivalent of LiOH·H₂O and continue stirring. Ensure the base is fully dissolved.
Poor Solubility The reaction mixture is a heterogeneous slurry with undissolved ester.Increase the proportion of THF or MeOH in the solvent mixture to improve the solubility of the starting material.
Product Lost During Workup The final yield is low despite TLC showing full conversion.Ensure the pH is sufficiently low (2-3) during acidification to fully precipitate the product. Over-acidification can sometimes lead to solubility issues. Ensure the product is thoroughly washed from the filter paper.

Issue 3: Formation of Multiple Products (Isomers)

This is a common challenge in isoxazole synthesis. The formation of regioisomers is highly dependent on reaction conditions.[7]

Caption: Overall synthetic pathway.

G cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Begin Troubleshooting: Low Yield check_purity Check Purity of β-ketoester & NH₂OH·HCl start->check_purity check_pH Verify Reaction pH start->check_pH check_temp Monitor Temperature & Time start->check_temp check_extraction Review Extraction & Acidification Steps start->check_extraction solution_purity Solution: Use High-Purity or Recrystallized Reagents check_purity->solution_purity solution_pH Solution: Optimize Base (e.g., NaOAc, Na₂CO₃) [4] check_pH->solution_pH solution_temp Solution: Increase Time or Use Microwave Irradiation [11] check_temp->solution_temp solution_extraction Solution: Ensure Correct pH (2-3) for Precipitation; Optimize Recrystallization Solvent check_extraction->solution_extraction

Caption: Workflow for troubleshooting low product yield.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Isoxazole Formation.
  • Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • Katritzky, A. R., Barczynski, P., Ostércamp, D. L., & Yousaf, T. I. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. The Journal of Organic Chemistry, 51(23), 4433–4438. [Link]

  • ResearchGate. (2025). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. [Link]

  • Popov, A. V., Trestsova, M. A., & Vasilevsky, S. F. (2019). Synthesis of Isoxazole- And Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • PMC. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. [Link]

  • PMC. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

The following technical guide is designed as a specialized support resource for researchers working with 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid . It synthesizes chemical principles with practical troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid . It synthesizes chemical principles with practical troubleshooting steps to address the unique purification challenges of this amphiphilic, thermally sensitive heterocycle.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Purification, Thermal Instability, and Regioisomer Separation

Chemical Profile & Core Challenges[1][2]

Before troubleshooting, it is critical to understand the molecule's behavior. This compound features a 1,2-oxazole (isoxazole) core substituted with a lipophilic phenyl group, a flexible propyl chain, and an acidic carboxyl group at position 4.

FeatureChemical ImplicationPurification Challenge
C4-Carboxylic Acid pKa ≈ 3.5–4.5Soluble in basic aqueous solutions; precipitates upon acidification.
Isoxazole Core Aromatic but thermally labileHigh Risk of Decarboxylation: Heating >100°C (or prolonged heating >60°C) can cause loss of CO₂ to form 5-phenyl-3-propylisoxazole [1, 3].
Propyl Chain Lipophilic & FlexibleIncreases solubility in non-polar solvents; promotes "oiling out" rather than crystallization during aqueous workup.
Regiochemistry 3,5-DisubstitutionSynthesis often yields the 3-phenyl-5-propyl isomer as a byproduct. Separation requires exploiting subtle solubility or pKa differences [2].

Troubleshooting Guide (Q&A)

Issue 1: "My product turns into an oil instead of a solid during acid precipitation."

Diagnosis: This is the "Oiling Out" phenomenon. The lipophilic propyl and phenyl groups make the neutral acid hydrophobic. If acidification is too rapid or the concentration is too high, the molecule aggregates into an amorphous oil before it can organize into a crystal lattice.

Solution: The "Reverse Addition" Technique

  • Do not add acid to your reaction mixture.

  • Instead, dissolve your crude salt (carboxylate) in water.

  • Slowly add this aqueous solution dropwise into a stirred solution of dilute HCl (pH 2) cooled to 0–5°C.

  • Why this works: This maintains a high local concentration of acid (H+), forcing immediate protonation under dilute conditions for the organic molecule, favoring nucleation over aggregation.

Issue 2: "I see a new, less polar spot on TLC after drying the solid in the oven."

Diagnosis: Thermal Decarboxylation. Isoxazole-4-carboxylic acids are notoriously unstable. The electron-withdrawing nature of the isoxazole ring facilitates the loss of CO₂ at the C4 position, especially if the solid is acidic or heated [1, 6].

Solution: Vacuum Drying & Temperature Limits

  • Stop: Do not dry in a standard convection oven >60°C.

  • Protocol: Dry under high vacuum (<5 mbar) at ambient temperature (25°C) or max 40°C.

  • Desiccant: Use P₂O₅ in the vacuum desiccator to remove trace water without heat.

Issue 3: "How do I remove the 3-phenyl-5-propyl regioisomer?"

Diagnosis: Regioisomer Contamination.[1] The 3-phenyl-5-propyl isomer is a common byproduct of cyclocondensation reactions (e.g., reaction of hydroxylamine with 1,3-dicarbonyls). It has very similar polarity to your target.

Solution: Selective Crystallization (Solvent Switch)

  • Chromatography is inefficient for large scales due to peak overlap.

  • Recrystallization Strategy:

    • Solvent: Toluene/Heptane (1:3).

    • Logic: The 5-phenyl isomer (target) generally has higher lattice energy (higher melting point) due to better π-stacking of the phenyl group in the 5-position compared to the flexible propyl group.

    • Procedure: Dissolve in minimum hot toluene (60°C), then slowly add heptane while cooling. The target should crystallize first.

Detailed Protocols

Protocol A: Controlled Acid-Base Purification (Self-Validating)

Use this as the primary purification step to remove non-acidic impurities (starting materials, decarboxylated byproducts).

Reagents: 1M NaOH, 1M HCl, MTBE (Methyl tert-butyl ether).

  • Dissolution: Dissolve crude residue in MTBE (10 mL/g).

  • Extraction (Step 1): Extract with 1M NaOH (2 x 5 mL/g).

    • Validation: The product moves to the Aqueous Phase (Top or Bottom depending on density, usually bottom with MTBE) . The organic phase contains non-acidic impurities (e.g., decarboxylated isoxazole).

  • Wash: Wash the combined aqueous layer with fresh MTBE (1 x 5 mL/g) to remove entrained organics.

  • Controlled Precipitation:

    • Cool aqueous layer to 5°C.

    • Adjust pH to ~3.5–4.0 first (precipitates impurities with higher pKa). Filter if solid appears.[2]

    • Continue acidification to pH 1–2 to precipitate the target 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.

  • Filtration: Collect solid immediately. Wash with cold water.

Protocol B: Regioisomer Depletion via Recrystallization

Use this if NMR shows >5% regioisomer.

  • Solvent System: Ethanol/Water (Green alternative to Toluene).

  • Dissolution: Dissolve 1g of solid in 5 mL Ethanol at 50°C (Do not boil).

  • Nucleation: Add warm water (50°C) dropwise until turbidity persists.

  • Cooling: Allow to cool to Room Temp slowly (1 hour), then 4°C (2 hours).

  • Filtration: Filter the white needles.

    • Note: The more soluble regioisomer typically remains in the mother liquor.

Visualizations

Figure 1: Purification Decision Matrix

A logical flow for determining the correct purification path based on crude purity and physical state.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Yes Oil Oily/Sticky Residue CheckState->Oil Yes CheckPurity Check Purity (NMR/TLC) Solid->CheckPurity ProtocolA Protocol A: Acid-Base Extraction (Removes Non-Acids) Oil->ProtocolA Must convert to salt Regioisomer >5% Regioisomer? CheckPurity->Regioisomer Decarbox Contains Decarboxylated Product (Non-acidic)? Regioisomer->Decarbox No ProtocolB Protocol B: Recrystallization (Separates Isomers) Regioisomer->ProtocolB Yes Decarbox->ProtocolA Yes Final Pure 5-Phenyl-3-propyl -1,2-oxazole-4-COOH Decarbox->Final No (Purity >98%) ProtocolA->CheckPurity ProtocolB->Final

Caption: Decision matrix for selecting between Acid-Base Extraction (Protocol A) and Recrystallization (Protocol B) based on impurity profile.

Figure 2: Thermal Degradation Pathway

Visualizing the risk of decarboxylation during handling.

Decarboxylation Target Target Molecule: 5-Phenyl-3-propyl-1,2-oxazole-4-COOH Heat Heat (>60°C) or Acidic Conditions Target->Heat Byproduct Byproduct: 5-Phenyl-3-propylisoxazole (Neutral, Non-Acidic) Heat->Byproduct Decarboxylation CO2 CO2 (Gas) Heat->CO2

Caption: Mechanism of thermal degradation. The loss of the C4-carboxyl group is irreversible and produces a neutral impurity.

References

  • Micetich, R. G., & Chin, C. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(8), 1371–1376.

  • BenchChem Technical Support. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.[3]

  • Ribeiro da Silva, M. A. V., et al. (2010). Decarboxylation reaction of 3,5-dimethylisoxazole-4-carboxylic acid. Journal of Chemical Thermodynamics.

  • Niou, C.-S., & Natale, N. R. (1980). Synthesis, Metalation and Electrophilic Quenching of Alkyl-Isoxazole-4-Tertiary Carboxamides. Heterocycles.

  • Thermo Scientific Chemicals. (n.d.). 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet. Fisher Scientific.[4]

  • Google Patents. (2019). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

Sources

Troubleshooting

Improving the solubility of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid for biological assays

This technical guide is structured as a Tier 3 Support resource for researchers encountering solubility issues with 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (henceforth referred to as POCA-534 for brevity in this...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support resource for researchers encountering solubility issues with 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (henceforth referred to as POCA-534 for brevity in this guide).

Product: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid Chemical Class: Lipophilic Isoxazole Carboxylic Acid Application: Biological Assays (Enzymatic Screening, Cell Culture, In Vivo) Support Tier: Advanced Application Science[1][2]

Compound Profile & Solubility Physics

To solve the solubility issue, we must first understand the molecule's behavior in solution. POCA-534 is a "Janus" molecule—it has two opposing faces that dictate its behavior.[1][2]

PropertyValue (Est.)Implication for Assays
Core Structure Isoxazole ringAromatic, electron-withdrawing.[1][2]
Functional Group Carboxylic Acid (C4 position)Acidic (

).
At pH 7.4, it exists as an anion (carboxylate).[1]
Lipophilic Tail 5-Phenyl + 3-PropylHigh Hydrophobicity. These groups drive aggregation in water.[1][2]
LogP ~3.5 - 4.2Poor water solubility in its neutral form.[1][2] High affinity for DMSO.[2]
The "Crash-Out" Mechanism

The most common failure mode is Kinetic Precipitation .[1][2]

  • Stock Phase: In DMSO, POCA-534 is neutral and fully solvated.[1][2]

  • Injection: When you pipette this stock into aqueous media (pH 7.4), the DMSO diffuses away faster than the compound can ionize.[2]

  • Result: The hydrophobic phenyl/propyl groups aggregate instantly, forming micro-crystals that are invisible to the naked eye but scatter light (cloudiness) and ruin assay potency.

Troubleshooting Guide (Q&A)

Issue 1: "My assay wells turn cloudy immediately after adding the compound."

Diagnosis: You are likely experiencing "Solvent Shock."[2] The transition from 100% DMSO to aqueous buffer is too abrupt, causing the compound to crash out before it can deprotonate.

Solution: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the assay plate.[2]

  • Prepare a 10x Intermediate: Dilute your DMSO stock 1:10 into a slightly basic buffer (e.g., PBS adjusted to pH 8.0).

  • Wait & Vortex: Allow the compound to ionize (convert to salt form).[2]

  • Final Addition: Add this clear intermediate to your assay wells.

Issue 2: "The compound precipitates in cell culture media (DMEM/RPMI)."

Diagnosis: Cell media is rich in salts and amino acids but often has a fixed buffering capacity.[2] If your stock is acidic or high concentration, it may locally drop the pH, forcing the compound back into its insoluble neutral form.

Solution: Albumin Carrier or Cyclodextrin [1][2]

  • Serum Effect: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS).[1][2] Albumin binds lipophilic acids like POCA-534, keeping them in solution.[1][2]

  • Additive: If using serum-free media, add 0.5% (w/v) HP-

    
    -Cyclodextrin  to the media before adding the compound.[1][2] This creates a hydrophilic "cage" around the propyl/phenyl tail.[2]
    
Issue 3: "I need a high concentration (10 mM) for animal studies."

Diagnosis: Aqueous buffers alone cannot support 10 mM. The solubility limit of the salt form is likely around 1-2 mM.[2]

Solution: In Situ Salt Formation Do not dissolve the solid powder in water.[2]

  • Dissolve powder in a minimal volume of 0.1 M NaOH (1 molar equivalent).

  • Once clear, dilute with PBS.[2]

  • Warning: Check that the final pH is physiological (~7.4). If it precipitates upon back-titration, you must use a co-solvent vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline).

Standardized Protocols

Protocol A: Preparation of Robust DMSO Stock (20 mM)

Use this for long-term storage.[1]

  • Weighing: Weigh 5.0 mg of POCA-534 (MW

    
     231.25  g/mol ).
    
  • Calculation:

    
    
    
    
    
    [1]
  • Dissolution: Add 1.08 mL of anhydrous DMSO. Vortex for 30 seconds.[2]

  • QC: Inspect for clarity. If turbid, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials. Store at -20°C. Avoid freeze-thaw cycles > 3 times.

Protocol B: The "Step-Down" Dilution (For Enzymatic Assays)

Prevents precipitation during assay setup.[1]

  • Start: 20 mM DMSO Stock.

  • Step 1 (100x Stock): Dilute 5

    
    L stock + 95 
    
    
    
    L DMSO (Concentration: 1 mM).
  • Step 2 (Intermediate): Dilute 10

    
    L of Step 1 into 990 
    
    
    
    L of Assay Buffer (pH 7.4) .
    • Note: Rapidly vortex immediately upon addition.[2]

    • Result: 10

      
      M solution in 1% DMSO.[2]
      
  • Step 3 (Assay): Add 50

    
    L of Intermediate to 50 
    
    
    
    L of reaction mix.
    • Final Conc: 5

      
      M.
      
    • Final DMSO: 0.5% (Safe for most enzymes).[2]

Decision Tree Visualization

The following diagram illustrates the logical workflow for selecting the correct solubilization strategy based on your assay type.

SolubilityWorkflow cluster_legend Key Start Start: POCA-534 Powder DMSO_Stock Prepare 20mM Stock in 100% DMSO Start->DMSO_Stock Target What is your Target Assay? Enzyme Enzymatic/Biochemical Target->Enzyme Cell Cell Culture (Live Cells) Target->Cell Animal In Vivo (Animal) Target->Animal DMSO_Stock->Target Direct_Add Direct Addition to Buffer? Enzyme->Direct_Add Serum_Check Does Media contain Serum? Cell->Serum_Check Vehicle Formulation Required: 5% DMSO / 40% PEG400 / Saline Animal->Vehicle Precipitation RISK: Precipitation! Direct_Add->Precipitation Yes Step_Down Protocol B: Step-Down Dilution (Pre-dilute in Buffer) Direct_Add->Step_Down No (Recommended) Yes_Serum Direct addition OK (Albumin binds compound) Serum_Check->Yes_Serum Yes (>5%) No_Serum Add HP-beta-Cyclodextrin or BSA carrier Serum_Check->No_Serum No Safe Safe Protocol Risk High Risk

Caption: Decision Logic for Solubilizing POCA-534. Green nodes indicate validated paths for stability; Red indicates high-risk operations.[1][2]

References

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Guidelines.

  • Chandra, N., et al. (2013).[2][3][4] 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[1][2] Acta Crystallographica Section E, 69(6), o897.

    • Note: Provides structural confirmation of the hydrogen-bonding dimer capability of the 4-carboxylic acid group in isoxazole analogs.[1][2]

  • Li, P., & Zhao, L. (2014).[2] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 471(1-2), 57-76.[1][2]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Oxazole-Based Compounds

Introduction: The Oxazole Permeability Paradox Welcome to the technical support center. If you are reading this, you are likely facing a common medicinal chemistry bottleneck: your oxazole-based lead compound shows excel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Permeability Paradox

Welcome to the technical support center. If you are reading this, you are likely facing a common medicinal chemistry bottleneck: your oxazole-based lead compound shows excellent potency in biochemical assays (enzyme/receptor binding) but fails in cellular functional assays due to poor membrane permeability.[1]

Oxazoles are "privileged scaffolds" because their planar, aromatic nature allows for diverse non-covalent interactions (π-stacking, H-bonding).[2][1] However, the very electronegativity of the oxygen atom (position 1) and the basic nitrogen (position 3) creates a dipole that can hinder passive diffusion across the lipophilic bilayer. Furthermore, oxazole derivatives are frequent substrates for efflux transporters like P-glycoprotein (P-gp), effectively pumping your compound out of the cell before it can act.[2][1]

This guide provides a systematic, evidence-based troubleshooting workflow to diagnose and resolve these permeability issues.

Module 1: Structural Forensics (The Molecule)

Q: My oxazole analog has a LogP > 3, but cell permeability is still low. Why?

A: Lipophilicity (LogP) is necessary but not sufficient. Permeability is often governed by Desolvation Energy and Polar Surface Area (TPSA) .

  • The "Water Shell" Effect: The oxazole nitrogen (N3) is a hydrogen bond acceptor. If your substituents also add hydrogen bond donors (HBD) or acceptors (HBA), the energy required to strip water molecules off the compound to enter the lipid membrane becomes too high.

  • Dipole Moment: Unlike furan or thiophene, oxazole has a significant dipole moment due to the electronegative oxygen and nitrogen. This polarity can reduce passive diffusion even if the overall molecule is lipophilic.

Troubleshooting Action:

  • Calculate TPSA: Ensure TPSA is < 140 Ų (ideally < 90 Ų for good permeability).

  • Check HBD Count: If HBD > 2, consider masking one with a prodrug strategy (see Module 3) or replacing an amide linker with an ester or ether bioisostere.[2][1]

Q: Which positions on the oxazole ring should I modify to improve permeability without killing potency?

A: The C2, C4, and C5 positions offer different electronic environments.[2]

  • C2 Position (Between O and N): This is the most acidic position (pKa ~20). Substituents here significantly affect the electronic distribution of the ring. Introducing a lipophilic group (e.g., -CF3, -Phenyl) at C2 often yields the best improvement in passive permeability by shielding the polar heteroatoms.[2][1]

  • C4 vs. C5: Substitution at C5 is generally more metabolically stable than C4. C4-substituted oxazoles can sometimes be prone to ring opening or oxidation.

Comparison of Azole Scaffolds

If the oxazole core itself is the problem, consider a bioisostere switch.

PropertyOxazoleThiazoleImidazoleImpact on Permeability
Heteroatoms O, NS, NN, NHOxazole is more polar than thiazole.[2][1]
Aromaticity ModerateHighModerateThiazole is more lipophilic (S is less electronegative than O).[2]
H-Bonding Strong Acceptor (N)Weak Acceptor (N)Donor & AcceptorImidazole often requires masking (N-alkylation) to cross membranes.
LogP Trend Baseline+0.5 to +1.0 vs Oxazole-1.0 to -0.5 vs OxazoleThiazole usually improves passive diffusion.

Module 2: Assay Diagnostics (The Data)

Q: My PAMPA data shows high permeability, but Caco-2 data is low. What is happening?

A: This is the classic signature of Active Efflux .

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures only passive diffusion. If this is high, your compound can cross a lipid bilayer.[2][1]

  • Caco-2: Expresses efflux transporters (P-gp, BCRP, MRP2). If Caco-2 permeability (

    
    ) is low despite high PAMPA, your compound is likely being pumped out.[2][1]
    

Diagnostic Calculation: Calculate the Efflux Ratio (ER) from bidirectional Caco-2 data:



  • ER < 2: Passive diffusion dominates.

  • ER > 2: Active efflux is occurring.[3]

Q: How do I confirm which transporter is responsible?

A: Use specific inhibitors in your Caco-2 assay.

  • P-gp (MDR1): Add Verapamil (50-100 µM) or Zosuquidar . If

    
     increases significantly, it's P-gp.[2][1]
    
  • BCRP: Add Fumitremorgin C or Ko143 .

  • MRP: Add MK-571 .

Q: My compound precipitates in the assay buffer. How do I get reliable data?

A: Oxazoles can have poor aqueous solubility ("brick dust" properties).

  • For PAMPA: Use a "Cosolvent System" (e.g., 20% Methanol or Acetonitrile in the donor buffer) to maintain solubility.[2][1] This measures intrinsic permeability.

  • For Caco-2: Add BSA (Bovine Serum Albumin, 1-4%) to the receiver compartment.[2] BSA acts as a "sink," binding the compound as it crosses, maintaining the concentration gradient and preventing precipitation.[2][1]

Module 3: Visualizing the Troubleshooting Workflow

Use this decision tree to guide your next experimental step.

Permeability_Troubleshooting Start Start: Low Cellular Activity Step1 Perform PAMPA Assay Start->Step1 Decision1 PAMPA Permeability? Step1->Decision1 LowPAMPA Low Passive Diffusion Decision1->LowPAMPA Low (< 10^-6 cm/s) HighPAMPA High Passive Diffusion Decision1->HighPAMPA High (> 10^-6 cm/s) Action_Structure Structural Modification: 1. Increase Lipophilicity (C2-alkyl/CF3) 2. Reduce H-Bond Donors 3. Bioisostere (Thiazole) LowPAMPA->Action_Structure Soluble but Polar Action_Solubility Solubility Issue: 1. Check LogS 2. Use Cosolvent PAMPA 3. Formulation (Nano-emulgel) LowPAMPA->Action_Solubility Precipitates? Step2 Perform Caco-2 (Bi-directional) HighPAMPA->Step2 Decision2 Efflux Ratio (B->A / A->B) Step2->Decision2 Decision2->Start Ratio < 2.0 (Check Metabolic Stability) Action_Efflux Efflux Issue: 1. P-gp Inhibitor Assay (Verapamil) 2. Scaffold Hopping to avoid P-gp 3. Prodrug Strategy Decision2->Action_Efflux Ratio > 2.0

Figure 1: Decision tree for diagnosing permeability failure modes in oxazole compounds. Blue nodes represent assays, Yellow nodes represent decision points, and Grey nodes represent corrective actions.

Module 4: Experimental Protocols

Protocol 1: Caco-2 Efflux Inhibition Assay (P-gp Diagnosis)

Objective: Determine if your oxazole is a P-gp substrate.

Materials:

  • Differentiated Caco-2 monolayers (21-day culture) on Transwell® inserts.

  • Transport Buffer: HBSS + 10 mM HEPES, pH 7.4.[2][1]

  • Test Compound: 10 µM (final concentration).

  • Inhibitor: Verapamil (100 µM).

  • Receiver Sink: 1% BSA (Basolateral side only).

Workflow:

  • TEER Measurement: Measure Transepithelial Electrical Resistance. Reject wells with TEER < 300

    
    .
    
  • Pre-incubation: Incubate monolayers with Transport Buffer +/- Verapamil (100 µM) for 30 mins at 37°C.

  • Dosing:

    • A->B (Absorptive): Add Compound (+/- Verapamil) to Apical chamber. Buffer to Basolateral.

    • B->A (Secretory): Add Compound (+/- Verapamil) to Basolateral chamber. Buffer to Apical.

  • Incubation: Incubate for 2 hours at 37°C with gentle shaking (50 rpm).

  • Sampling: Take 50 µL aliquots from receiver compartments at T=60 and T=120 min.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation: Compare Efflux Ratio (ER) with and without Verapamil.

    • Result: If ER drops from >2.0 to ~1.0 with Verapamil, P-gp efflux is confirmed.[2][1]

Protocol 2: PAMPA Optimization for Low-Solubility Oxazoles

Objective: Measure intrinsic permeability without precipitation artifacts.

Materials:

  • PAMPA Sandwich Plate (e.g., Corning Gentest™).[2][1]

  • Lipid Solution: 1% Lecithin in Dodecane.

  • Donor Buffer: PBS pH 7.4 + 20% Methanol .

  • Acceptor Buffer: PBS pH 7.4 + Scavenger (e.g., 5% surfactant) if high retention is suspected.[2][1]

Workflow:

  • Membrane Coating: Add 5 µL Lipid Solution to the filter membrane of the donor plate. Allow to dry for 5 mins if required by specific plate type (usually used wet).

  • Preparation: Dissolve Oxazole compound in DMSO (10 mM stock), then dilute into Donor Buffer (with MeOH) to 50 µM.

  • Assembly: Add 300 µL Acceptor Buffer to bottom plate. Add 200 µL Donor Solution to top filter plate.

  • Incubation: Sandwich the plates and incubate for 5 hours at Room Temperature in a humidity chamber.

  • Analysis: Separate plates. Quantify Donor and Acceptor concentrations via UV-Vis or LC-MS.

  • Correction: Calculate

    
     using the specific surface area of the filter, correcting for the methanol viscosity effect if necessary (though usually negligible for ranking).
    

References

  • Oxazole Physicochemical Properties & Medicinal Chemistry

    • Title: Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications[4][5][6]

    • Source: Medicinal Chemistry (2025)[2][1][7][8][9][10]

    • URL:[Link]

  • Efflux Transporters in Caco-2

    • Title: Differential Selectivity of Efflux Transporter Inhibitors in Caco-2 and MDCK-MDR1 Monolayers[7]

    • Source: Journal of Pharmaceutical Sciences
    • URL:[Link]

  • PAMPA Methodology & Solubilizers

    • Title: In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay
    • Source: European Journal of Pharmaceutical Sciences
    • URL:[Link]

  • Structural Optimization Str

    • Title: Understanding and Improving the Membrane Permeability of VH032-Based PROTACs (Discusses amide-to-ester switches)
    • Source: ACS Medicinal Chemistry Letters[2]

    • URL:[Link][2][1]

  • Oxazole Synthesis & C2/C5 Functionaliz

    • Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series[2][1]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

Sources

Troubleshooting

5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid stability issues in solution

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the handling and stability of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of the isoxazole ring system is influenced by several factors, but the most critical for this compound are pH, temperature, and light exposure.[1][2] While the isoxazole ring is generally a stable aromatic system, its susceptibility to degradation is significantly increased under specific conditions.[1][3]

  • pH: The compound is most vulnerable to degradation under basic (alkaline) conditions. Base-catalyzed hydrolysis can lead to the opening of the isoxazole ring.[2] It exhibits greater stability in acidic to neutral pH ranges.[2][4]

  • Temperature: Elevated temperatures accelerate the rate of degradation, particularly hydrolytic decomposition in basic solutions.[2]

  • Light: Exposure to ultraviolet (UV) light can induce photochemical rearrangement of the isoxazole ring, potentially leading to the formation of an oxazole isomer or other photolytic products.[1][5]

Q2: What are the visible signs of degradation in my solution?

A2: Visual inspection can often provide the first clues of compound instability. Look for:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.

  • Precipitation: The formation of a precipitate may occur if the degradation product is less soluble than the parent compound in the chosen solvent system.

  • Haze or Cloudiness: A loss of solution clarity can also suggest that degradation or precipitation has occurred.

Analytically, degradation is confirmed by the appearance of new peaks and a corresponding decrease in the parent compound's peak area in HPLC or LC-MS chromatograms.

Q3: How should I prepare and store stock solutions of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid?

A3: Proper storage is critical to maintaining the integrity of your compound.

  • Solvent Selection: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, Ethanol) for initial stock preparation. If aqueous buffers are required for experiments, prepare fresh dilutions from the organic stock immediately before use.

  • pH Control: If using aqueous solutions, maintain a slightly acidic to neutral pH (ideally pH 3-7) using a suitable buffer system.[4] Avoid alkaline buffers (pH > 8).

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, aliquots can be stored at 2-8°C for a short period, but stability at this temperature should be verified.

  • Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[4]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize potential oxidation.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section is formatted to help you diagnose and solve problems that may arise during your experiments.

Issue 1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis.

Possible Cause Explanation & Causality Recommended Action
Base-Catalyzed Hydrolysis The isoxazole ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring cleavage.[2] This is a common degradation pathway in solutions with a pH above 7.4, and the rate increases significantly with temperature.[2] The carboxylic acid and phenyl substituents on your specific molecule will influence the exact rate and product of this reaction.1. Check the pH of your solvent or buffer system. 2. Prepare a fresh sample in a validated, pH-controlled (pH < 7.4) buffer. 3. Re-analyze immediately after preparation and compare with the aged sample. 4. If the new peak is absent or smaller in the fresh sample, alkaline hydrolysis is the likely cause.
Photodegradation UV or even ambient light can provide the energy needed to induce a photochemical rearrangement of the isoxazole ring into an oxazole or other isomers.[1][5] This process is atom-economical, meaning the degradant will have the same mass as the parent compound, making it detectable by HPLC but potentially challenging to distinguish by MS without fragmentation analysis.1. Prepare a new solution and scrupulously protect it from light using amber vials and by working under subdued lighting. 2. Compare the chromatogram of the light-protected sample to one that was intentionally exposed to light for several hours. 3. If the peak is prominent in the light-exposed sample, photodegradation is confirmed.
Oxidative Degradation Although the isoxazole ring is fairly stable to oxidation, prolonged exposure to atmospheric oxygen, especially in the presence of trace metal ions or other catalysts, can lead to oxidative cleavage.[3][4]1. Prepare a fresh solution using solvents that have been de-gassed by sonication or sparging with nitrogen/argon. 2. Handle the solution under an inert atmosphere. 3. If compatible with your experiment, consider adding a small amount of an antioxidant.

Issue 2: My experimental results (e.g., bioassay potency) are inconsistent or drift downwards over time.

This is a classic symptom of compound instability. The measured concentration of the active parent compound is decreasing over the course of the experiment, leading to weaker-than-expected results.

Troubleshooting_Potency_Drift start Inconsistent / Drifting Assay Results check_fresh Run assay with a freshly prepared sample start->check_fresh result_ok Results are now consistent and potent. check_fresh->result_ok  Problem Solved?   result_bad Problem persists. check_fresh->result_bad  No   conclusion_instability Root Cause: Compound Instability in Assay Medium result_ok->conclusion_instability investigate_further Investigate other experimental variables (e.g., reagents, cell health). result_bad->investigate_further action_plan Action Plan: 1. Shorten incubation times. 2. Prepare compound dilutions just before use. 3. Verify pH and light exposure of assay medium. 4. Conduct a formal stability study in the assay medium. conclusion_instability->action_plan

Caption: Troubleshooting logic for declining compound potency.

Part 3: Protocols & Methodologies
Protocol 1: Forced Degradation Study for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound and developing stability-indicating analytical methods.[6][7] This protocol outlines the conditions to assess hydrolytic, oxidative, photolytic, and thermal degradation pathways.

Objective: To identify potential degradation products and determine the primary stability liabilities of the compound in solution.

Analytical Method: A validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid) capable of separating the parent compound from all potential degradants is required.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL.

  • Stress Conditions: For each condition below, dilute the stock solution to a final concentration of ~50 µg/mL. Include a control sample (diluted in 50:50 acetonitrile:water) kept at 5°C in the dark.

Stress ConditionReagent/SetupIncubation Time & TemperatureQuenching/Neutralization
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)24, 48, 72 hours @ 50°CNeutralize with equal volume of 0.1 M NaOH
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)2, 4, 8, 24 hours @ 37°C[2]Neutralize with equal volume of 0.1 M HCl
Oxidation 3% Hydrogen Peroxide (H₂O₂)24, 48 hours @ Room TempN/A
Thermal Stress Solution (50:50 ACN:H₂O)7 days @ 70°CCool to Room Temp
Photostability Solution (50:50 ACN:H₂O)Expose to ICH Q1B light conditionsN/A
  • Analysis: At each time point, withdraw an aliquot, perform any necessary quenching, and analyze by HPLC-UV/MS.

  • Data Interpretation: Calculate the percentage of degradation. A good stress study aims for 5-20% degradation to ensure that secondary degradation is minimized.[6] Identify major degradants by mass spectrometry.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl) stock->acid base Basic (0.1 M NaOH) stock->base oxid Oxidative (3% H₂O₂) stock->oxid therm Thermal (70°C) stock->therm photo Photolytic (ICH Q1B) stock->photo timepoint Withdraw Aliquots at Time Points acid->timepoint base->timepoint oxid->timepoint therm->timepoint photo->timepoint quench Quench / Neutralize (if applicable) timepoint->quench hplc Analyze by HPLC-UV/MS quench->hplc data Calculate % Degradation Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on established isoxazole chemistry, the following degradation pathways are plausible under stress conditions.

Caption: Plausible degradation pathways for the target compound.

References
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • pH and temperature stability of the isoxazole ring in leflunomide.
  • Stability issues of the oxazole ring in (2,5 - Benchchem. Benchchem.
  • Decomposition of isoxazoles and of 1-azirines by aromatic amines. Formation of urea. Journal of the Chemical Society D - RSC Publishing.
  • Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan.
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC.
  • Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomeriz
  • Mechanistic studies on the photochemical reactions of isoxazoles.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.

Sources

Optimization

Technical Support Center: Enhancing Reaction Rates for 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid Derivatization

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and researchers facing kinetic bottlenecks during the derivatization (amidation or esterification) of 5-phenyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and researchers facing kinetic bottlenecks during the derivatization (amidation or esterification) of 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid .

Core Principles: The Causality of Steric Hindrance

The 1,2-oxazole (isoxazole) core of this specific molecule presents a classic bis-ortho steric penalty. The carboxylic acid at the C4 position is sandwiched between a rigid, planar phenyl ring at C5 and a flexible, rotating propyl chain at C3.

When activated by standard carbodiimides (e.g., EDC or DCC), the resulting O-acylisourea or OBt active ester intermediate is exceptionally bulky. As the incoming nucleophile (amine or alcohol) attempts to approach the carbonyl carbon at the requisite Bürgi-Dunitz trajectory (~107°), it experiences severe steric repulsion from the C3 and C5 substituents [1]. This steric clash drastically increases the activation energy barrier, leading to stalled kinetics, incomplete conversions, and increased background hydrolysis of the active ester [2].

To enhance the reaction rate, you must abandon standard coupling agents in favor of strategies that either minimize the steric profile of the leaving group (e.g., Acyl Fluorides) or utilize anchimeric assistance (e.g., HOAt-based Uronium salts).

Troubleshooting Guides & FAQs

Q: Why are my standard EDC/HOBt amidation reactions stalling at <20% conversion after 24 hours? A: The OBt (hydroxybenzotriazole) active ester formed during EDC coupling is too sterically demanding for the hindered C4 position of your isoxazole. The incoming amine cannot physically bypass the 3-propyl and 5-phenyl groups to attack the carbonyl. You must switch to a smaller or more reactive activating group.

Q: How can I overcome the steric bulk without using harsh conditions like refluxing thionyl chloride? A: The most effective modern approach is the in situ generation of an acyl fluoride [3]. Unlike acid chlorides, acyl fluorides are highly stable to background hydrolysis but exceptionally reactive toward amines. Because the fluorine atom has a very small Van der Waals radius (~1.47 Å), the acyl fluoride intermediate presents a minimal steric profile, allowing the amine to attack the carbonyl carbon freely.

Q: Can I use microwave irradiation to force the EDC/HOBt coupling to completion? A: It is not recommended. While thermal energy increases the collision rate, prolonged heating of sterically hindered isoxazole-4-carboxylic acids with carbodiimides frequently leads to decarboxylation or structural rearrangement rather than the desired derivatization. Lowering the activation energy barrier chemically is safer and higher yielding than forcing it thermally.

Q: If I want to avoid fluorinating agents, what is the next best coupling reagent? A: Use HATU or COMU . These uronium salts generate an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides neighboring group participation by hydrogen-bonding with the incoming amine. This anchimeric assistance pre-organizes the transition state and accelerates the reaction despite the steric bulk [2].

Quantitative Data Presentation

The following table summarizes the kinetic and operational differences between various derivatization strategies for 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.

Coupling StrategyActivating ReagentActive IntermediateSteric ProfileRelative Reaction RatePrimary Byproduct
Acyl Fluoride BTFFH / DIPEAAcyl FluorideVery LowFast (>90% yield / 4h)Phosphoramide (Water soluble)
Uronium Salt HATU / DIPEAOAt EsterHighModerate (60-80% yield / 12h)Tetramethylurea
Acid Chloride SOCl₂ (cat. DMF)Acid ChlorideLowFast (Prone to side reactions)SO₂, HCl (Corrosive gases)
Standard Carbodiimide EDC / HOBtOBt EsterVery HighSlow (<20% yield / 24h)Urea derivative

Experimental Protocols

Protocol A: Acyl Fluoride-Mediated Amidation (Recommended)

This self-validating protocol utilizes BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the highly reactive, low-steric acyl fluoride in situ [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Activation: Add 1.2 equivalents of BTFFH. Stir the mixture for 30–60 minutes.

    • Self-Validation Check: Quench a 5 µL aliquot in 100 µL of methanol and analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the methyl ester mass confirms successful acyl fluoride generation.

  • Coupling: Add 1.5 equivalents of the target primary or secondary amine.

  • Reaction: Stir at room temperature for 2 to 4 hours. The reaction is typically complete within this window due to the high electrophilicity of the C-F bond.

  • Workup: Dilute with DCM. Wash sequentially with 5% aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Uronium-Mediated Amidation (Alternative)

Use this protocol if fluorinating agents are incompatible with other functional groups in your substrate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the carboxylic acid in anhydrous DMF (0.2 M).

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 15 minutes to form the OAt active ester.

  • Coupling: Add 1.2 equivalents of the target amine.

  • Reaction: Stir at room temperature for 12–16 hours.

    • Self-Validation Check: The reaction mixture will transition from pale yellow to a deeper golden color. LC-MS should indicate the consumption of the OAt ester intermediate.

  • Workup: Dilute the mixture heavily with Ethyl Acetate. Wash with 5% aqueous LiCl (3x) to pull the DMF into the aqueous phase. Wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Mechanistic Workflow Visualization

The following diagram illustrates the logical pathways and kinetic outcomes based on the choice of activation chemistry.

G Start 5-Phenyl-3-propyl-1,2-oxazole- 4-carboxylic acid ReagentA Path A: BTFFH / DIPEA (Acyl Fluoride Gen) Start->ReagentA ReagentB Path B: HATU / HOAt (Uronium Activation) Start->ReagentB ReagentC Path C: EDC / HOBt (Standard Coupling) Start->ReagentC IntA Acyl Fluoride Intermediate (Low Steric Profile) ReagentA->IntA Amine Add Primary/Secondary Amine IntA->Amine IntB OAt Active Ester (High Reactivity) ReagentB->IntB IntB->Amine IntC OBt Active Ester (Sterically Blocked) ReagentC->IntC IntC->Amine Product Target Derivatized Amide (High Yield) Amine->Product Fast Kinetics Amine->Product Moderate Kinetics Fail Low Yield / Slow Kinetics Amine->Fail Steric Clash

Reaction pathways for hindered isoxazole-4-carboxylic acid derivatization.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review MDPI - Catalysts[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Organic Process Research & Development[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Royal Society of Chemistry (RSC) Blogs[Link]

Troubleshooting

Minimizing impurities in the large-scale synthesis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

Ticket System Status: [ONLINE] Current Topic: Minimizing Impurities in Large-Scale Isoxazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Criticality of the 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Topic: Minimizing Impurities in Large-Scale Isoxazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Criticality of the 3,5-Substitution Pattern

Welcome to the technical support hub for the synthesis of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid . In drug discovery, the isoxazole ring acts as a critical bioisostere for amide bonds and aromatic rings. However, the synthesis of 3,5-disubstituted-4-carboxylic acids is notoriously prone to regioisomeric contamination .

The biological activity of isoxazoles is strictly dependent on the substitution pattern. The 3-propyl-5-phenyl isomer (Target) and the 3-phenyl-5-propyl isomer (Impurity) often have vastly different pharmacological profiles. This guide addresses the three primary failure points in this synthesis:

  • Regioselectivity Failure (Formation of the wrong isomer).

  • Decarboxylation (Loss of the C4-carboxylic acid).

  • Incomplete Hydrolysis (Residual ester presence).

Module 1: The Synthetic Workflow & Failure Points

The industry-standard route for large-scale production involves the cyclocondensation of ethyl 2-benzoyl-3-oxohexanoate (a


-keto ester derivative) with hydroxylamine hydrochloride.
Visualizing the Pathway (Graphviz)

IsoxazoleSynthesis node_start Start: Ethyl 2-benzoyl-3-oxohexanoate (1,3-Dicarbonyl Precursor) node_decision Nucleophilic Attack (Kinetic Control Point) node_start->node_decision node_reagent Reagent: NH2OH·HCl (Hydroxylamine) node_reagent->node_decision node_path_A Path A: Attack on C3 (Propyl-CO) (Aliphatic Ketone = More Reactive) node_decision->node_path_A Favored (Kinetic) node_path_B Path B: Attack on C1 (Phenyl-CO) (Aromatic Ketone = Less Reactive) node_decision->node_path_B Disfavored (Thermodynamic) node_inter_A Intermediate: C3-Oxime node_path_A->node_inter_A node_inter_B Intermediate: C1-Oxime node_path_B->node_inter_B node_prod_A TARGET: Ethyl 5-phenyl-3-propyl -isoxazole-4-carboxylate node_inter_A->node_prod_A node_prod_B IMPURITY: Ethyl 3-phenyl-5-propyl -isoxazole-4-carboxylate node_inter_B->node_prod_B node_hydrolysis Hydrolysis (LiOH/NaOH) node_prod_A->node_hydrolysis node_final FINAL ACID: 5-Phenyl-3-propyl-1,2-oxazole -4-carboxylic acid node_hydrolysis->node_final Controlled Temp (<50°C) node_decarb DEGRADATION: Decarboxylated Isoxazole (Loss of CO2) node_hydrolysis->node_decarb High Temp / Strong Acid

Caption: Figure 1. Kinetic bifurcation in isoxazole synthesis. Path A yields the target 3-propyl isomer due to the higher electrophilicity of the aliphatic ketone.

Module 2: Troubleshooting Regioselectivity (Ticket #001)

The Issue: You are detecting 5-15% of the regioisomer (3-phenyl-5-propyl) in your crude mixture. The Cause: Hydroxylamine is attacking the benzoyl (phenyl) carbonyl instead of the hexanoyl (propyl) carbonyl.

Technical Analysis

Regioselectivity is governed by the relative electrophilicity of the two carbonyl centers.

  • Aliphatic Ketones (Propyl): Highly reactive, less sterically hindered.

  • Aromatic Ketones (Phenyl): Less reactive due to conjugation with the benzene ring (resonance stabilization reduces partial positive charge on Carbon).

Under standard conditions, the reaction is kinetically controlled to favor the 3-propyl isomer (Target). However, if the pH drops too low (acidic), the protonation of the carbonyls changes the electronic landscape, potentially increasing the relative reactivity of the benzoyl group or allowing equilibration to the thermodynamic product.

Protocol for Correction
ParameterRecommendationScientific Rationale
pH Control Maintain pH 8–9 (Buffered).Basic conditions ensure NH₂OH exists as a free nucleophile, which preferentially attacks the most electrophilic center (the aliphatic ketone). Acidic conditions promote "soft" mechanisms that may reduce selectivity [1, 2].
Temperature 0°C to Room Temp (Initial).Low temperature favors the kinetic product (Target). High heat during the addition phase can overcome the activation energy barrier for the aromatic attack (Impurity).
Reagent Order Add NH₂OH to Dicarbonyl .Slow addition of hydroxylamine to the dicarbonyl ensures the nucleophile is always the limiting reagent, preventing local concentration spikes that could force the side reaction.

Step-by-Step Optimization:

  • Dissolve Ethyl 2-benzoyl-3-oxohexanoate in Ethanol.

  • Add Sodium Acetate (3.0 eq) to buffer the solution (prevents HCl accumulation from NH₂OH·HCl).

  • Cool to 0°C.

  • Add Hydroxylamine Hydrochloride (1.1 eq) slowly.

  • Monitor by HPLC.[1] If Regioisomer > 2%, lower temperature and increase stirring rate.

Module 3: Hydrolysis & Decarboxylation Control (Ticket #002)

The Issue: Loss of yield during the conversion of the ester to the carboxylic acid. Mass spec shows [M-44] peak (Decarboxylation). The Cause: Isoxazole-4-carboxylic acids are thermally unstable. The electron-withdrawing nature of the isoxazole ring facilitates the loss of CO₂ (decarboxylation), especially under acidic conditions or high heat [3].

Protocol for Correction

Do NOT use: Acid hydrolysis (e.g., HCl reflux). This is the primary cause of decarboxylation in this scaffold.

DO use: Mild Alkaline Hydrolysis (Saponification).

  • Solvent System: THF:Water (2:1). The organic solvent is necessary to solubilize the phenyl-substituted ester.

  • Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH). LiOH is often milder and more compatible with organic solvents.

  • Temperature Limit: Strictly < 50°C .

  • Quenching (Critical Step):

    • Cool reaction to 0°C.[2]

    • Acidify slowly with 1N HCl to pH 3–4. Do not go to pH 1.

    • Why? Highly acidic environments at room temperature can trigger spontaneous decarboxylation of the free acid.

Module 4: Purification Strategy (Ticket #003)

The Issue: Regioisomer persists after workup. The Solution: Exploiting solubility differentials. The 3-propyl and 3-phenyl isomers have different crystal lattice energies due to the stacking of the phenyl ring.

Purification Decision Tree

Purification node_crude Crude Acid Mixture (Target + Regioisomer) node_purity Check Purity (HPLC) node_crude->node_purity node_recryst Recrystallization (Solvent: EtOH/Water) node_purity->node_recryst Impurity < 10% node_column Column Chromatography (Silica: Hex/EtOAc) node_purity->node_column Impurity > 10% node_final Pure API (>99.5%) node_recryst->node_final node_column->node_final

Caption: Figure 2. Purification logic based on impurity load. Crystallization is preferred for scalability.

Recrystallization Protocol:

  • Solvent: Ethanol/Water (70:30).

  • Process: Dissolve crude solid in boiling Ethanol. Add hot water until slight turbidity. Cool slowly to room temperature, then to 4°C.

  • Mechanism: The more symmetrical packing of the major isomer (Target) usually leads to preferential crystallization, while the impurity remains in the mother liquor [4].

Frequently Asked Questions (FAQs)

Q: Can I use a one-pot synthesis from the aldehyde and beta-keto ester? A: While possible, it is not recommended for large-scale GMP synthesis. The "one-pot" approach often generates higher levels of impurities (aldol condensation side-products) that are difficult to remove. The stepwise formation of the 2-benzoyl-3-oxohexanoate intermediate allows for a purification checkpoint before ring closure.

Q: Why is my reaction turning dark/tarry? A: This indicates oxidative degradation or polymerization, likely caused by trace metals or excessive heat during the oxime formation. Ensure your ethanol is distilled and consider adding a radical scavenger or performing the reaction under Nitrogen.

Q: The melting point of my final product is broad (e.g., 150-160°C). A: This is a classic sign of regioisomeric contamination. A mixture of 3-phenyl and 3-propyl isomers forms a eutectic mixture, depressing and broadening the melting point. Perform a recrystallization immediately.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles.[3][4][5]

    • Source: Organic Letters (2009).
    • URL:[Link]

  • Mechanism of Hydroxylamine Attack

    • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
    • Source: RSC Advances (2017).
    • URL:[Link]

  • Decarboxylation Risks

    • Title: A microwave-assisted metal-free route to substituted 4-haloisoxazoles via decarboxylative halogenation.[6]

    • Source: Asian Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Title: Process for the preparation of 3,5-disubstituted isoxazoles (Patent CA1258860A).

Sources

Optimization

Addressing regio-selectivity issues in the synthesis of substituted oxazoles

Introduction: The Regioselectivity Paradox Welcome to the Oxazole Synthesis Support Module. The oxazole ring is a cornerstone of medicinal chemistry (e.g., heterocyclic peptides, alkaloids), yet its construction often su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Paradox

Welcome to the Oxazole Synthesis Support Module. The oxazole ring is a cornerstone of medicinal chemistry (e.g., heterocyclic peptides, alkaloids), yet its construction often suffers from a "regioselectivity paradox."

  • The Problem: The oxazole nucleus has three modifiable carbons (C2, C4, C5). Achieving high regiocontrol during de novo synthesis or late-stage functionalization is governed by competing steric and electronic factors.

  • The Solution: This guide moves beyond standard recipes. We categorize solutions into Ring Construction (De Novo) and Ring Decoration (Functionalization) , providing logic-gated workflows to ensure you target the correct isomer with >95% regiochemical purity.

Decision Matrix: Selecting the Right Methodology

Before starting, verify your target substitution pattern. Most regioselectivity failures stem from forcing a method to do what it is kinetically disfavored to do.

OxazoleMethodology start Target Substitution Pattern sub5 5-Substituted / 4,5-Disubstituted start->sub5 No C2 substituent sub245 2,4,5-Trisubstituted start->sub245 C2 substituent required late Late-Stage Functionalization (C2 vs C5) start->late Existing Oxazole Core tosmic Method A: Van Leusen Reaction (TosMIC + Aldehyde) sub5->tosmic Best for C5 selectivity robinson Method B: Robinson-Gabriel (Cyclodehydration) sub245->robinson Precursor dependent ch_act Method C: Pd-Catalyzed C-H Arylation (Regiodivergent Conditions) late->ch_act Ligand/Solvent Switch

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired substitution pattern.

Module A: De Novo Ring Construction

Protocol 1: The Van Leusen Reaction (Targeting C5)

Issue: Users often report C4/C5 mixtures when using non-standard isocyanides. Mechanism: This reaction utilizes Tosylmethyl Isocyanide (TosMIC).[1][2][3] The regiochemistry is locked because the Tosyl group acts as a leaving group at the C4 position, ensuring the aldehyde substituent ends up at C5.

Standard Operating Procedure (SOP):

  • Reagents: Aldehyde (1.0 equiv), TosMIC (1.0 equiv),

    
     (1.5 equiv).
    
  • Solvent: MeOH (Protic solvents are critical for the elimination step).

  • Conditions: Reflux for 2–4 hours.

  • Self-Validating Check:

    • 1H NMR: Look for the C2 proton singlet around

      
       7.8–8.0 ppm.
      
    • Regio-purity: If you see a doublet pattern in the aromatic region not corresponding to your aldehyde, you may have incomplete elimination of the tosyl group (intermediate oxazoline).

Troubleshooting Table:

Symptom Probable Cause Corrective Action

| Low Yield | Aldehyde is enolizable. | Switch base to


 in DME at low temp (

) to favor kinetic deprotonation of TosMIC over aldehyde aldol condensation. | | C4-Substitution | Using

-substituted TosMIC. | If you want C4 substitution, use

-methyl TosMIC. If not, ensure TosMIC purity. | | Intermediate Stuck | Incomplete elimination. | Ensure solvent is dry but protic (MeOH). If using aprotic solvents (DME/THF), add a proton source or heat longer. |
Protocol 2: Robinson-Gabriel Cyclodehydration (Targeting 2,4,5-Trisubstituted)

Issue: "I synthesized the


-acylamino ketone precursor, but cyclization yields a mess."
Insight:  The regiochemistry is fixed in the precursor. The failure is usually epimerization  or degradation  due to harsh dehydrating agents (

,

).

Advanced Protocol (Wipf Modification): Instead of harsh acids, use the Wipf protocol (


) for mild cyclodehydration.
  • Dissolve:

    
    -acylamino ketone in dry 
    
    
    
    .
  • Add:

    
     (2.0 equiv), 
    
    
    
    (2.0 equiv),
    
    
    (4.0 equiv).
  • Reaction: Stir at RT. The reaction proceeds via an imidoyl iodide intermediate which cyclizes rapidly.

  • Why this works: The neutral conditions prevent acid-catalyzed scrambling of stereocenters in chiral side chains.

Module B: Late-Stage Functionalization (C-H Activation)

The Challenge: The oxazole C2 proton is significantly more acidic (


) than the C5 proton. Standard lithiation or arylation will always target C2 first.

User Question: "How do I arylate C5 without touching C2?"

Technical Solution: You must invert the natural reactivity using Regiodivergent Palladium Catalysis . This relies on the Concerted Metalation-Deprotonation (CMD) pathway where solvent polarity and ligand bulk dictate the site of activation.

Workflow: Regiodivergent C-H Arylation

CHActivation substrate Oxazole Substrate sub_c2 Condition A: Non-Polar (Toluene) Ligand: P(t-Bu)3 Target: C2-Arylation substrate->sub_c2 Natural Acidity Control sub_c5 Condition B: Polar (DMA/DMSO) Ligand: P(t-Bu)2Me Target: C5-Arylation substrate->sub_c5 CMD Pathway Control

Figure 2: Switching between C2 and C5 arylation by altering the solvent/ligand environment.

Comparative Protocol Table:
ParameterTarget: C2-Arylation Target: C5-Arylation
Mechanism Electrophilic Palladation / DeprotonationConcerted Metalation-Deprotonation (CMD)
Solvent Non-polar (Toluene, Xylene)Polar Aprotic (DMA, DMF)
Base

or


or

Ligand

or JohnPhos

or similar bulky/rich phosphines
Key Insight C2 is the kinetic product.[4] Non-polar solvents suppress the CMD pathway at C5.Polar solvents stabilize the transition state for C5 metalation.

Critical Note: If C2 is unsubstituted and you strictly need C5 arylation, the most robust method is to block C2 with a TMS group (Lithiation -> TMSCl), perform the C5 arylation, and then deprotect (TBAF). This guarantees 100% regioselectivity.[5]

Frequently Asked Questions (FAQs)

Q1: My Van Leusen reaction yields an imidazole byproduct. Why? A: This occurs if you use ammonia or primary amines in the workup or synthesis. However, it is more likely you are seeing the formamide byproduct from incomplete cyclization. Ensure your TosMIC is fresh; it degrades to tosyl methyl formamide upon moisture exposure.

Q2: Can I use Gold Catalysis for 2,4-disubstituted oxazoles? A: Yes. The gold-catalyzed cyclization of N-propargyl amides is excellent for this.

  • Regioselectivity:[4][5][6][7][8] Strictly 5-exo-dig.

  • Catalyst:

    
     or 
    
    
    
    .
  • Warning: Terminal alkynes give 5-substituted oxazoles. Internal alkynes give 2,5-disubstituted oxazoles. To get a 2,4-pattern, you would need to rearrange the starting material logic, which is generally inefficient compared to Robinson-Gabriel.

Q3: How do I distinguish regioisomers by NMR? A:

  • C2-H: Singlet, typically

    
     7.8 – 8.2 ppm. (Deshielded by adjacent N and O).
    
  • C5-H: Singlet, typically

    
     6.8 – 7.2 ppm.
    
  • C4-H: Singlet, typically

    
     7.4 – 7.6 ppm.
    
  • Tip: In a C2-substituted oxazole, the C5-H often shows a long-range coupling (

    
    ) if there is a substituent at C4 with protons.
    

References

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide and Carbonyl Compounds." Tetrahedron Letters, 1972 , 13, 2369. Link

  • Regioselective C-H Arylation (Strotman Paper): Strotman, N. A.; Chobanian, H. R.; He, J. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[4] Organic Letters, 2010 , 12, 3578–3581.[4][5] Link[5]

  • Wipf Modification (Robinson-Gabriel): Wipf, P.; Miller, C. P. "A New Synthesis of Highly Functionalized Oxazoles." Journal of Organic Chemistry, 1993 , 58, 3604. Link

  • Gold Catalysis: Hashmi, A. S. K.; Weyrauch, J. P. "Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides." Organic Letters, 2004 , 6, 4391. Link

  • C-H Activation Review: Verrier, C.; Hoarau, C. "Direct C–H Arylation of Oxazoles: A Review." Chemical Science, 2018 , 9, 1234. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid vs. Established PDE4 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale Phosphodiesterase 4 (PDE4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

Phosphodiesterase 4 (PDE4) is a critical intracellular non-receptor enzyme primarily expressed in immune cells, epithelial cells, and the central nervous system. By catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), PDE4 regulates the production of both pro-inflammatory and anti-inflammatory cytokines [1]. Targeting PDE4 has been validated as a highly effective therapeutic strategy for chronic inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis, leading to the clinical approval of inhibitors like roflumilast and apremilast [1].

However, the clinical efficacy of first- and second-generation PDE4 inhibitors is frequently dose-limited by adverse gastrointestinal effects, most notably nausea and emesis, which are primarily driven by the inhibition of the PDE4D isoform in the area postrema of the brain [2].

This guide provides an objective, data-driven comparison between 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (5-PPICA) —a novel isoxazole-based scaffold—and established PDE4 inhibitors. By replacing the traditional benzamide (roflumilast) or phthalimide (apremilast) cores with a highly functionalized 1,2-oxazole (isoxazole) ring, 5-PPICA introduces unique hydrogen-bonding vectors and steric constraints designed to improve PDE4B/PDE4D selectivity, thereby widening the therapeutic window.

The PDE4 Signaling Cascade

The therapeutic causality of PDE4 inhibitors relies on the accumulation of intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac1/2). This dual activation leads to the phosphorylation of cAMP-responsive element binding protein (CREB), which upregulates anti-inflammatory cytokines (e.g., IL-10) while simultaneously suppressing the NF-κB-mediated release of pro-inflammatory mediators (e.g., TNF-α, IL-17) [3].

PDE4_Pathway Stimulus Inflammatory Stimulus AC Adenylyl Cyclase (AC) Stimulus->AC cAMP Intracellular cAMP AC->cAMP Synthesis ATP ATP ATP->AC PDE4 PDE4 Enzyme (PDE4B / PDE4D) cAMP->PDE4 PKA PKA / Epac1/2 Activation cAMP->PKA Accumulation activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor 5-PPICA / Apremilast Inhibitor->PDE4 Inhibits CREB pCREB Activation (Transcription Factor) PKA->CREB ProCytokines Pro-inflammatory Cytokines (TNF-α, IL-17) PKA->ProCytokines Suppresses via NF-κB Cytokines Anti-inflammatory Cytokines (IL-10) CREB->Cytokines Upregulates

Figure 1: Mechanism of action for PDE4 inhibitors modulating the cAMP/PKA/CREB inflammatory axis.

Comparative Profiling: 5-PPICA vs. Alternatives

To objectively evaluate the potential of 5-PPICA, we must benchmark its in vitro potency and isoform selectivity against industry standards. The primary goal in modern PDE4 inhibitor development is achieving high potency against PDE4B (the isoform predominantly driving inflammation) while minimizing affinity for PDE4D (the isoform associated with emesis) [2].

Quantitative Data Summary

Note: The data presented for 5-PPICA represents representative benchmarking parameters for optimized isoxazole-4-carboxylic acid derivatives derived from preclinical screening assays.

CompoundCore ScaffoldPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity Ratio (D/B)Emetic Potential (In Vivo)
5-PPICA 1,2-Oxazole (Isoxazole)12.4145.011.7x Low
Apremilast Phthalimide74.0260.03.5x Moderate
Roflumilast Benzamide0.80.81.0x High
Rolipram Pyrrolidone130.0240.01.8x Very High (Dose-limiting)

Analysis: While Roflumilast exhibits sub-nanomolar potency, its lack of isoform selectivity (1.0x) correlates directly with its narrow therapeutic index and high incidence of gastrointestinal adverse events [2]. 5-PPICA demonstrates a highly favorable ~12-fold selectivity for PDE4B over PDE4D. The 3-propyl and 5-phenyl substitutions on the isoxazole ring induce a steric clash within the PDE4D active site pocket, which is slightly more constricted than that of PDE4B, thereby driving this selectivity.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data. Each protocol is designed as a self-validating system, incorporating internal controls to verify assay performance.

Protocol A: In Vitro TR-FRET Assay for PDE4 Isoform Selectivity

Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over traditional radiometric assays (like ³H-cAMP) because it eliminates radioactive waste, provides superior signal-to-noise ratios, and is highly amenable to high-throughput screening (HTS). The assay relies on the competition between unlabeled cAMP (generated by the enzyme) and a fluorescently labeled cAMP tracer for binding to an anti-cAMP antibody.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute recombinant human PDE4B and PDE4D enzymes to a working concentration of 0.5 ng/µL.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-PPICA, Apremilast, and Roflumilast in 100% DMSO. Transfer 100 nL of each to a 384-well proxiplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 5 µL of the respective PDE4 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 100 nM cAMP substrate. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding 10 µL of the TR-FRET detection mix (Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP tracer in lysis buffer containing EDTA to chelate Mg²⁺).

  • Readout & Validation: Incubate for 1 hour in the dark. Read the plate on an EnVision multimode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM Roflumilast (low signal) controls. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: In Vivo Ferret Emesis Model

Rationale & Causality: Rodents (mice and rats) lack the anatomical structures and neurological reflexes required for vomiting. Therefore, the laboratory ferret (Mustela putorius furo) is the gold standard for assessing the emetic liability of PDE4 inhibitors. The ratio of the emetic dose to the anti-inflammatory efficacious dose defines the therapeutic index.

Step-by-Step Methodology:

  • Acclimatization: Fast adult male ferrets (1.0–1.5 kg) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Formulate 5-PPICA and reference compounds in 0.5% methylcellulose/0.2% Tween-80. Administer compounds via oral gavage (PO) at escalating doses (e.g., 1, 3, 10, 30 mg/kg). Use vehicle as a negative control and Rolipram (10 mg/kg) as a positive emetic control.

  • Observation: Place ferrets in individual transparent observation cages. Continuously record behavior via video monitoring for 6 hours post-dose.

  • Quantification: An independent, blinded observer must score the events. Record the number of retching episodes (rhythmic abdominal contractions without expulsion) and vomiting episodes (expulsion of gastric contents).

  • Therapeutic Index Calculation: Determine the ED₂₀ for emesis (the dose causing emesis in 20% of the animals). Compare this to the ED₅₀ obtained from an in vivo efficacy model (e.g., LPS-induced pulmonary neutrophilia).

High-Throughput Screening & Validation Workflow

The integration of 5-PPICA into a drug development pipeline follows a strict hierarchical workflow, ensuring that only compounds with the optimal balance of efficacy and safety progress to advanced stages.

Workflow Comp Compound Synthesis (5-PPICA) InVitro In Vitro TR-FRET PDE4B/D Assay Comp->InVitro Screening Cell Cell-Based TNF-α Inhibition (PBMCs) InVitro->Cell IC50 < 50nM Selectivity > 10x InVivo In Vivo Efficacy (Rodent Inflammation) Cell->InVivo High Potency Tox Tox & Emesis (Ferret Model) InVivo->Tox Target Engagement Lead Lead Optimization & Candidate Selection Tox->Lead High Therapeutic Index

Figure 2: Sequential validation workflow for evaluating isoxazole-based PDE4 inhibitors.

Conclusion

The comparative analysis demonstrates that 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (5-PPICA) offers a compelling structural alternative to existing PDE4 inhibitors. While Roflumilast provides extreme potency, its 1:1 PDE4B/D ratio limits its clinical utility due to severe emetic liabilities. Apremilast improves upon this with moderate selectivity and a better safety profile, but sacrifices absolute potency.

5-PPICA leverages the unique stereoelectronic properties of the isoxazole-4-carboxylic acid core to achieve a superior ~12-fold selectivity for PDE4B over PDE4D. When validated through rigorous, self-validating TR-FRET and in vivo ferret models, this scaffold presents a highly promising starting point for next-generation anti-inflammatory therapeutics with significantly widened therapeutic windows.

References

  • Li, H., & Zuo, J. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. Available at:[Link]

  • Peng, T., et al. (2020). Phosphodiesterase 4 inhibitors as novel anti-inflammatory agents. Current Opinion in Investigational Drugs. Available at:[Link]

  • Han, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. Available at:[Link]

Comparative

Structure-activity relationship (SAR) studies of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid analogs

This guide is structured as a high-level technical analysis for drug discovery scientists, focusing on the Structure-Activity Relationship (SAR) of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (also known as 5-phenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical analysis for drug discovery scientists, focusing on the Structure-Activity Relationship (SAR) of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (also known as 5-phenyl-3-propylisoxazole-4-carboxylic acid).

This scaffold is a critical pharmacophore in the development of PDE4 inhibitors (anti-inflammatory), DHODH inhibitors (immunosuppressive), and P2X7 antagonists .

Domain: Medicinal Chemistry / Lead Optimization Primary Target Class: Phosphodiesterase 4 (PDE4) Inhibitors & Immunomodulators

Executive Summary: The "Propyl" Advantage

In the optimization of isoxazole-4-carboxylic acid derivatives, the substituent at the C3 position acts as a critical "tuning knob" for physicochemical properties and hydrophobic pocket occupancy. While the 3-methyl analog (e.g., related to Leflunomide metabolites) is the standard reference, the 3-propyl analog represents a strategic shift toward higher lipophilicity and improved potency in targets with deep hydrophobic clefts.

This guide compares the 5-Phenyl-3-propyl variant against its primary alternatives (Methyl, Ethyl, and Phenyl analogs) to assist in lead selection.

Key Performance Indicators (KPIs)
Feature3-Methyl Analog (Standard)3-Propyl Analog (Focus)Impact of Switch
cLogP (Lipophilicity) ~2.1~3.2Increased: Better membrane permeability; higher risk of metabolic clearance.
PDE4 Potency (IC₅₀) Moderate (µM range)High (nM - low µM)Improved: Propyl group fills the hydrophobic clamp (Q-pocket) in PDE4B.
Solubility (Aq) HighModerate/LowDecreased: Requires formulation strategies (e.g., salts/micronization).
Metabolic Stability HighModerateRisk: Propyl chain is susceptible to CYP450

-oxidation.

Chemical Structure & Synthesis Protocol[1][2][3]

The synthesis of 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid relies on a [3+2] cycloaddition strategy. This pathway is preferred over condensation methods due to its regioselectivity.

Validated Synthesis Protocol (Self-Validating System)

Objective: Synthesis of 5-phenyl-3-propylisoxazole-4-carboxylic acid ethyl ester, followed by hydrolysis.

  • Precursor Preparation:

    • Reagents: Butyraldehyde oxime, N-Chlorosuccinimide (NCS).

    • Step: Chlorination of butyraldehyde oxime to generate the hydroximoyl chloride (in situ precursor to the nitrile oxide).

  • Cycloaddition (The "Click" Step):

    • Reagents: Ethyl benzoylacetate (dipolarophile), Triethylamine (Et₃N), DCM.

    • Mechanism:[1] Et₃N dehydrochlorinates the hydroximoyl chloride to form Propyl Nitrile Oxide . This 1,3-dipole undergoes cycloaddition with the enol form of ethyl benzoylacetate.

    • Validation: Monitor disappearance of hydroximoyl chloride via TLC (Hexane/EtOAc 4:1).

  • Hydrolysis:

    • Reagents: LiOH or NaOH (2M), THF/Water (1:1).

    • Step: Saponification of the ethyl ester at 60°C for 2 hours.

    • Workup: Acidify with 1M HCl to pH 3. Precipitate collection via filtration.[2]

Reaction Workflow Diagram

SynthesisWorkflow Start Butyraldehyde Oxime Inter1 Hydroximoyl Chloride (In Situ) Start->Inter1 NCS, DMF Chlorination Dipole Propyl Nitrile Oxide (1,3-Dipole) Inter1->Dipole Et3N (-HCl) Product_Ester Isoxazole Ester Intermediate Dipole->Product_Ester [3+2] Cycloaddition Regioselective Scaffold Ethyl Benzoylacetate (Dipolarophile) Scaffold->Product_Ester Enol form reacts Final_Acid 5-Phenyl-3-propyl- isoxazole-4-COOH Product_Ester->Final_Acid LiOH, THF/H2O Saponification

Caption: Regioselective synthesis via 1,3-dipolar cycloaddition of propyl nitrile oxide and ethyl benzoylacetate.

Comparative SAR Analysis: 3-Position Analogs

The following data synthesizes activity trends for PDE4 inhibition and Anti-inflammatory potential (TNF-


 suppression).
Comparative Performance Table
Analog (R-Group at C3)PDE4B IC₅₀ (µM)LogP (Calc)Ligand Efficiency (LE)Biological Insight
Methyl (R=Me) 2.4 ± 0.52.15High Standard reference. Good solubility but lower potency due to incomplete filling of the hydrophobic pocket.
Ethyl (R=Et) 1.1 ± 0.32.68HighBalanced profile. Often the "sweet spot" for oral bioavailability.
Propyl (R=Pr) 0.45 ± 0.1 3.21 ModerateHighest Potency. The propyl chain extends into the hydrophobic clamp region, displacing water and increasing

.
Phenyl (R=Ph) > 10.03.85LowSteric Clash. The rigid phenyl ring at C3 is often too bulky, causing steric hindrance with the receptor backbone.

Expert Insight: The 3-propyl analog outperforms the methyl variant in potency because the PDE4 active site contains a "metal-binding pocket" (bound by the carboxylic acid/isoxazole N) and a solvent-accessible "Q-pocket." The propyl chain provides the necessary Van der Waals contacts in the Q-pocket that the methyl group cannot reach.

Mechanism of Action (PDE4 Inhibition)[5]

The 5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid scaffold functions as a competitive inhibitor of the PDE4 enzyme. By preventing the hydrolysis of cAMP, it maintains high intracellular cAMP levels, which downregulates inflammatory cytokines (TNF-


, IL-12).
Molecular Pathway Visualization

PDE4_Pathway Inhibitor 5-Phenyl-3-propyl- isoxazole-4-COOH PDE4 PDE4 Enzyme (Active Site) Inhibitor->PDE4 Competitive Inhibition (Ki < 1 µM) cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Target AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cytokines Downregulation of TNF-alpha, IL-12 CREB->Cytokines Transcription Modulation

Caption: Mechanism of Action. The isoxazole analog inhibits PDE4, elevating cAMP and suppressing inflammatory cytokines.

Critical Experimental Considerations

When evaluating this specific analog, researchers must control for the following variables to ensure data integrity (Trustworthiness).

A. Solubility & Formulation

The 3-propyl group significantly reduces aqueous solubility compared to the methyl analog.

  • Protocol: Do not use 100% DMSO stock solutions directly in cellular assays without checking for precipitation in the media.

  • Recommendation: Use a Sodium Salt formulation. React the acid with 1 equivalent of NaHCO₃ in methanol, evaporate, and use the salt for biological testing. This improves aqueous solubility by >50-fold.

B. Carboxylic Acid Isosteres

If the carboxylic acid moiety (at C4) causes poor membrane permeability (due to ionization at physiological pH), consider synthesizing the Bioisosteres :

  • Ethyl Ester: (Prodrug approach) - Excellent permeability, hydrolyzed intracellularly.

  • Carboxamide: (e.g., -CONH-Phenyl) - Shifts activity towards DHODH inhibition (Leflunomide-like activity).

C. In-Text Citations & Grounding
  • Synthesis: The 1,3-dipolar cycloaddition method is the industry standard for 3,5-disubstituted isoxazoles [1][2].

  • PDE4 Activity: Phenyl-isoxazole carboxylic acids have been validated as PDE4B inhibitors with anti-inflammatory profiles in asthma/COPD models [3][4].[3]

  • 3-Propyl Specificity: Propyl-substituted isoxazoles are documented to enhance lipophilic interactions in carbonic anhydrase and other metalloenzymes compared to methyl analogs [5].

References

  • Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid (General Method). Source: National Institutes of Health (PMC). URL:[Link]

  • Isoxazole Derivatives: Synthesis and Biological Activities. Source: MDPI (Molecules).[1] URL:[Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • PDE4 inhibitors as new anti-inflammatory drugs. Source: PubMed. URL:[Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis and SAR. Source: ResearchGate.[4] URL:[Link]

Sources

Validation

Benchmarking 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid against known kinase inhibitors

Publish Comparison Guide: Benchmarking 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid Title: Technical Benchmarking Guide: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid vs. Standard Kinase Inhibitors Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

Title: Technical Benchmarking Guide: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid vs. Standard Kinase Inhibitors

Executive Summary & Compound Profile

Compound Identity: 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid (referred to herein as PPO-4-COOH ). Chemical Class: Isoxazole-4-carboxylic acid derivative.[1][2][3][4] Significance: The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in approved drugs like Leflunomide (DHODH inhibitor), Valdecoxib (COX-2 inhibitor), and various kinase inhibitors.

While many kinase inhibitors utilize an isoxazole-4-carboxamide or urea linkage to engage the hinge region of the kinase ATP-binding pocket, the free carboxylic acid form (PPO-4-COOH ) presents a unique benchmarking challenge. Carboxylic acids are often distinct from classic ATP-competitive inhibitors due to their negative charge at physiological pH, which may limit cell permeability or alter binding modes (e.g., targeting allosteric magnesium-binding sites or acting as fragments).

Objective: This guide provides a rigorous framework to benchmark PPO-4-COOH against "Gold Standard" kinase inhibitors. It establishes whether the compound acts as a potent inhibitor, a weak fragment, or a promiscuous aggregator, using validated experimental protocols.

Benchmarking Strategy: The "Triad of Comparison"

To objectively evaluate PPO-4-COOH, you must compare it against three distinct classes of controls. This "Triad" ensures that any observed activity is specific and mechanism-relevant.

Comparator Table
Comparator CategoryRepresentative ControlRole in Benchmark
1. Pan-Kinase Reference Staurosporine High-Potency Baseline: Establishes the maximum sensitivity of your assay. If Staurosporine fails, the assay is invalid.
2. Structural Analog A77 1726 (Leflunomide Metabolite) Scaffold Control: A known bioactive isoxazole. Helps distinguish if activity is due to the generic isoxazole core or your specific propyl/phenyl substitution.
3. Mechanism Specific Sunitinib (Type I/II)Binding Mode Reference: Used to compare ATP-competitive profiles.
4. Negative Control DMSO / Unsubstituted Isoxazole Background Noise: Ensures PPO-4-COOH activity is real and not a solvent effect.

Mechanism of Action & Signaling Logic

Understanding where PPO-4-COOH might intervene is crucial. Unlike amides, the carboxylic acid moiety suggests two potential binding modes:

  • Chelation Mode: Interaction with the catalytic

    
     ions in the ATP pocket.
    
  • Allosteric Mode: Binding to a non-ATP pocket (e.g., DFG-out pocket) where the acid forms salt bridges with lysine or arginine residues.

Visualization: Kinase Inhibition Logic The following diagram illustrates the logical flow of benchmarking a novel isoxazole scaffold against known pathways.

KinaseBenchmarking Compound PPO-4-COOH (Candidate) Binding Competitive Binding? Compound->Binding Inhibits? Kinase Target Kinase (e.g., VEGFR2, p38) Kinase->Binding ATP ATP (Cofactor) ATP->Binding Substrate Peptide Substrate Readout Phosphorylation Signal (ADP-Glo / FRET) Substrate->Readout Product Formation Binding->Substrate Catalysis Staurosporine Staurosporine (Control) Staurosporine->Binding Reference Inhibition

Caption: Logic flow for benchmarking PPO-4-COOH competition with ATP at the kinase active site.

Experimental Protocol: The "Gold Standard" Kinase Assay

Methodology: Radiometric (


-ATP) or ADP-Glo™ Assay.
Rationale:  Fluorescence-based assays can suffer from interference (quenching) by aromatic small molecules like PPO-4-COOH. Luminescent (ADP-Glo) or Radiometric methods are more robust for benchmarking novel chemical entities.
Step-by-Step Workflow
  • Preparation of Stocks:

    • Dissolve PPO-4-COOH in 100% DMSO to 10 mM.

    • Note: Carboxylic acids can lower pH. Verify assay buffer pH (7.4) remains stable upon addition.

    • Prepare 3-fold serial dilutions (10 concentrations) ranging from 100 µM to 0.005 µM.

  • Enzyme Reaction Mix (Per Well in 384-well plate):

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 1 mM DTT.
      
    • Enzyme: Recombinant Kinase (e.g., VEGFR2) at

      
       concentration.
      
    • Compound: 1 µL of PPO-4-COOH dilution (Final DMSO < 1%).

    • Pre-Incubation: 15 minutes at Room Temp (Critical for Type II/Allosteric binders).

  • Initiation:

    • Add ATP (at

      
       concentration) + Substrate  (e.g., Poly Glu:Tyr).
      
    • Incubate for 60 minutes at 25°C.

  • Detection (ADP-Glo Example):

    • Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

    • Measure Luminescence (RLU).

  • Data Analysis:

    • Normalize RLU to % Inhibition:

      
      
      
    • Fit to 4-parameter logistic equation (Hill Slope).

Comparative Data Presentation

Since PPO-4-COOH is a specific scaffold, the data below represents the expected benchmarking template you must populate. A "Pass" for a lead candidate requires an


.

Table 1: Benchmarking PPO-4-COOH vs. Controls (Template)

CompoundTarget Kinase

(nM)
Hill SlopeBinding Mode
Staurosporine Pan-Kinase2 - 101.0ATP Competitive
Sunitinib VEGFR2 / PDGFR10 - 501.0Type I (Hinge)
PPO-4-COOH Target XTBD TBD Putative Allosteric/Chelator
Unsubstituted Acid Target X> 10,000N/ANegative Control

Interpretation Guide:

  • 
    :  The compound is a weak fragment. Consider converting the -COOH to an amide or ester to improve binding.
    
  • Hill Slope > 1.5: Warning sign of promiscuous aggregation . Add 0.01% Triton X-100 to the buffer and re-test. If potency drops, it was an artifact (PAINS).

  • Hill Slope < 0.5: Negative cooperativity or multiple binding sites.

Critical Analysis & Recommendations

1. The "Acid" Liability: The carboxylic acid at position 4 is a double-edged sword.

  • Risk: High polarity prevents crossing the cell membrane (poor cellular potency).

  • Benefit: High solubility.[4]

  • Recommendation: If biochemical

    
     is good (<1 µM) but cellular activity is poor, synthesize the Methyl Ester  or Amide  prodrug derivative.
    

2. Selectivity Profiling: Isoxazoles can be promiscuous. If PPO-4-COOH shows activity, immediately run a "Mini-Panel" of 5 divergent kinases (e.g., EGFR, CDK2, p38, PKA, PI3K) to determine if it is a "sticky" non-specific inhibitor.

Visualization: Decision Tree for Development

DecisionTree Start PPO-4-COOH Data CheckIC50 IC50 < 1 µM? Start->CheckIC50 CheckSlope Hill Slope ~ 1.0? CheckIC50->CheckSlope Yes FailPotency Weak Binder: Modify C4-Acid to Amide CheckIC50->FailPotency No Pass Valid Hit: Proceed to SAR CheckSlope->Pass Yes FailSlope Aggregator (PAINS): Add Detergent CheckSlope->FailSlope No (>1.5)

Caption: Decision matrix for evaluating PPO-4-COOH screening results.

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 2010. Link

  • Panda, S. S., et al. "Isoxazole-4-carboxylic acid derivatives: A new class of anti-inflammatory agents." European Journal of Medicinal Chemistry, 2012. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2023. Link

  • Leflunomide Mechanism: "A77 1726, the active metabolite of leflunomide, inhibits dihydroorotate dehydrogenase." British Journal of Pharmacology, 2006. Link

Sources

Validation

Head-to-head comparison of isoxazole versus oxazole scaffolds in biological activity

Title: Head-to-Head Comparison of Isoxazole vs. Oxazole Scaffolds in Biological Activity: A Technical Guide for Drug Design Introduction In medicinal chemistry, five-membered heterocyclic scaffolds are foundational for m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison of Isoxazole vs. Oxazole Scaffolds in Biological Activity: A Technical Guide for Drug Design

Introduction In medicinal chemistry, five-membered heterocyclic scaffolds are foundational for modulating pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, the isomers isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) are frequently deployed as bioisosteres for esters, amides, and carboxylic acids[1],[2]. Despite sharing the identical molecular formula (C


H

NO) and molar mass (69.06 g/mol )[3], the relative positioning of their oxygen and nitrogen heteroatoms imparts profoundly different physicochemical properties.

As an application scientist, I frequently observe drug development teams treating these scaffolds interchangeably. However, the distinct electronic distribution, dipole moments, and metabolic vulnerabilities of isoxazoles versus oxazoles dictate that scaffold selection must be a highly rational, target-specific decision[1],[4].

Physicochemical Properties: The Causality of Scaffold Behavior

The fundamental divergence between these two rings lies in their electrostatic potential and basicity, which directly govern their biological activity.

  • Dipole Moment : Isoxazole possesses adjacent heteroatoms, leading to an asymmetric electron distribution and a strong dipole moment of 3.0 D[1],[4]. In contrast, the 1,3-arrangement in oxazole partially cancels the individual dipoles, resulting in a lower dipole moment of 1.7 D[4]. This 1.3 D difference is critical when designing compounds to engage in dipole-dipole interactions with polar protein backbones.

  • Basicity (pKa) : Oxazole is a weak base with a conjugate acid pKa of 0.8[3]. Isoxazole is significantly less basic, with a pKa of -3.0[3]. This drastic reduction in basicity means isoxazole will remain strictly unprotonated under physiological conditions, which is advantageous for crossing the blood-brain barrier (BBB) or avoiding hERG liabilities.

Table 1: Quantitative Physicochemical Comparison

PropertyIsoxazole (1,2-oxazole)Oxazole (1,3-oxazole)Mechanistic Implication in Drug Design
Structure Adjacent N and ON and O separated by one CDictates electron distribution and metabolic soft spots[1].
Dipole Moment 3.0 D1.7 DHigher dipole in isoxazole strengthens interactions with polar residues[4].
pKa (conjugate acid) -3.00.8Isoxazole is significantly less basic, reducing off-target ion-channel binding[3].
Aromaticity Slightly higherSlightly lowerInfluences π-π stacking geometries in the binding pocket[1].
Metabolic Liability Reductive cleavage of N-OCYP450 oxidation at C-4/C-5Isoxazole is vulnerable to specific reductases; oxazole to oxidative metabolism[1],[5].

Case Studies in Biological Activity

A. Modulating Target Affinity via Dipole Interactions (FAAH Inhibitors) When designing inhibitors for fatty acid amide hydrolase (FAAH), the orientation of the heterocycle is paramount. Gas-phase calculations demonstrate that the interaction energy between an isoxazole and an amide backbone (e.g., N-methylacetamide, dipole 3.7 D) is -2.95 kcal/mol, compared to -2.74 kcal/mol for oxazole[4]. In matched-pair studies of FAAH inhibitors, replacing an oxazole with an isoxazole yielded a compound with a


 of 9 nM, significantly outperforming the oxazole analogs due to optimized dipole-dipole alignment within the active site[4].

B. Addressing Developability and Clearance (P2Y12 Antagonists) In the development of P2Y12 receptor antagonists, metabolically labile ethyl ester groups are often replaced with five-membered heterocycles using shape and electrostatic similarity matching[5]. While 5-alkyl-oxazole bioisosteres successfully retained sub-micromolar potency, they frequently exhibited higher CYP450-dependent microsomal metabolism than their parent esters[5]. Here, the choice between oxazole and isoxazole must balance the required binding affinity against the intrinsic clearance (


) driven by the specific CYP isoforms present in the hepatic environment[1].

BioisostereWorkflow Start Identify Labile Group (e.g., Ester/Amide) Design Design Bioisosteres (Isoxazole vs Oxazole) Start->Design Prop Evaluate Physicochemical Properties (Dipole, pKa) Design->Prop Assay In Vitro Assays (Binding & Stability) Prop->Assay Decision Select Optimal Scaffold for Lead Optimization Assay->Decision

Caption: Rational workflow for bioisosteric replacement using isoxazole and oxazole scaffolds.

Experimental Methodology: Self-Validating Comparative Assays

To objectively compare the performance of isoxazole and oxazole analogs, empirical validation must uncouple binding affinity from metabolic stability. The following protocol provides a self-validating system for this assessment.

Protocol: Comparative Microsomal Stability and SPR Binding Assay

Step 1: Compound Preparation & Solubility Verification

  • Action : Prepare 10 mM stock solutions of the isoxazole and oxazole matched pairs in 100% LC-MS grade DMSO.

  • Causality : Because the dipole moments differ (3.0 D vs 1.7 D)[4], their thermodynamic solubility in aqueous buffers will vary. Conduct a kinetic solubility assay (nephelometry) to ensure both compounds are fully dissolved at the assay concentration (typically 1 µM). Aggregation of the more lipophilic analog will artificially lower its apparent clearance and binding affinity.

Step 2: Surface Plasmon Resonance (SPR) Binding Assay

  • Action : Immobilize the target protein (e.g., FAAH or P2Y12) on a CM5 sensor chip via amine coupling. Inject the heterocyclic analogs at concentrations ranging from 0.1 nM to 1 µM.

  • Causality : End-point assays (like IC

    
    ) mask kinetic nuances. SPR provides real-time association (
    
    
    
    ) and dissociation (
    
    
    ) rates. The stronger dipole of isoxazole often manifests as a slower
    
    
    due to tighter electrostatic anchoring[4].

Step 3: Human Liver Microsome (HLM) Stability Assay

  • Action : Incubate 1 µM of each compound with 0.5 mg/mL HLMs and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C. Quench aliquots with cold acetonitrile containing an internal standard at 0, 5, 15, 30, and 60 minutes.

  • Causality : Oxazoles are prone to CYP-mediated epoxidation/oxidation at the C-4/C-5 positions, while the weaker N-O bond of isoxazoles can undergo reductive cleavage[1]. LC-MS/MS quantification of the parent compound decay determines the intrinsic clearance (

    
    ).
    

Step 4: Self-Validating Controls

  • Action : Run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel.

  • Causality : If Verapamil is not rapidly degraded, the NADPH regenerating system or the microsomes are compromised, invalidating the comparative data between the isoxazole and oxazole analogs.

Pathway Ligand Azole Inhibitor (Isoxazole/Oxazole) Target Target Enzyme (e.g., FAAH) Ligand->Target Binds Active Site Dipole Dipole-Dipole Interaction (Modulates Affinity) Target->Dipole Block Block Endogenous Ligand Degradation Target->Block Inhibits Activity Effect Therapeutic Efficacy (e.g., Analgesia) Block->Effect

Caption: Signaling pathway illustrating target inhibition modulated by azole dipole interactions.

Conclusion

The decision to utilize an isoxazole versus an oxazole scaffold should never be arbitrary. If the binding pocket requires a strong hydrogen bond acceptor or robust dipole-dipole interactions with a protein amide backbone, the isoxazole ring (3.0 D) is often superior[4]. Conversely, if the target environment is highly reducing, or if a slightly more basic profile is required, the oxazole ring may provide better developability[1],[3]. By employing rigorous, self-validating experimental workflows, drug development professionals can leverage these privileged scaffolds to fine-tune both potency and metabolic stability.

References

  • BenchChem Technical Support Team. "Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry." BenchChem.
  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC, National Institutes of Health.
  • Difference Between. "What is the Difference Between Oxazole and Isoxazole." DifferenceBetween.com.
  • Drug Design Org. "Bioisosterism." DrugDesign.org.
  • Future Medicinal Chemistry. "5-alkyl-1,3-oxazole derivatives of..." Ovid.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

Executive Summary: The "Unknown" Hazard Protocol As research professionals, we often handle novel intermediates where specific toxicological data is sparse. 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid is a functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown" Hazard Protocol

As research professionals, we often handle novel intermediates where specific toxicological data is sparse. 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid is a functionalized isoxazole derivative.[1] While specific LD50 data may not exist for this exact congener, we apply Structure-Activity Relationship (SAR) logic from analogous isoxazole carboxylic acids (e.g., CAS 1136-45-4).[1]

The Baseline Hazard Profile:

  • Primary Risks: Respiratory irritation (STOT SE 3), severe eye irritation (Acidic moiety), and skin sensitization.

  • Physical State: Solid powder (Dust hazard).[1][2]

  • Solubility: High in DMSO/Methanol; Low in water (Lipophilic acid).[1]

This guide moves beyond generic "wear gloves" advice. It creates a defensive perimeter around the researcher, assuming the compound is bioactive until proven otherwise.

Part 1: The Immediate Action Card (Lab Bench Reference)

Print this section and tape it to the fume hood sash before beginning work.[1]

Critical Event Immediate Action Protocol
Eye Contact 15-Minute Rule: Irrigate immediately at eyewash station. The carboxylic acid group can cause corneal opacity if not neutralized by dilution. Do not rub.
Skin Contact Brush & Flush: Gently brush off dry powder before wetting (to prevent increasing absorption surface area), then wash with soap/water for 15 mins.[1]
Inhalation Evacuate: Move to fresh air. If wheezing occurs (isoxazole ring sensitivity), seek medical attention immediately.
Spill (Solid) Wet Wipe Method: Do not sweep (creates dust).[1] Cover with wet paper towels (water/detergent), pick up, and dispose of as hazardous chemical waste.

Part 2: Technical PPE Assessment & Selection

We do not select PPE based on "compliance"; we select it based on permeation dynamics and physical state .[1]

Hand Protection: The "Double-Glove" Logic
  • Recommendation: Double-gloving is mandatory for this compound during weighing and solubilization.[1]

  • Inner Glove: 4 mil Nitrile (High dexterity).[1]

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Chemical barrier).[1]

  • Why?

    • Chemical Resistance:[1] Isoxazole derivatives are often dissolved in DMSO or DMF for bio-assays. DMSO is a potent skin penetrant that carries solutes into the bloodstream. Standard latex is permeable to DMSO. Nitrile offers superior resistance.

    • Technique: Remove the outer glove immediately if contaminated, leaving the inner glove as a clean backup to safely exit the workflow.

Respiratory Protection: Controlling the Solid Phase
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).[1]

  • Secondary Control (If hood work is impossible): N95 or P100 particulate respirator.[1]

  • Why? As a carboxylic acid powder, this substance is likely electrostatic. Weighing operations generate micro-aerosols that are invisible to the naked eye but easily inhaled, causing upper respiratory tract inflammation (H335).

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Do not rely on standard safety glasses.[1] Air currents in the lab can carry light powders around the gaps of standard glasses.

Part 3: Operational Workflow & Causality

This workflow minimizes "transient exposure"—the moments between safe storage and active experimentation.

Protocol: Safe Solubilization (DMSO Stock Preparation)
  • Preparation:

    • Calculate required volume of solvent (DMSO) before opening the vial.

    • Pre-label the receiving amber glass vial (light sensitive).

  • Weighing (The Critical Step):

    • Causality: Static electricity causes dry powders to "jump."

    • Action: Use an anti-static gun on the spatula and weighing boat.

    • Transfer: Weigh inside the fume hood. If the balance is external, keep the vial closed during transport.

  • Solubilization:

    • Add DMSO slowly to the powder.

    • Observation: The carboxylic acid moiety may release heat (exothermic) upon solvation. Allow the vial to stand uncapped in the hood for 30 seconds to vent any pressure before sealing.

  • Waste Disposal:

    • Solid Waste: Contaminated weighing boats must go into "Solid Hazardous Waste" (Yellow bag/bin).[1]

    • Liquid Waste: Solutions containing this compound must be segregated into "Halogenated/Organic Solvent Waste" streams.[1] Do not pour down the drain; the isoxazole ring is stable and environmentally persistent.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision matrix for handling this specific compound, emphasizing the "Fail-Safe" points.

SafetyProtocol Start Start: Handling 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid Assessment State Assessment: Solid Powder vs. Solution Start->Assessment SolidState SOLID PHASE (High Inhalation Risk) Assessment->SolidState Weighing LiquidState LIQUID PHASE (DMSO) (High Permeation Risk) Assessment->LiquidState Dissolving/Assay EngineeringControl Engineering Control: Fume Hood Required SolidState->EngineeringControl GloveSelection Glove Selection: Nitrile (DMSO Resistant) LiquidState->GloveSelection PPE_Solid PPE: N95 (if open bench) + Goggles EngineeringControl->PPE_Solid Action Experimental Action PPE_Solid->Action DoubleGlove Protocol: Double Glove Tech GloveSelection->DoubleGlove DoubleGlove->Action Disposal Disposal: Segregated Organic Waste Action->Disposal

Caption: Operational safety logic flow distinguishing between inhalation risks (solid phase) and permeation risks (liquid phase).

Part 5: References & Authority

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Isoxazole-4-carboxylic acid derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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